1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
Description
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Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDCAGYQGMMYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651450 | |
| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108274-97-1 | |
| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, a compound of interest for researchers, scientists, and professionals in drug development. The document delves into the core chemical principles, offers detailed experimental protocols, and discusses the rationale behind procedural choices to ensure scientific integrity and reproducibility.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The title compound, 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, is a derivative that incorporates a dimethylaminomethyl group, a common feature in bioactive molecules that can influence solubility, basicity, and receptor binding. This guide will explore the primary synthetic routes to this target molecule, providing the necessary detail for its successful laboratory preparation.
Strategic Approaches to Synthesis
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine can be approached through several strategic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and the need for substituent diversity. The most prominent and scientifically sound methods are:
-
The Phillips Condensation Route: A classical and widely used method for benzimidazole synthesis involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[2][3][4]
-
The Mannich Reaction: This three-component reaction provides a direct and efficient method for the introduction of an aminomethyl group onto a benzimidazole core.[5][6][7]
-
The Halomethyl-Benzimidazole Alkylation Route: A two-step approach involving the initial formation of a reactive 2-chloromethylbenzimidazole intermediate followed by nucleophilic substitution with dimethylamine.[8][9][10]
Each of these pathways will be discussed in detail, including their underlying mechanisms and practical experimental procedures.
Pathway 1: The Phillips Condensation Route
This approach leverages the well-established Phillips condensation reaction, which involves the cyclocondensation of o-phenylenediamine with a suitable carboxylic acid, in this case, N,N-dimethylglycine.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of N,N-dimethylglycine, followed by dehydration to form an amidine intermediate. Subsequent intramolecular cyclization and aromatization lead to the formation of the benzimidazole ring. The use of an acid catalyst, such as hydrochloric acid, is crucial for activating the carboxylic acid and facilitating the dehydration steps.
Caption: Phillips condensation reaction pathway.
Experimental Protocol
Materials:
-
o-Phenylenediamine
-
N,N-Dimethylglycine
-
4M Hydrochloric Acid
-
Toluene
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-phenylenediamine (5.4 g, 50 mmol) and N,N-dimethylglycine (5.15 g, 50 mmol).
-
Add 100 mL of 4M hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| o-Phenylenediamine | 108.14 | 5.4 | 50 | 1 |
| N,N-Dimethylglycine | 103.12 | 5.15 | 50 | 1 |
| 4M HCl | - | 100 mL | - | - |
Pathway 2: The Mannich Reaction
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. In this context, the N-H proton of the benzimidazole ring can be targeted to introduce the dimethylaminomethyl group. This pathway can be executed in a one-pot fashion starting from o-phenylenediamine or by using pre-synthesized benzimidazole.
Mechanistic Rationale
The Mannich reaction involves the formation of a dimethylaminomethyl cation (Eschenmoser's salt precursor) from the reaction of formaldehyde and dimethylamine. The benzimidazole, acting as a nucleophile, then attacks this electrophilic species to form the final product.
Caption: Mannich reaction for aminomethylation.
Experimental Protocol
Materials:
-
Benzimidazole (prepared separately or purchased)
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzimidazole (5.9 g, 50 mmol) in 100 mL of ethanol.
-
To this solution, add dimethylamine (5.6 mL, 50 mmol) followed by the dropwise addition of formaldehyde (3.75 mL, 50 mmol) while stirring in an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent like ethanol to yield the desired product.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| Benzimidazole | 118.14 | 5.9 g | 50 | 1 |
| Formaldehyde (37%) | 30.03 | 3.75 mL | 50 | 1 |
| Dimethylamine (40%) | 45.08 | 5.6 mL | 50 | 1 |
Pathway 3: The Halomethyl-Benzimidazole Alkylation Route
This two-step strategy first involves the synthesis of a reactive intermediate, 2-chloromethylbenzimidazole, which is then subjected to nucleophilic substitution by dimethylamine.
Step 1: Synthesis of 2-Chloromethylbenzimidazole
This intermediate is typically synthesized by the condensation of o-phenylenediamine with chloroacetic acid.[9][10][11]
Experimental Protocol:
Materials:
-
o-Phenylenediamine
-
Chloroacetic Acid
-
4N Hydrochloric Acid
-
Ammonia solution (dilute)
Procedure:
-
In a round-bottom flask, add o-phenylenediamine (10.8 g, 100 mmol) and chloroacetic acid (14.2 g, 150 mmol) to 100 mL of 4N hydrochloric acid.[9][11]
-
Reflux the mixture for 1.5-2 hours.[9]
-
Cool the solution and allow it to stand, preferably overnight, to facilitate crystallization.
-
Dilute the mixture with water and neutralize with dilute ammonia solution to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry to obtain 2-chloromethylbenzimidazole.
Step 2: Alkylation with Dimethylamine
The synthesized 2-chloromethylbenzimidazole is then reacted with dimethylamine to yield the final product.
Experimental Protocol:
Materials:
-
2-Chloromethylbenzimidazole
-
Dimethylamine (in a suitable solvent like THF or as a gas)
-
Potassium Carbonate
-
Acetonitrile
Procedure:
-
To a solution of 2-chloromethylbenzimidazole (8.33 g, 50 mmol) in 150 mL of acetonitrile, add potassium carbonate (13.8 g, 100 mmol) as a base.
-
Bubble dimethylamine gas through the solution or add a solution of dimethylamine in THF (e.g., 2M solution, 50 mL, 100 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 2-Chloromethylbenzimidazole | 166.60 | 8.33 | 50 | 1 |
| Dimethylamine | 45.08 | - | 100 | 2 |
| Potassium Carbonate | 138.21 | 13.8 | 100 | 2 |
Comparison of Synthetic Pathways
| Pathway | Advantages | Disadvantages |
| Phillips Condensation | Utilizes readily available starting materials. A well-established and reliable method. | Can require harsh acidic conditions and high temperatures. |
| Mannich Reaction | High atom economy. Often a one-pot procedure. Generally mild reaction conditions. | The regioselectivity can be an issue with substituted benzimidazoles. |
| Halomethyl-Benzimidazole Alkylation | Modular approach allowing for diversification with different amines. | A two-step process. The intermediate can be lachrymatory and requires careful handling. |
Conclusion
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine can be successfully achieved through several reliable synthetic routes. The choice of the optimal pathway depends on the specific requirements of the research, including scale, available resources, and safety considerations. The protocols detailed in this guide are based on established chemical principles and provide a solid foundation for the synthesis of this and related benzimidazole derivatives. It is imperative for researchers to adhere to standard laboratory safety practices and to characterize the final product thoroughly using appropriate analytical techniques such as NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
References
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Taylor & Francis Group. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Figshare. Available at: [Link]
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PMC - NIH. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. Available at: [Link]
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MDPI. (2018). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Available at: [Link]
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ResearchGate. (2018). Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions. Available at: [Link]
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ResearchGate. Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Available at: [Link]
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ResearchGate. (2024). Synthesis of 1 H -benzimidazoles via the condensation of o -phenylenediamines with DMF promoted by organic acid under microwave irradiation. Available at: [Link]
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Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available at: [Link]
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ResearchGate. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Available at: [Link]
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SciSpace. (2022). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Available at: [Link]
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PubMed. (1981). Alternative Routes for the Synthesis of 5-Aminolevulinic Acid in Maize Leaves : II. Formation From Glutamate. Available at: [Link]
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PMC - NIH. (2013). Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Available at: [Link]
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PMC - NIH. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]
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PMC. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Available at: [Link]
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ResearchGate. (2022). Mannich bases with a 2-substituted benzimidazole moiety. Available at: [Link]
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NIH. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Available at: [Link]
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Chitkara University. (2015). Mannich Bases of 2-Substituted Benzimidazoles - A Review. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]
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Scientific & Academic Publishing. (2014). Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. American Journal of Chemistry. Available at: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. Available at: [Link]
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Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Available at: [Link]
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Der Pharma Chemica. (2012). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] This document delves into the structural attributes, predicted physicochemical parameters, and detailed analytical methodologies for the characterization of this specific tertiary amine derivative. Recognizing the limited availability of direct experimental data for this compound, this guide synthesizes information from closely related benzimidazole analogs to provide robust, scientifically grounded insights. It is designed to be an essential resource for researchers engaged in the synthesis, characterization, and application of novel benzimidazole-based molecules in drug discovery and development.
Chemical Identity and Structural Elucidation
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a derivative of benzimidazole, featuring a dimethylaminomethyl substituent at the 2-position of the heterocyclic ring. The benzimidazole core is a bicyclic system composed of a fused benzene and imidazole ring.[2] The structural characteristics are pivotal for its chemical behavior and interaction with biological systems.
Molecular Structure:
Key Identifiers:
-
Systematic Name: 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
-
Common Synonyms: 2-(Dimethylaminomethyl)-1H-benzimidazole
-
Molecular Formula: C₁₀H₁₃N₃
-
Molecular Weight: 175.23 g/mol
-
CAS Number: Not assigned.
Physicochemical Properties: A Comparative Analysis
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for C₁₀H₁₃N₃ | Experimental Value for 2-Methyl-1H-benzimidazole (C₈H₈N₂)[3] | Experimental Value for Benzimidazole (C₇H₆N₂)[4] |
| Molecular Weight ( g/mol ) | 175.23 | 132.16 | 118.14 |
| Melting Point (°C) | Predicted to be a low-melting solid or oil | 175-177 | 170-172 |
| Boiling Point (°C) | > 300 (Predicted) | Not Available | Not Available |
| logP (Octanol/Water Partition Coefficient) | ~1.5 - 2.0 (Estimated) | 1.389 | 1.081 |
| Water Solubility | Low to moderate (Estimated) | -1.96 (log₁₀WS, mol/L) | -2.26 (log₁₀WS, mol/L) |
| pKa (Conjugate Acid) | ~8.5 - 9.5 (Estimated for the tertiary amine) | Not Available | Not Available |
Expert Insights:
The introduction of the N,N-dimethylaminomethyl group is expected to significantly influence the compound's properties compared to simpler benzimidazoles. The tertiary amine functionality introduces a basic center, leading to a higher pKa than the parent benzimidazole. This will enhance its aqueous solubility at physiological pH. The increased molecular weight and the flexible side chain are likely to result in a lower melting point compared to the more rigid 2-methyl-1H-benzimidazole. The logP is predicted to be slightly higher due to the added aliphatic carbons, suggesting a moderate lipophilicity, a key parameter in drug design.
Synthesis and Characterization
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry.[5] For the target compound, a Mannich-type reaction provides a plausible and efficient synthetic route.[6][7]
3.1. Proposed Synthetic Pathway
The synthesis can be envisioned as a one-pot reaction involving benzimidazole, formaldehyde, and dimethylamine. This is a classic example of a Mannich reaction, where a secondary amine is aminomethylated.[8]
Caption: Proposed Mannich reaction for the synthesis of the target compound.
3.2. Spectroscopic Characterization (Predicted)
Structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.[9]
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the benzimidazole core and the dimethylaminomethyl side chain.
-
Benzimidazole Aromatic Protons: Multiplets in the range of δ 7.2-7.6 ppm.
-
Methylene Protons (-CH₂-): A singlet around δ 3.6-3.8 ppm.
-
N,N-Dimethyl Protons (-N(CH₃)₂): A singlet at approximately δ 2.3-2.5 ppm.[10]
-
Benzimidazole NH Proton: A broad singlet at higher chemical shifts (>10 ppm), which may be solvent-dependent.[11]
¹³C NMR Spectroscopy:
The carbon NMR would provide further structural confirmation.
-
Benzimidazole Aromatic Carbons: Signals between δ 110-145 ppm.
-
C2 Carbon of Benzimidazole: A downfield signal around δ 150-155 ppm.[12]
-
Methylene Carbon (-CH₂-): A signal in the range of δ 50-60 ppm.
-
N,N-Dimethyl Carbons (-N(CH₃)₂): A signal around δ 40-45 ppm.
Mass Spectrometry (MS):
Electron impact or electrospray ionization mass spectrometry would be used to determine the molecular weight.
-
Molecular Ion Peak (M⁺): Expected at m/z = 175.
-
Key Fragmentation: A prominent fragment would likely be observed at m/z = 131, corresponding to the loss of the dimethylaminomethyl radical, and a base peak at m/z = 44, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.
Experimental Protocols
4.1. Synthesis via Mannich Reaction[6][7]
Objective: To synthesize 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Materials:
-
1H-Benzimidazole
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Ethanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 1H-Benzimidazole (1.0 eq) in ethanol, add dimethylamine (1.2 eq) and formaldehyde (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
4.2. Analytical Workflow: Purity Determination by HPLC
Objective: To determine the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC).
Caption: A typical workflow for purity assessment of the synthesized compound by HPLC.
Conclusion
This technical guide provides a detailed, albeit partially predictive, examination of the physicochemical properties of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. By leveraging established chemical principles and data from analogous structures, this document offers valuable insights for researchers. The provided synthetic and analytical protocols serve as a practical starting point for the preparation and characterization of this and related benzimidazole derivatives. As a molecule with potential for further development, a thorough understanding of its fundamental properties is paramount for its successful application in medicinal chemistry and materials science.
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An In-Depth Technical Guide to 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine (CAS No. 108274-97-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold and the Significance of 2-Aminoalkyl Derivatives
The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its structural similarity to endogenous purines allows for facile interaction with a variety of biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][3]
Within this versatile class of compounds, 2-aminoalkyl benzimidazole derivatives have garnered significant attention. The introduction of an aminoalkyl group at the 2-position of the benzimidazole ring has been shown to be a key determinant of their biological activity. This guide focuses on a specific member of this family, 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine (also known as 2-(dimethylaminomethyl)-1H-benzimidazole), providing a comprehensive overview of its synthesis, physicochemical properties, and pharmacological potential for professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine are summarized below.
| Property | Value | Reference |
| CAS Number | 108274-97-1 | |
| Molecular Formula | C₁₀H₁₃N₃ | PubChem |
| Molecular Weight | 175.23 g/mol | PubChem |
| Appearance | Solid (predicted) | |
| pKa | Data not available | |
| Solubility | Data not available |
Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
The synthesis of the title compound can be approached through several strategic pathways. A common and efficient method involves a two-step process starting from the readily available o-phenylenediamine. This approach provides a reliable route to the target molecule and allows for potential diversification of the aminoalkyl moiety.
Synthetic Pathway Overview
The synthesis commences with the formation of a key intermediate, 2-(chloromethyl)-1H-benzimidazole, followed by nucleophilic substitution with dimethylamine.
Caption: General synthetic scheme for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole (Intermediate)
Principle: This step involves the condensation reaction between o-phenylenediamine and chloroacetic acid, typically in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds via the formation of a Schiff base intermediate which then undergoes intramolecular cyclization to form the benzimidazole ring.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1 molar equivalent) and chloroacetic acid (1.2-1.5 molar equivalents).
-
Solvent and Catalyst: Add 4M hydrochloric acid solution to the flask to serve as both the solvent and the catalyst.
-
Reaction Conditions: Stir the mixture at room temperature for 3-6 hours, followed by heating to reflux at 100-120 °C for 3-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution to a pH of 8-9 with a dilute ammonia solution while stirring vigorously.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with water, and dry it to obtain 2-(chloromethyl)-1H-benzimidazole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine (Target Compound)
Principle: This step is a nucleophilic substitution reaction where the chlorine atom of the 2-(chloromethyl)-1H-benzimidazole intermediate is displaced by dimethylamine.
Detailed Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve 2-(chloromethyl)-1H-benzimidazole (1 molar equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add an excess of dimethylamine (as a solution in a suitable solvent or as a gas) to the reaction mixture. The use of a base, such as potassium carbonate, can facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Pharmacological Activities and Potential Applications
The benzimidazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. Derivatives of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine have shown promise in several key areas of drug discovery.
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. A series of N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives have been investigated for their antimicrobial activity, with some compounds showing significant potency.[4] The presence of the dimethylaminomethyl group is believed to contribute to the antimicrobial efficacy of these compounds.[4]
Mechanism of Action (Postulated): The antimicrobial action of benzimidazoles is often attributed to their ability to inhibit key cellular processes in microorganisms.[2] This can include the disruption of microtubule synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The specific mechanism for the title compound would require further investigation.
Caption: Postulated antimicrobial mechanisms of action for benzimidazole derivatives.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and benzimidazole derivatives have emerged as promising candidates.[1] Their anticancer effects are often linked to their ability to interfere with DNA-mediated enzymatic processes and disrupt the proliferation of cancer cells.[4] Some bisbenzimidazole derivatives act as DNA minor groove-binding ligands and have shown potent growth inhibition against various cancer cell lines.[4]
Mechanism of Action (Postulated): One of the key mechanisms of anticancer activity for some benzimidazoles is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[4] By stabilizing the topoisomerase I-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. Another proposed mechanism involves the inhibition of microtubule polymerization, leading to cell cycle arrest.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, standardized in vitro assays are employed.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) according to CLSI guidelines.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549) in an appropriate medium and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e-g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known broad-spectrum biological activity of the benzimidazole class make it an attractive starting point for further investigation. Future research should focus on a more detailed elucidation of its specific mechanisms of action against various microbial and cancer targets. Structure-activity relationship (SAR) studies, involving modifications of the benzimidazole ring and the N,N-dimethylamino group, could lead to the discovery of derivatives with enhanced potency and selectivity. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in preclinical models of disease.
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A Comprehensive Spectroscopic and Structural Elucidation of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine: A Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, a key benzimidazole derivative. Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Accurate structural characterization through spectroscopic methods is paramount for advancing drug discovery and development efforts centered on this scaffold. This document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in established principles and data from related structures.
Molecular Structure and its Spectroscopic Implications
The structure of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, comprised of a benzimidazole core, a methylene bridge, and a dimethylamino group, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of these functional groups is crucial for accurate data interpretation.
Caption: Molecular structure of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, both ¹H and ¹³C NMR will provide critical structural information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methylene protons, and the methyl protons of the dimethylamino group. The characteristic chemical shift of the NH proton of the benzimidazole ring is typically observed at a downfield region, often above 12 ppm.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 7.20 - 7.70 | Multiplet | 4H |
| Methylene CH₂ | ~3.80 | Singlet | 2H |
| Dimethyl N(CH₃)₂ | ~2.30 | Singlet | 6H |
| Imidazole NH | > 12.0 | Broad Singlet | 1H |
Table 1: Predicted ¹H NMR chemical shifts for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The number of distinct signals will confirm the molecular symmetry. The benzimidazole ring itself can exhibit rapid tautomerism, which may affect the number of observable signals in some substituted benzimidazoles.[4] However, for this specific structure, all expected carbon signals should be resolved.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (Imidazole) | ~155 |
| Aromatic C-N/C-C | 110 - 145 |
| Methylene CH₂ | ~55 |
| Dimethyl N(CH₃)₂ | ~45 |
Table 2: Predicted ¹³C NMR chemical shifts for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as DMSO-d₆ is often preferred for observing exchangeable protons like the NH proton.[3]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Imidazole) | 1590 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
Table 3: Predicted major IR absorption bands for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a minimal amount of sample.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and gaining further structural insights.
Predicted Mass Spectrum
The molecular weight of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine (C₁₀H₁₃N₃) is 175.23 g/mol . The mass spectrum, likely acquired using electrospray ionization (ESI), is expected to show a prominent molecular ion peak (M+H)⁺ at m/z 176.
Fragmentation Pattern
The fragmentation pattern can provide clues about the molecule's structure. Common fragmentation pathways for benzimidazole derivatives may involve cleavage of the side chain. For the title compound, a likely fragmentation would be the loss of the dimethylaminomethyl group, leading to a fragment corresponding to the benzimidazole cation.
Caption: Fundamental stages of mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the (M+H)⁺ ion.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Conclusion
The comprehensive spectroscopic analysis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, through the synergistic use of NMR, IR, and MS, is essential for its unambiguous structural confirmation. This guide provides researchers, scientists, and drug development professionals with a robust framework for the characterization of this and related benzimidazole derivatives. Adherence to the outlined protocols and a thorough understanding of the predicted spectral data will ensure the scientific integrity and trustworthiness of the structural elucidation process, thereby facilitating the advancement of research in this important field of medicinal chemistry.
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An In-depth Technical Guide to the Crystal Structure of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine and its Analogs
This guide provides a comprehensive technical overview of the synthesis and structural characteristics of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. While a definitive crystal structure for this specific compound is not publicly available, we will leverage the detailed crystallographic data of its close structural analog, (1H-Benzodiazol-2-ylmethyl)diethylamine, to provide field-proven insights into the molecular architecture and intermolecular interactions that govern this class of compounds. This approach allows for a robust understanding of the structural landscape, which is crucial for researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1] Benzimidazole derivatives are known to exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The compound 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine belongs to a class of 2-substituted benzimidazoles, where the substituent at the 2-position can significantly influence its biological profile. Understanding the three-dimensional structure of these molecules is paramount for elucidating their mechanism of action and for the rational design of new therapeutic agents.
Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine via the Mannich Reaction
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine can be efficiently achieved through a Mannich reaction. This well-established reaction involves the aminoalkylation of an acidic proton located on the nitrogen of the benzimidazole ring with formaldehyde and a secondary amine, in this case, dimethylamine.
Caption: Synthetic workflow for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-substituted benzimidazole (0.005 mol) in 20 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add dimethylamine (0.005 mol) followed by formaldehyde (0.005 mol, typically as a 37% aqueous solution).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) to yield the final product.
Crystal Structure Analysis of a Diethyl Analog
As a proxy for the target compound, we will analyze the crystal structure of (1H-Benzodiazol-2-ylmethyl)diethylamine. The substitution of methyl with ethyl groups is not expected to significantly alter the core benzimidazole packing and hydrogen bonding motifs.
Crystallographic Data
The crystallographic data for (1H-Benzodiazol-2-ylmethyl)diethylamine provides a clear picture of its solid-state conformation.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₇N₃ |
| Molecular Weight | 203.28 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 7.9290 (7) |
| b (Å) | 15.3027 (15) |
| c (Å) | 10.0486 (6) |
| V (ų) | 1219.25 (18) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.107 Mg m⁻³ |
Molecular Geometry
The benzimidazole ring system is nearly planar, a common feature for this heterocyclic core.[2] In the diethyl analog, one of the ethyl groups exhibits disorder, which is a relatively common phenomenon in crystal structures.
Caption: Hydrogen bonding network in the crystal lattice.
Expected Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of δ 7.2-7.8 ppm. A singlet corresponding to the six protons of the two methyl groups would appear further upfield, likely around δ 2.2-2.5 ppm. The methylene protons would likely appear as a singlet in the range of δ 3.5-4.0 ppm. The N-H proton of the imidazole ring would give a broad singlet at a variable chemical shift, typically downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the aromatic carbons of the benzimidazole ring in the δ 110-150 ppm region. The carbon of the methyl groups would be observed upfield, around δ 45 ppm, and the methylene carbon would appear in the δ 50-60 ppm range.
FT-IR Spectroscopy
The infrared spectrum would be characterized by a broad absorption band in the 3200-3400 cm⁻¹ region, corresponding to the N-H stretching vibration of the imidazole ring. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=N stretching of the imidazole ring would appear in the 1580-1620 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups would be visible in the 2800-3000 cm⁻¹ range.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (175.23 g/mol ). Common fragmentation patterns would involve the loss of the dimethylaminomethyl group.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and structural aspects of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. Through the detailed analysis of its close analog, (1H-Benzodiazol-2-ylmethyl)diethylamine, we have elucidated the key features of its crystal structure, including the planar benzimidazole core and the stabilizing network of N—H⋯N hydrogen bonds. The provided synthetic protocol offers a reliable method for the preparation of the target compound. The expected spectroscopic data serves as a valuable reference for its characterization. This information is crucial for researchers in the field of medicinal chemistry and drug development, providing a solid foundation for further studies and the design of novel benzimidazole-based therapeutic agents.
References
-
Khamrang, T., Kannan, A., Hemamalini, M., Tahir, M. N., Maria Antony, G. J., & Saravanan, D. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. IUCrData, 9(1), x241006. [Link]
- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). Synthesis, antimicrobial, and anti-inflammatory activities of some new 2-substituted-1H-benzimidazoles. Bioorganic & Medicinal Chemistry, 12(19), 5107-5113.
- Spasov, A. A., Yozhitsa, I. N., Bugaeva, L. I., & Anisimova, V. A. (1999). Benzimidazole derivatives: Spectrum of pharmacological activity and toxicological properties (a review). Pharmaceutical Chemistry Journal, 33(4), 167-178.
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
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Gueddar, H., Bouhfid, R., Essassi, E. M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 71(12), 1466-1469. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
- Lingala, P., Sunkari, S., & Velpula, R. (2011). Synthesis and characterization of new benzimidazole derivatives. Journal of the Korean Chemical Society, 55(5), 814-818.
-
Abdullah, A. M., Attia, A. J. K., & Shtykov, S. N. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science, 35(4). [Link]
-
PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [Link]
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Solubility and Stability of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine: A Framework for Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a member of the benzimidazole class of compounds, a scaffold renowned for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Despite the therapeutic potential of this scaffold, specific physicochemical data for this particular Mannich base derivative, especially concerning its solubility and stability, are not extensively documented in public literature. This guide provides a comprehensive framework for researchers to systematically determine these critical parameters. We will explore the theoretical underpinnings of its expected behavior based on its chemical structure, present detailed, field-proven protocols for experimental determination, and discuss potential degradation pathways. This document is designed not as a static data sheet, but as a practical guide to empower drug development professionals to generate robust and reliable data essential for advancing novel benzimidazole-based candidates.
Structural and Physicochemical Profile
The molecule consists of a planar benzimidazole ring system, which is weakly basic, connected via a methylene linker to a tertiary dimethylamino group, which is more basic. This bifunctional nature is central to its physicochemical properties.
-
Benzimidazole Core: The benzimidazole ring system is a privileged scaffold in medicinal chemistry.[2] The N-H proton is weakly acidic, while the imine nitrogen is basic. The aromatic nature contributes to its hydrophobicity and potential for π-π stacking interactions.
-
Dimethylaminomethyl Group: This tertiary amine group (pKa typically ~9-10) will be protonated at physiological pH, forming a cationic species. This feature is expected to significantly enhance aqueous solubility compared to the unsubstituted benzimidazole core.
The interplay between the hydrophobic benzimidazole core and the ionizable amine group dictates that the compound's solubility will be highly pH-dependent.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Comment | Rationale & Implication |
| Molecular Weight | 175.23 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule). |
| pKa (Basic) | ~9.0 - 10.0 | Attributed to the dimethylamino group. The molecule will be positively charged and more soluble in acidic to neutral pH. |
| pKa (Acidic) | ~12.0 - 13.0 | Attributed to the N-H proton on the benzimidazole ring. Relevant only under strongly basic conditions. |
| Predicted LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. The actual value will be highly influenced by pH. |
A Methodological Approach to Solubility Determination
A tiered approach to solubility measurement is recommended, starting with high-throughput kinetic assessment and progressing to definitive thermodynamic analysis for lead candidates.
Causality in Method Selection
-
Kinetic Solubility (High-Throughput): This method is employed in early discovery to rapidly screen large numbers of compounds. It measures the solubility of a compound precipitating from a supersaturated solution (typically from a DMSO stock). While not a true equilibrium value, it is invaluable for ranking compounds and identifying potential solubility liabilities early.
-
Thermodynamic Solubility (Equilibrium): This is the gold-standard measurement, representing the true equilibrium concentration of a compound in a saturated solution. It is determined by adding an excess of solid material to a solvent and allowing it to equilibrate over an extended period (24-48 hours). This data is critical for formulation development and biopharmaceutical modeling.
Diagram 1: General Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Experimental Protocol: Thermodynamic Solubility in Aqueous Buffers
This protocol is designed as a self-validating system by ensuring equilibrium is reached and accurately measured.
-
Preparation:
-
Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility. Use standard buffer systems like phosphate and citrate.
-
Accurately weigh approximately 2-5 mg of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine into separate 1.5 mL glass vials for each buffer condition.
-
-
Equilibration:
-
Add 1.0 mL of the respective buffer to each vial.
-
Seal the vials securely.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. Rationale: This extended time ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid in each vial. Self-Validation Check: The presence of excess solid is mandatory to ensure the solution is saturated.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates. Causality: Filtration is critical to prevent solid particles from artificially inflating the measured concentration.
-
-
Analysis:
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the filtered supernatant using a validated HPLC-UV method. The mobile phase should be chosen to provide good peak shape and retention for the compound.
-
Quantify the concentration of the dissolved compound against the calibration curve.
-
Table 2: Data Summary for Thermodynamic Solubility
| Buffer pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 2.0 | 25 | ||
| 5.0 | 25 | ||
| 7.4 | 25 | ||
| 9.0 | 25 | ||
| 7.4 | 37 |
Stability Assessment and Degradation Pathway Elucidation
Understanding a compound's stability is paramount for determining its shelf-life and identifying compatible excipients. Forced degradation (stress testing) is a systematic way to predict the likely degradation products that could form under various storage conditions.[3]
Key Stress Conditions
Forced degradation studies should be conducted in both solution and solid-state.[3] A stability-indicating analytical method, typically HPLC with UV and mass spectrometric detection (LC-MS), is required to separate and identify degradants.
-
Acid/Base Hydrolysis: The imine-like C=N bond within the benzimidazole ring and the aminomethyl side chain could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The electron-rich benzimidazole nucleus is a potential site for oxidation. Common lab reagents include hydrogen peroxide (H₂O₂).
-
Photostability: Aromatic systems can be susceptible to photodegradation. The protocol should follow ICH Q1B guidelines, exposing the compound to controlled light sources.
-
Thermal Degradation: The compound should be heated in both solid and solution states to assess its thermal lability.
Diagram 2: Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for the title compound.
Experimental Protocol: Forced Degradation in Solution
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Control: Mix 1 mL of stock with 1 mL of water.
-
Incubate all solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A parallel set can be kept at room temperature.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating LC-MS method.
-
Self-Validation Check: The method must be able to resolve the parent peak from all major degradant peaks and from solvent fronts or matrix components.
-
-
Data Reporting:
-
Calculate the percentage of parent compound remaining at each time point.
-
Report the relative retention times (RRT) and mass-to-charge ratios (m/z) of any significant degradation products. Aim for ~5-20% degradation for optimal pathway elucidation.
-
Table 3: Data Summary for Forced Degradation Study
| Condition | Time (h) | % Parent Remaining | RRT of Major Degradant(s) | m/z of Major Degradant(s) |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Water, 60°C | 24 | |||
| Light (ICH Q1B) | - |
Conclusion
While specific published data for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is scarce, a robust characterization of its solubility and stability is achievable through the systematic application of standard pharmaceutical sciences methodologies. Its amphiphilic and basic nature suggests a strongly pH-dependent solubility profile, which can be precisely quantified using the thermodynamic protocol outlined. Furthermore, forced degradation studies provide the necessary framework to identify potential liabilities and understand its degradation chemistry. The protocols and logical frameworks presented in this guide offer a clear and actionable path for researchers to generate the critical data needed to support the advancement of this, and other novel benzimidazole derivatives, in the drug development pipeline.
References
- SciSpace. (n.d.). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzMC2nUH_FNWnrJIgWBfyUFCjsjZTz-imf9u_pK14xnpZLVsOI9-SRWYAV98-HCBPX0Ibe_5VpXrAHA6tRhv019LZUn-NpeCM7fLUg16Ot3lYLrM1QkyxugJbPlSqOt_oqiuOMMRLeQSBQhSu3KvtEqGEZ7jaGdjXCuQbvpa1UIvjL3xcN8pWVCNjHe3IWpCFyOH3voZpLelU=
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
Khamrang, T., et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. National Institutes of Health (NIH). Available at: [Link]
-
PubChem. (n.d.). N,N-Dimethyl-1H-benzimidazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Said, M.S., et al. (2014). Elucidating the pathways of degradation of denagliptin. PubMed. Available at: [Link]
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A Comprehensive Technical Guide to the Therapeutic Targets of Benzimidazole Compounds
Abstract
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a "privileged structure" in medicinal chemistry.[1][2] Its isosteric resemblance to natural purine nucleotides allows it to interact with a wide array of biological macromolecules, leading to a remarkable spectrum of pharmacological activities.[1] This versatility has established benzimidazole derivatives as crucial components in the development of drugs targeting a multitude of diseases, including cancer, microbial infections, and viral illnesses.[1][3][4][5] This technical guide provides an in-depth exploration of the key molecular targets of benzimidazole compounds, elucidating the mechanisms that underpin their therapeutic effects. We will dissect the causality behind their action on various pathways, present validating experimental protocols, and offer a forward-looking perspective on their role in the future of drug discovery.
Anticancer Therapeutic Targets: A Multi-Pronged Assault on Malignancy
Benzimidazole derivatives exhibit potent anticancer activity by engaging multiple, often complementary, cellular targets.[4][6] This multi-targeting capability is a significant advantage, potentially overcoming the drug resistance mechanisms that plague single-target therapies.
The Cytoskeleton: Disrupting Microtubule Dynamics
A primary and well-established anticancer mechanism of benzimidazoles is the inhibition of tubulin polymerization.[6] Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, intracellular transport, and maintenance of cell structure. Their disruption is a validated strategy for cancer therapy.
Mechanism of Action: Benzimidazole compounds, such as the anthelmintics mebendazole and fenbendazole, along with research tool compounds like nocodazole, bind to the colchicine-binding site on β-tubulin.[7][8][9][10] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting destabilization of the microtubule network leads to a cascade of events:
-
Mitotic Arrest: The mitotic spindle cannot form correctly, causing cells to arrest in the G2/M phase of the cell cycle.[8]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11]
Table 1: Representative Benzimidazole-Based Tubulin Inhibitors
| Compound | Target | Therapeutic Application/Stage | Key Findings |
| Mebendazole | β-Tubulin | Repurposed Anticancer | Disrupts microtubule network, induces apoptosis.[7] |
| Fenbendazole | β-Tubulin | Repurposed Anticancer | Inhibits tubulin polymerization and glucose metabolism.[7][10] |
| Nocodazole | β-Tubulin | Research Tool | Classic tool for studying microtubule dynamics; causes G2/M arrest.[8] |
| Albendazole | β-Tubulin | Anthelmintic, Repurposed Anticancer | Shows antiproliferative effects in various cancer models.[10] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a framework for assessing the effect of a benzimidazole compound on tubulin assembly.
-
Reagents & Materials: Tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, Glycerol, Test Compound (in DMSO), Microplate Fluorometer.
-
Preparation:
-
Reconstitute tubulin in General Tubulin Buffer on ice.
-
Prepare a 2X stock of tubulin (e.g., 3 mg/ml) in buffer containing 1 mM GTP and 10% glycerol.
-
Prepare serial dilutions of the test compound in buffer. Nocodazole or paclitaxel should be used as inhibitory and enhancing controls, respectively.
-
-
Assay Execution:
-
Pipette 50 µL of the appropriate compound dilution into a pre-warmed 96-well plate.
-
Initiate the reaction by adding 50 µL of the 2X tubulin stock to each well.
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
-
Data Acquisition:
-
Monitor the change in fluorescence (excitation 360 nm, emission 450 nm) every minute for 60 minutes. The fluorescence of a reporter dye increases as it incorporates into polymerizing microtubules.
-
-
Analysis: Plot fluorescence intensity versus time. Calculate the Vmax (maximum rate of polymerization) and the final polymer mass for each concentration. Determine the IC50 value of the test compound by plotting the inhibition of polymerization against compound concentration.
Signal Transduction: Kinase Inhibition
Protein kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. Benzimidazoles serve as a versatile scaffold for designing both selective and multi-targeted kinase inhibitors.[12][13]
Mechanism of Action: Many benzimidazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[13] This blockade disrupts oncogenic signaling pathways crucial for tumor growth, proliferation, and angiogenesis.
Key Kinase Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis. Inhibition blocks the formation of new blood vessels that supply tumors.[14]
-
EGFR (Epidermal Growth Factor Receptor): Often overexpressed in solid tumors, driving cell proliferation.
-
c-Met: Its activation is linked to tumor growth, invasion, and metastasis.[14]
-
Aurora Kinases: Essential for mitotic progression, making them attractive oncology targets.[4]
Experimental Protocol: Kinase Inhibition Assay (Generic HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for quantifying kinase activity.
-
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium-labeled anti-phospho-antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.
-
Reagents & Materials: Target kinase, biotinylated substrate, ATP, assay buffer, europium-labeled antibody, streptavidin-acceptor, test compound.
-
Procedure:
-
Add 2 µL of serially diluted benzimidazole compound to a low-volume 384-well plate.
-
Add 4 µL of a kinase/substrate mixture to each well.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate at room temperature for 60-90 minutes.
-
Stop the reaction and detect by adding 10 µL of the detection reagent mix (antibody and acceptor).
-
Incubate for 60 minutes to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Analysis: Calculate the HTRF ratio (Acceptor/Donor * 10,000). Plot the percent inhibition (relative to no-inhibitor controls) against the log of the compound concentration to determine the IC50 value.
Genome Integrity: Targeting DNA and Associated Enzymes
Cancer cells are highly reliant on DNA replication and repair machinery. Benzimidazoles can interfere with these processes by targeting key enzymes like topoisomerases and PARP.
Key Targets:
-
Topoisomerases I & II: These enzymes resolve DNA topological stress during replication and transcription. Inhibitors trap the enzyme-DNA cleavage complex, leading to double-strand breaks and cell death.[6][11][15][16][17]
-
PARP-1 (Poly(ADP-ribose) polymerase-1): A key enzyme in DNA single-strand break repair. Its inhibition is particularly effective in cancers with existing DNA repair defects (e.g., BRCA mutations). The clinical candidate veliparib is a benzimidazole-based PARP inhibitor.[8]
Antimicrobial Targets: Combating Infectious Agents
The benzimidazole scaffold is foundational to many antimicrobial, antiparasitic, and antifungal agents.
Antibacterial Targets
With the rise of antibiotic resistance, novel mechanisms of action are urgently needed. Benzimidazoles have shown promise by targeting essential bacterial enzymes distinct from those targeted by current antibiotics.
Mechanism of Action: A novel class of benzimidazole ureas has been developed as dual-targeting inhibitors of two essential bacterial type II topoisomerases: DNA gyrase (GyrB) and Topoisomerase IV (ParE).[18] These compounds bind to the ATP-binding sites of both enzymes, simultaneously inhibiting their function and leading to potent antibacterial activity.[18] Other identified targets include FabH, an enzyme that catalyzes the initial step of fatty acid biosynthesis, which is essential for bacterial survival.[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation:
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of ~5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare two-fold serial dilutions of the benzimidazole compound in a 96-well microtiter plate using CAMHB. Include a growth control (no drug) and a sterility control (no bacteria).
-
-
Inoculation: Add the bacterial inoculum to each well (except the sterility control) to achieve the final target concentration.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring optical density at 600 nm.
Antiparasitic Targets
The classical use of benzimidazoles (e.g., albendazole, mebendazole) is in treating helminth infections. Their efficacy stems from a high selectivity for parasitic proteins over their mammalian homologs.
Primary Target: Parasitic β-Tubulin The primary mechanism is the inhibition of β-tubulin polymerization, similar to the anticancer effect.[7][9] However, these drugs exhibit significantly higher affinity for parasitic β-tubulin than for mammalian tubulin, which accounts for their favorable safety profile in the host. The disruption of the parasite's microtubule cytoskeleton leads to impaired nutrient uptake (especially glucose), paralysis, and eventual death.[7] Other potential targets in parasites include enzymes in the folate biosynthesis pathway, such as dihydrofolate reductase (DHFR).[20][21]
Antiviral Targets: An Emerging Frontier
Benzimidazole derivatives are increasingly being investigated as broad-spectrum antiviral agents, targeting various stages of the viral life cycle.[2][22]
Key Viral Targets & Mechanisms:
-
Viral Entry: Some compounds can block the initial stages of infection.[22] This can be achieved by:
-
Inhibiting the interaction between the viral attachment protein and the host cell receptor (e.g., blocking the SARS-CoV-2 Spike RBD from binding to ACE2).[23]
-
Targeting host factors required for entry, such as the GRP78 chaperone.[20]
-
Interfering with the function of viral surface glycoproteins, such as the human respiratory syncytial virus (hRSV) G protein.[24]
-
-
Viral Replication: Benzimidazoles can inhibit key viral enzymes necessary for replicating the viral genome, such as viral polymerases.[22]
-
Viral Proteases: Inhibition of proteases, like the SARS-CoV-2 3CLpro, prevents the processing of viral polyproteins into their functional components, halting the assembly of new virions.[20]
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the ability of a compound to inhibit the infectious activity of a virus.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6- or 12-well plates and incubate until fully confluent.
-
Compound-Virus Incubation: Prepare serial dilutions of the benzimidazole compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to bind to the virus or affect its components.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing agarose or methylcellulose). This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow plaques to form.
-
Visualization & Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The concentration that inhibits 50% of plaque formation (IC50) is determined by regression analysis.
Conclusion and Future Outlook
The benzimidazole scaffold is a testament to the power of privileged structures in drug discovery. Its ability to engage a diverse range of therapeutic targets—from cytoskeletal proteins and signaling kinases in cancer to essential enzymes in bacteria, parasites, and viruses—is remarkable. The ongoing research into this versatile molecule continues to uncover new mechanisms and therapeutic opportunities.
Future efforts will likely focus on:
-
Rational Design: Leveraging structure-activity relationship (SAR) and computational modeling to design next-generation benzimidazoles with enhanced potency and selectivity.[5][6][25]
-
Multi-Targeting Agents: Intentionally designing single molecules that inhibit multiple key targets in a disease pathway to improve efficacy and combat resistance.[13][14]
-
Drug Repurposing: Systematically screening approved benzimidazole drugs, like anthelmintics, for new applications in oncology and virology, accelerating the path to clinical use.
The continued exploration of benzimidazole's therapeutic targets promises to deliver novel and effective treatments for some of the world's most challenging diseases.
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A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Benzimidazoles
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties. The synthesis of 2-substituted benzimidazoles, in particular, has been a subject of intense research, leading to a plethora of synthetic strategies. This in-depth technical guide provides a comprehensive review of the core methods for synthesizing these vital heterocyclic compounds. We will delve into the mechanistic underpinnings of classical methods, explore the efficiency and green credentials of modern catalytic approaches, and provide field-proven experimental protocols for key transformations. This guide is designed for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of 2-substituted benzimidazoles, from foundational principles to cutting-edge techniques.
Introduction: The Enduring Importance of the Benzimidazole Nucleus
The benzimidazole moiety, formed by the fusion of a benzene ring with an imidazole ring, is a privileged scaffold in drug discovery. Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects.[1] The substituent at the 2-position of the benzimidazole ring plays a crucial role in modulating this biological activity, making the development of efficient and versatile methods for its introduction a key focus of synthetic organic chemistry. This guide will navigate the synthetic landscape, providing both the "how" and the "why" behind the most important methods for constructing 2-substituted benzimidazoles.
Classical Approaches to Benzimidazole Synthesis: The Foundations
Two classical named reactions have laid the groundwork for benzimidazole synthesis: the Phillips-Ladenburg reaction and the Weidenhagen synthesis. While modern methods often offer improvements in terms of reaction conditions and yields, a thorough understanding of these foundational reactions is essential for any scientist working in this area.
The Phillips-Ladenburg Reaction: Condensation of o-Phenylenediamines with Carboxylic Acids
The Phillips-Ladenburg reaction, first described in the late 19th century, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, acid chloride, or nitrile) under acidic conditions and typically at elevated temperatures.[2][3] The reaction proceeds via the formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the 2-substituted benzimidazole.
Mechanism of the Phillips-Ladenburg Reaction:
The reaction is generally acid-catalyzed. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. One of the amino groups of the o-phenylenediamine then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration yields an N-acyl intermediate, which upon protonation of the amide carbonyl, undergoes an intramolecular nucleophilic attack by the second amino group. A final dehydration step then furnishes the benzimidazole ring.
Caption: Mechanism of the Phillips-Ladenburg Reaction.
Experimental Protocol: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid [4][5]
This protocol describes the synthesis of the parent benzimidazole, where the 2-substituent is a hydrogen atom, using formic acid.
-
Materials:
-
o-Phenylenediamine (27 g)
-
Formic acid (17.5 g, ~90%)
-
10% Sodium hydroxide solution
-
Decolorizing carbon
-
Round-bottomed flask (250 mL)
-
Water bath
-
Buchner funnel and flask
-
Filter paper
-
-
Procedure:
-
In a 250 mL round-bottomed flask, dissolve 27 g of o-phenylenediamine in 17.5 g of formic acid.
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.
-
Filter the crude benzimidazole using a Buchner funnel and wash the solid with ice-cold water.
-
For recrystallization, dissolve the crude product in approximately 400 mL of boiling water.
-
Add 2 g of decolorizing carbon and digest for 15 minutes.
-
Filter the hot solution rapidly through a pre-heated Buchner funnel.
-
Cool the filtrate to about 10°C to allow the benzimidazole to crystallize.
-
Collect the purified benzimidazole by filtration, wash with a small amount of cold water, and dry at 100°C.
-
Causality Behind Experimental Choices:
-
Heating: The condensation and subsequent cyclization-dehydration steps require energy input to overcome the activation barriers. Heating on a water bath provides controlled and even heating.
-
Acidic Conditions: Formic acid acts as both a reactant and an acid catalyst in this specific protocol. In general, the Phillips-Ladenburg reaction requires acidic conditions to activate the carboxylic acid.
-
Neutralization: The addition of sodium hydroxide neutralizes the excess formic acid and any acidic intermediates, allowing the benzimidazole product to precipitate as a free base.
-
Recrystallization: This purification step removes colored impurities and any remaining starting materials or byproducts, yielding a pure product. The use of decolorizing carbon helps to remove colored impurities.
The Weidenhagen Synthesis: Condensation of o-Phenylenediamines with Aldehydes
The Weidenhagen synthesis involves the reaction of an o-phenylenediamine with an aldehyde.[2][3] This reaction typically proceeds in two stages: initial condensation to form a dihydrobenzimidazole (a benzimidazoline), followed by an oxidation step to yield the aromatic benzimidazole. A variety of oxidizing agents can be employed, or in some cases, the reaction can be performed under aerobic conditions where atmospheric oxygen serves as the oxidant.
Mechanism of the Weidenhagen Synthesis:
The reaction begins with the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). Intramolecular nucleophilic attack of the second amino group onto the imine carbon leads to the formation of a 1,2-disubstituted-2,3-dihydro-1H-benzimidazole (benzimidazoline). The final step is the oxidation of the benzimidazoline to the corresponding benzimidazole.
Caption: Mechanism of the Weidenhagen Synthesis.
Modern Catalytic Methods: Towards Greener and More Efficient Syntheses
While the classical methods are robust, they often require harsh reaction conditions, long reaction times, and can generate significant waste. Modern synthetic chemistry has focused on developing catalytic methods that are more efficient, selective, and environmentally benign.
One-Pot Synthesis from o-Phenylenediamines and Aldehydes
A significant advancement has been the development of one-pot procedures for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes. These methods combine the condensation and oxidation steps into a single operation, often with the aid of a catalyst. A wide variety of catalysts have been employed, including Lewis acids, Brønsted acids, and various heterogeneous catalysts.
Data Presentation: Comparison of Catalysts for the Synthesis of 2-Phenylbenzimidazole
The following table provides a comparative overview of different catalysts used in the one-pot synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl | 4 mmol | CHCl₃ | Room Temp. | 4 | 92 | [6] |
| Er(OTf)₃ | 10 mol% | None | 80 | 0.03 (2 min) | 91 | [7] |
| MgO@DFNS | 10 wt% | Ethanol | Room Temp. | 4 | 95 | [6][8] |
| ZnFe₂O₄ nanoparticles | 10 mol% | Ethanol | 70 (Ultrasonic) | 0.5 | 95 | [9] |
| Au/TiO₂ | - | CHCl₃/MeOH | Room Temp. | - | High | [10][11] |
Experimental Protocol: MgO@DFNS Catalyzed Synthesis of 2-Substituted Benzimidazoles [8]
This protocol utilizes a heterogeneous catalyst, engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS), for a mild and efficient synthesis.
-
Materials:
-
o-Phenylenediamine (1 mmol)
-
Substituted aldehyde (1.1 mmol)
-
MgO@DFNS catalyst (10 wt%)
-
Ethanol
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
TLC plates
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a two-neck round-bottom flask, combine o-phenylenediamine (1 mmol) and the aldehyde (1.1 mmol) in ethanol.
-
Add the MgO@DFNS catalyst (10 wt%) to the reaction mixture.
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to separate the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
-
Causality Behind Experimental Choices:
-
Heterogeneous Catalyst: The use of a solid catalyst like MgO@DFNS simplifies the work-up procedure, as the catalyst can be easily removed by filtration and potentially reused.[8]
-
Mild Conditions: The reaction proceeds at room temperature, which is energy-efficient and suitable for substrates with thermally sensitive functional groups.
-
Stoichiometry: A slight excess of the aldehyde is used to ensure complete consumption of the more valuable o-phenylenediamine.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds to a high degree.
Microwave-Assisted Synthesis: Accelerating the Pace of Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.[12] The synthesis of 2-substituted benzimidazoles is no exception, with numerous microwave-assisted protocols being reported.
Key Advantages of Microwave-Assisted Synthesis:
-
Rapid Heating: Microwaves directly heat the reaction mixture, leading to much faster reaction rates compared to conventional heating methods.
-
Increased Yields: The rapid heating can minimize the formation of side products, often resulting in higher yields of the desired product.
-
Greener Chemistry: Shorter reaction times translate to lower energy consumption, aligning with the principles of green chemistry.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 2-8 hours | Varies (often lower) | [12] |
| Microwave Irradiation | 1-15 minutes | Varies (often higher) | [12][13] |
Experimental Workflow: Microwave-Assisted Benzimidazole Synthesis
Caption: General workflow for microwave-assisted benzimidazole synthesis.
Conclusion: A Versatile Toolkit for a Privileged Scaffold
The synthesis of 2-substituted benzimidazoles has evolved significantly from its classical roots. While the Phillips-Ladenburg and Weidenhagen reactions remain valuable for their simplicity and broad applicability, modern catalytic and microwave-assisted methods offer compelling advantages in terms of efficiency, sustainability, and reaction conditions. The choice of synthetic route will ultimately depend on the specific target molecule, the available resources, and the desired scale of the reaction. This guide has provided a comprehensive overview of the key methods, their mechanistic rationale, and practical experimental details, equipping researchers with the knowledge to confidently select and execute the most appropriate synthesis for their needs. The continued development of novel catalysts and reaction conditions will undoubtedly further expand the synthetic chemist's toolkit for accessing this important class of heterocyclic compounds.
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To synthesize Benzimidazole from o-phenylenediamine. - CUTM Courseware. (n.d.). Retrieved January 23, 2026, from [Link]
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Experiment 5 - Synthesis of Benzimidazole | PDF | Filtration | Solubility - Scribd. (n.d.). Retrieved January 23, 2026, from [Link]
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The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis of Various Benzimidazole Derivatives under Solvent-Free Conditions a. (n.d.). Retrieved January 23, 2026, from [Link]
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Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - NIH. (2023, November 1). Retrieved January 23, 2026, from [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023, August 11). Retrieved January 23, 2026, from [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
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Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing. (2016, April 12). Retrieved January 23, 2026, from [Link]
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Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. (n.d.). Retrieved January 23, 2026, from [Link]
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ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST - Chemistry Journal of Moldova. (n.d.). Retrieved January 23, 2026, from [Link]
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(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. (2023, October 5). Retrieved January 23, 2026, from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. (2023, August 11). Retrieved January 23, 2026, from [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. (2020, December 1). Retrieved January 23, 2026, from [Link]
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ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION - Rasayan Journal of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, a substituted benzimidazole derivative of interest in medicinal chemistry. The benzimidazole scaffold is a well-established pharmacophore, known for a wide array of biological activities. This document details the fundamental physicochemical properties, synthesis, characterization, and potential pharmacological applications of this specific compound, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into drugs with antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[3][4] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of its biological and physicochemical properties. This guide focuses on a specific derivative, 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, providing an in-depth analysis for research and development purposes.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development.
| Property | Value | Source |
| Systematic Name | 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine | IUPAC Nomenclature |
| Common Name | 2-(dimethylaminomethyl)-1H-benzimidazole | |
| Molecular Formula | C₁₀H₁₃N₃ | PubChem CID: 13633601 |
| Molecular Weight | 175.24 g/mol | PubChem CID: 13633601 |
| CAS Number | 19155-89-8 | PubChem CID: 13633601 |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Molecular Structure:
Figure 1: Chemical structure of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Synthesis and Mechanistic Insights
The synthesis of 2-substituted benzimidazoles can be achieved through various established methods.[5] A common and effective approach for synthesizing 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine involves a two-step process. The first step is the synthesis of a key intermediate, 2-(chloromethyl)-1H-benzimidazole, followed by a nucleophilic substitution with dimethylamine.[6][7] Another viable route is the direct Mannich reaction.[5]
Synthesis via 2-(Chloromethyl)-1H-benzimidazole Intermediate
This method provides a reliable and scalable route to the target compound.
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
The reaction of o-phenylenediamine with chloroacetic acid under acidic conditions yields 2-(chloromethyl)-1H-benzimidazole.[8] The acidic medium acts as a catalyst for the condensation reaction.
Figure 2: Synthesis of the 2-(chloromethyl)-1H-benzimidazole intermediate.
Step 2: Nucleophilic Substitution with Dimethylamine
The intermediate, 2-(chloromethyl)-1H-benzimidazole, is then reacted with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, displacing the chlorine atom to form the final product.[9]
Figure 3: Nucleophilic substitution to form the target compound.
Direct Synthesis via Mannich Reaction
The Mannich reaction is a one-pot three-component condensation involving a compound with an active hydrogen (in this case, a 2-substituted benzimidazole precursor or benzimidazole itself), formaldehyde, and a secondary amine (dimethylamine).[5][10] This method can be an efficient alternative for the synthesis of the title compound.
Experimental Protocol: General Mannich Reaction for N-Mannich Bases of Benzimidazole [5]
-
Dissolve the 2-substituted benzimidazole (0.005 mol) in 10 ml of ethanol.
-
Add the secondary amine (0.005 mol) and formaldehyde (0.005 mol) to the solution.
-
Reflux the reaction mixture for 8 hours.
-
Upon cooling, the product precipitates.
-
Filter the solid, dry it, and recrystallize from a suitable solvent like dimethylformamide (DMF).
Characterization
The structural elucidation of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of δ 7.0-8.0 ppm.[11][12] A singlet for the methylene (-CH₂-) protons adjacent to the benzimidazole ring and the dimethylamino group would likely appear further upfield. The six protons of the two methyl groups (-N(CH₃)₂) would be expected to produce a singlet. The NH proton of the imidazole ring will also be present, though its chemical shift can be variable and it may be broad.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the benzimidazole ring, with the carbon at the 2-position being significantly influenced by the substituent.[13] Signals for the methylene carbon and the two equivalent methyl carbons of the dimethylamino group will also be present.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching of the imidazole ring, typically a broad band in the region of 3200-3500 cm⁻¹.[13]
-
C-H stretching of the aromatic and aliphatic groups.
-
C=N and C=C stretching vibrations of the benzimidazole ring system, usually observed in the 1400-1650 cm⁻¹ region.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 175.24 g/mol .[14]
Potential Pharmacological Applications
While specific biological activity data for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is not extensively reported in publicly available literature, the benzimidazole scaffold is a cornerstone in the development of various therapeutic agents.[15][16][17]
Antimicrobial Activity: Many benzimidazole derivatives exhibit potent antimicrobial activity.[15][18] The introduction of an aminomethyl group at the 2-position can influence this activity. For instance, a series of N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives were investigated for their antimicrobial properties.[15]
Anticancer Activity: The benzimidazole core is present in several anticancer agents. These compounds can exert their effects through various mechanisms, including inhibition of tubulin polymerization and kinase inhibition.
Anti-inflammatory Activity: Certain benzimidazole derivatives have demonstrated significant anti-inflammatory properties.[19]
The N,N-dimethylmethanamine substituent at the 2-position of the benzimidazole ring can modulate the compound's lipophilicity, basicity, and steric profile, which in turn can influence its pharmacokinetic and pharmacodynamic properties. Further research is warranted to fully elucidate the specific biological activities of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a benzimidazole derivative with a molecular weight of 175.24 g/mol . Its synthesis can be reliably achieved through a multi-step process involving a 2-(chloromethyl)-1H-benzimidazole intermediate or via a direct Mannich reaction. Characterization is performed using standard spectroscopic techniques. While specific biological data for this compound is limited, the well-documented pharmacological importance of the benzimidazole scaffold suggests that it may possess interesting biological activities. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.
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The Benzimidazole Scaffold: A Computational and Docking-Driven Guide to Drug Discovery
This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the exploration of benzimidazole derivatives as potential therapeutic agents. Benzimidazole, a heterocyclic aromatic organic compound, is a vital pharmacophore in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of the computational and molecular docking methodologies that are pivotal in the rational design and optimization of novel benzimidazole-based drugs.
Section 1: The Rationale for a Computational Approach
The relentless emergence of drug-resistant pathogens and the complexities of diseases like cancer necessitate innovative and efficient drug discovery pipelines.[4] Traditional high-throughput screening, while valuable, can be time-consuming and resource-intensive. In silico methods, particularly molecular docking, offer a powerful predictive tool to navigate the vast chemical space of potential drug candidates.[4] By simulating the interaction between a ligand (a benzimidazole derivative) and its biological target (a protein), we can gain critical insights into binding affinities, interaction modes, and the structural determinants of activity. This computational pre-screening allows for the prioritization of compounds with the highest likelihood of success for synthesis and subsequent in vitro and in vivo testing, thereby accelerating the drug development process.[4]
Section 2: Core Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] The primary objective is to identify the "best" fit between a ligand and a protein's binding site, akin to solving a three-dimensional puzzle.[6] This process involves two key components: a sampling algorithm and a scoring function.[5]
-
Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the protein's binding pocket.[6] Common methods include incremental construction (as seen in DOCK), where the ligand is built piece by piece in the active site, and stochastic methods like genetic algorithms and Monte Carlo searches, which introduce random changes to find low-energy conformations.[6]
-
Scoring Functions: Once a potential binding pose is generated, a scoring function estimates the binding affinity (typically expressed as binding energy in kcal/mol).[5] These functions are mathematical models that approximate the thermodynamics of the protein-ligand interaction, considering factors like hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.[7] A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
Section 3: A Validated Workflow for Benzimidazole Docking Studies
This section outlines a detailed, step-by-step protocol for conducting a molecular docking study of benzimidazole derivatives. This workflow is a synthesis of established practices and can be adapted for various protein targets and software packages.
Essential Software and Tools
A variety of software packages are available for molecular docking studies, ranging from open-source to commercial platforms.[5] Commonly used tools include:
-
AutoDock and AutoDock Vina: Widely used open-source docking software known for its accuracy and efficiency.[1]
-
Schrödinger Suite (Maestro, Glide, LigPrep): A comprehensive commercial package offering tools for all stages of drug discovery, from ligand preparation to sophisticated docking and post-docking analysis.[8][9]
-
Discovery Studio: A visualization and modeling tool often used for analyzing and interpreting docking results.[7]
-
PyRx: A virtual screening tool that integrates AutoDock Vina and other functionalities in a user-friendly interface.[10]
-
UCSF Chimera/ChimeraX: Powerful molecular visualization and analysis software.[11]
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a self-validating system for conducting rigorous docking studies.
The quality of the protein structure is paramount for obtaining reliable docking results.
-
Selection and Retrieval: Obtain the 3D structure of the target protein from a public database like the Protein Data Bank (PDB). Whenever possible, select a high-resolution crystal structure with a co-crystallized ligand, as this provides a valuable reference for validating the docking protocol.[8][12] For example, when studying EGFR inhibitors, PDB IDs such as 3VJO (wild-type) and 2JIT (mutant) can be used.[7]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors, unless they are known to be critical for ligand binding.[7][13] If the protein is a multimer, retain only the monomeric unit of interest.[13]
-
Structural Refinement: Check for and repair any missing residues or atoms in the protein structure using tools like the Protein Preparation Wizard in Schrödinger's Maestro or similar functionalities in other software.[8][13]
-
Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[7][8][13] This step is crucial for accurately modeling hydrogen bonding networks. The protonation state of titratable residues (e.g., His, Asp, Glu) should be carefully considered, often at a physiological pH of 7.4.[8][14]
-
Charge Assignment: Assign partial charges to the protein atoms using a force field like OPLS-3e or Kollman charges.[7][8]
Proper preparation of the benzimidazole derivatives is equally critical for a successful docking simulation.
-
Structure Generation: The 2D structures of the benzimidazole derivatives can be sketched using chemical drawing software like ChemDraw or MarvinSketch.[8][13] These are then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands must be energy-minimized to obtain a low-energy, stable conformation.[13] This step ensures that the bond lengths, bond angles, and torsion angles are realistic.
-
Tautomeric and Ionization States: Generate possible tautomers and ionization states of the ligands at a defined pH (usually 7.0 ± 2.0), as this can significantly impact binding interactions.[8]
-
Charge Assignment: Assign partial charges to the ligand atoms, often using the Gasteiger charge calculation method.[7]
The docking search needs to be confined to a specific region of the protein.
-
Binding Site Identification: If a co-crystallized ligand is present, the binding site can be defined based on its location.[8] Otherwise, binding pocket prediction algorithms can be used, or the site can be inferred from literature data on known inhibitors.
-
Grid Box Generation: A 3D grid box is then generated, encompassing the identified binding site. This grid pre-calculates the interaction energies between different atom types and the protein, which speeds up the docking process. The size and center of the grid box must be carefully chosen to be large enough to accommodate the ligand but not so large as to waste computational resources. For example, in a study on benzimidazole derivatives targeting EGFR, grid box dimensions were set to 36 × 44 × 48 Å.[7]
This is the core computational step where the ligand is docked into the prepared protein.
-
Algorithm Selection: Choose the appropriate docking algorithm and software (e.g., AutoDock Vina, Glide).
-
Setting Docking Parameters: Define parameters such as the number of binding modes to generate and the exhaustiveness of the search. For instance, in an AutoDock Vina simulation, the exhaustiveness, which controls the thoroughness of the search, might be set to 32.[7]
-
Execution: Run the docking simulation. The software will generate a set of possible binding poses for each ligand, ranked by their docking scores.
To ensure the reliability of the docking results, the protocol must be validated.
-
Redocking: The most common validation method is to extract the co-crystallized ligand from the PDB structure and dock it back into the protein's binding site.[12]
-
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][15][16]
Visualizing the Workflow
Caption: A generalized workflow for computational and docking studies of benzimidazole derivatives.
Section 4: Analysis and Interpretation of Docking Results
The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful insights.
Quantitative Analysis
The primary quantitative metric is the binding energy or docking score . A more negative value suggests a stronger binding affinity. These scores are used to rank the different benzimidazole derivatives and identify the most promising candidates.[1][7] For example, in a study targeting beta-tubulin, benzimidazole derivatives showed binding energies ranging from -7.11 to -8.50 kcal/mol.[1]
Table 1: Example Docking Results for Benzimidazole Derivatives Targeting Beta-Tubulin (PDB ID: 1SA0)
| Compound ID | Binding Energy (kcal/mol) | Predicted Inhibitory Concentration (µM) |
| BI-01 | -7.39 | 3.84 |
| BI-02 | -8.50 | 0.58 |
| BI-03 | -8.35 | 0.76 |
| BI-04 | -7.11 | 6.18 |
| BI-05 | -7.76 | 2.04 |
| BI-06 | -7.99 | 1.40 |
Data adapted from a study on benzimidazoles and beta-tubulins.[2]
Qualitative Analysis: Understanding the Interactions
Beyond the numbers, it is crucial to visualize and analyze the binding pose of the ligand within the protein's active site. This qualitative analysis reveals the key molecular interactions responsible for binding.
-
Hydrogen Bonds: These are strong, directional interactions that play a significant role in ligand binding and specificity. The nitrogen atoms in the benzimidazole ring often act as hydrogen bond acceptors.[7]
-
Hydrophobic Interactions: The nonpolar regions of the benzimidazole scaffold and its substituents interact favorably with hydrophobic residues in the binding pocket.[7]
-
Pi-Pi Stacking: The aromatic rings of the benzimidazole can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[1]
-
Van der Waals Forces: These non-specific interactions contribute to the overall shape complementarity between the ligand and the binding site.[7]
The identification of these interactions can guide the rational design of new derivatives with improved potency and selectivity. For instance, if a particular region of the binding pocket is found to be unoccupied, a substituent could be added to the benzimidazole scaffold to form additional favorable interactions.
Post-Docking Analysis: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can offer a more dynamic and realistic view.[1][17] MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the protein-ligand complex and the persistence of key interactions observed in the docking pose.[1][2] This can further validate the docking results and provide deeper insights into the binding mechanism.
Caption: Key molecular interactions governing the binding of benzimidazole derivatives.
Section 5: Conclusion and Future Directions
Computational and docking studies are indispensable tools in the modern drug discovery landscape. For benzimidazole derivatives, these in silico approaches have proven to be highly effective in identifying novel inhibitors for a wide range of biological targets, including those relevant to cancer, infectious diseases, and inflammatory conditions.[1][3][4][7][8][17]
The strength of this approach lies in its ability to provide a detailed, atom-level understanding of molecular recognition, which in turn fuels a virtuous cycle of design, prediction, and experimental validation. As computational power increases and algorithms become more sophisticated, the predictive accuracy of molecular docking will continue to improve, further solidifying its role as a cornerstone of rational drug design. The integration of artificial intelligence and machine learning with these computational methods promises to unlock new frontiers in the development of next-generation benzimidazole-based therapeutics.
References
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Jalil, N. A. S., & Hamid, S. A. (2022). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type (EGFRWT) and T790M Mutant. Sains Malaysiana, 51(1), 123-138. [Link]
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Kumar, S., Kumar, A., & Singh, S. K. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation, 17(3), 404–412. [Link]
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In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (2023). Journal of Advanced Zoology, 44(S3), 1145-1154. [Link]
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Kumar, S., Kumar, A., & Singh, S. K. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Semantic Scholar. [Link]
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Khan, I., et al. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. Molecules, 29(7), 1541. [Link]
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Özdemir, A., et al. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. ACS Omega, 7(50), 47005–47021. [Link]
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Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. (2022). ResearchGate. [Link]
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QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents. (2023). ResearchGate. [Link]
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SwissDock. (n.d.). Swiss Institute of Bioinformatics. [Link]
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How to validate the molecular docking results? (2022). ResearchGate. [Link]
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PyRx Tutorial - Prepare Proteins & Ligands for Docking. (2023). YouTube. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2008). Journal of Chemical Information and Modeling, 48(4), 861–871. [Link]
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AutoDock. (n.d.). The Scripps Research Institute. [Link]
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Lessons from Docking Validation. (2005). Michigan State University. [Link]
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Validation Studies of the Site-Directed Docking Program LibDock. (2008). Journal of Chemical Information and Modeling, 48(4), 861–871. [Link]
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Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2023). Frontiers in Chemistry, 11, 1269153. [Link]
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Protein-ligand docking. (2019). Galaxy Training!. [Link]
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Methodological & Application
Protocol for reductive amination to synthesize 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
An Application Guide to the Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine via Reductive Amination
Introduction and Strategic Overview
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The target molecule, 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, represents a valuable building block for the development of novel therapeutics. This guide provides a detailed protocol for its synthesis utilizing a one-pot reductive amination strategy. This method is favored for its operational simplicity, mild reaction conditions, and high selectivity, making it a robust and reliable choice for researchers in drug discovery and development.
Reductive amination is a powerful transformation in organic synthesis that converts a carbonyl group into an amine.[1] The process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. The key to the success of the modern one-pot protocol is the use of a mild and selective reducing agent that preferentially reduces the C=N bond of the iminium ion without significantly affecting the C=O bond of the starting aldehyde.[2]
For this specific synthesis, 1H-benzo[d]imidazole-2-carbaldehyde is reacted with dimethylamine to form an intermediate iminium ion. This intermediate is subsequently reduced by sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent of choice for its efficacy and mildness, to yield the desired tertiary amine.[1][3][4]
Mechanistic Rationale and Reagent Selection
A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The synthesis proceeds in two main stages within a single reaction vessel.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of dimethylamine on the carbonyl carbon of 1H-benzo[d]imidazole-2-carbaldehyde. This is followed by dehydration to form a tertiary iminium ion. This step is often the rate-determining step and can be influenced by the pH of the reaction medium.
-
Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion. The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ moderate its reactivity, making it highly selective for the iminium ion over the starting aldehyde.[4] This selectivity is crucial for a successful one-pot reaction, as it prevents the wasteful reduction of the aldehyde to the corresponding alcohol.[2][5]
Choice of Reagents:
-
Aldehyde: 1H-benzo[d]imidazole-2-carbaldehyde is the electrophilic precursor. Its purity is crucial for achieving high yields.
-
Amine: Dimethylamine is typically used as a 2.0 M solution in a solvent like tetrahydrofuran (THF) for ease of handling.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the ideal hydride source. Unlike sodium borohydride (NaBH₄), it is tolerant of mildly acidic conditions that can facilitate iminium ion formation and is less sensitive to trace amounts of water.[1][5] Its reaction rate for reducing iminium ions is significantly faster than for aldehydes or ketones.[4]
-
Solvent: Anhydrous chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[4] They are excellent at solvating the reactants and intermediates without reacting with the hydride reagent.
Reaction Mechanism Diagram
Caption: The two-stage mechanism of one-pot reductive amination.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 1H-benzo[d]imidazole-2-carbaldehyde | 146.15 | 730 | 5.0 | 1.0 |
| Dimethylamine (2.0 M solution in THF) | 45.08 | 3.0 mL | 6.0 | 1.2 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1590 | 7.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate (aq. soln.) | - | 30 mL | - | - |
| Brine (saturated NaCl aq. soln.) | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-benzo[d]imidazole-2-carbaldehyde (730 mg, 5.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir at room temperature until the aldehyde is fully dissolved.
-
Amine Addition: Add the dimethylamine solution (3.0 mL of 2.0 M solution in THF, 6.0 mmol) to the reaction mixture dropwise over 2 minutes. Stir the mixture for 20 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1590 mg, 7.5 mmol) to the mixture in three portions over 10 minutes. Note: The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the consumption of the starting aldehyde.
-
Work-up (Quenching): Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 30 mL of saturated aqueous sodium bicarbonate solution to quench the excess reducing agent and any acidic byproducts.
-
Extraction: Shake the separatory funnel vigorously. Allow the layers to separate, and collect the bottom organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Drying and Concentration: Combine all organic extracts and wash them with 30 mL of brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[6][7] Elute with a gradient of 0% to 10% methanol in dichloromethane to isolate the pure 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid. Confirm the identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reducing agent (degraded by moisture).- Poor quality starting aldehyde.- Insufficient reaction time. | - Use fresh, high-quality NaBH(OAc)₃ from a sealed container.- Check the purity of the aldehyde by NMR or TLC.- Allow the reaction to run longer, continuing to monitor by TLC. |
| Incomplete Reaction | - Insufficient reducing agent.- Low reaction temperature. | - Add an additional portion (0.2-0.3 eq) of NaBH(OAc)₃.- Ensure the reaction is running at ambient room temperature (~20-25 °C). |
| Formation of Alcohol Byproduct | - Use of a non-selective reducing agent (e.g., NaBH₄).- Contamination of NaBH(OAc)₃ with NaBH₄. | - Ensure you are using NaBH(OAc)₃. If using NaBH₄, the imine must be pre-formed before the addition of the reductant.[5] |
| Difficult Purification | - Product streaking on silica gel column.- Co-elution of impurities. | - Add 0.5-1% triethylamine or ammonia to the eluent system to deactivate the silica and improve the chromatography of the basic amine product.- Ensure the work-up was thorough to remove water-soluble impurities. |
Conclusion
The reductive amination protocol detailed herein provides an efficient, high-yielding, and operationally simple method for the synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. The strategic use of sodium triacetoxyborohydride as a mild and selective reducing agent allows for a convenient one-pot procedure, minimizing side reactions and simplifying purification. This guide serves as a comprehensive resource for researchers, enabling the reliable production of this key benzimidazole intermediate for applications in medicinal chemistry and materials science.
References
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Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. MDPI. Available from: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069-3085. Available from: [Link]
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research and Pharmaceutical Sciences. Available from: [Link]
-
Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Available from: [Link]
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Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available from: [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Available from: [Link]
-
Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. Available from: [Link]
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Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. Available from: [Link]
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. The Royal Society of Chemistry. Available from: [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Available from: [Link]
-
One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. NTU Scholars. Available from: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available from: [Link]
-
An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole–allyl Alcohol and Imidazole-1,3-diol Derivatives. ACS Omega. Available from: [Link]
-
Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group, Princeton University. Available from: [Link]
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Application Notes and Protocols: Investigating 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine in Alzheimer's Disease Research
Authored by: Gemini, Senior Application Scientist
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Alzheimer's Disease Drug Discovery
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and the development of effective therapeutics has been challenging. The complexity of AD pathogenesis, involving amyloid-beta (Aβ) plaque formation, hyperphosphorylated tau tangles, neuroinflammation, and cholinergic deficits, necessitates the exploration of multi-target drug candidates.[1][2] The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and its presence in several clinically approved drugs.[3] Its unique structure allows for modifications that can interact with various biological targets implicated in AD.[3][4][5] This guide focuses on a specific derivative, 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, and provides a comprehensive framework for its preclinical evaluation as a potential therapeutic agent for Alzheimer's disease. While specific data for this exact molecule is emerging, the protocols outlined here are based on established methodologies for evaluating similar benzimidazole derivatives.[3][5]
Part 1: Plausible Mechanisms of Action in the Context of Alzheimer's Disease
Based on extensive research into the benzimidazole class of compounds, 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is hypothesized to exert its neuroprotective effects through multiple mechanisms. A multi-target approach is highly desirable in AD therapy, and this compound could potentially modulate several key pathological pathways.
-
Cholinesterase Inhibition: A well-established therapeutic strategy for AD involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels in the brain.[3][5] Many benzimidazole derivatives have demonstrated potent inhibitory activity against these enzymes.[3]
-
Modulation of Amyloid-Beta Aggregation: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathology.[2][6] Benzimidazole-based compounds have been shown to interfere with this process.
-
Inhibition of Tau Hyperphosphorylation: The hyperphosphorylation of tau protein leads to the formation of neurofibrillary tangles and microtubule destabilization.[7][8] Investigating the effect of the compound on tau kinases is a critical step.
-
Anti-Neuroinflammatory and Antioxidant Effects: Chronic neuroinflammation, mediated by microglia and astrocytes, contributes significantly to neuronal damage in AD.[9][10][11] Benzimidazoles have been reported to possess anti-inflammatory and antioxidant properties.[12][13]
Caption: Potential multi-target mechanisms of the benzimidazole derivative in AD.
Part 2: Comprehensive In Vitro Evaluation Protocols
A systematic in vitro evaluation is essential to characterize the compound's activity and guide further development.
Caption: A stepwise workflow for the in vitro characterization of the test compound.
Protocol 2.1: Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC₅₀ values of the test compound against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound stock solution (in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare working solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound.
-
Add 50 µL of the respective enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
| Parameter | Recommended Concentration/Condition |
| Enzyme Concentration | 0.1 U/mL |
| Substrate Concentration | 1.0 mM |
| DTNB Concentration | 0.5 mM |
| Incubation Time | 15 minutes |
| Temperature | 25°C |
Protocol 2.2: Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T)
Objective: To assess the ability of the test compound to inhibit the aggregation of Aβ₁₋₄₂ peptides.
Materials:
-
Human Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compound stock solution (in DMSO)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare monomeric Aβ₁₋₄₂ by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO.[14] Dilute to the final concentration in phosphate buffer.
-
In a 96-well plate, mix Aβ₁₋₄₂ solution with varying concentrations of the test compound.
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals for up to 48 hours.
-
Plot the fluorescence intensity against time to generate aggregation curves and calculate the percentage of inhibition.
| Parameter | Recommended Concentration/Condition |
| Aβ₁₋₄₂ Concentration | 10 µM |
| Thioflavin T Concentration | 20 µM |
| Incubation Time | Up to 48 hours |
| Temperature | 37°C |
Protocol 2.3: Tau Protein Phosphorylation Inhibition Assay
Objective: To evaluate the effect of the test compound on tau phosphorylation in a cellular model.
Materials:
-
U2OS cell line stably expressing human tau protein[8]
-
Cell culture medium and supplements
-
Test compound stock solution (in DMSO)
-
Primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)
-
Secondary antibodies conjugated to a fluorescent probe
-
DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Culture the tau-expressing cells in a 96-well imaging plate.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 2 hours).[15]
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against total and phosphorylated tau.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the levels of phosphorylated tau relative to total tau.
| Parameter | Recommended Condition |
| Cell Line | U2OS-tau or SH-SY5Y |
| Treatment Duration | 2 - 24 hours |
| Primary Antibody Dilution | As per manufacturer's recommendation |
| Imaging | High-Content Confocal Microscopy |
Protocol 2.4: Anti-Neuroinflammatory Activity Assay
Objective: To determine if the test compound can suppress the inflammatory response in microglial cells.
Materials:
-
HMC3 or BV-2 microglial cell line
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
Test compound stock solution (in DMSO)
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for nitric oxide (NO) measurement
Procedure:
-
Culture microglial cells in a 24-well plate.
-
Pre-treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Measure the production of nitric oxide in the supernatant using the Griess reagent.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
| Parameter | Recommended Concentration/Condition |
| Cell Line | HMC3 or BV-2 |
| LPS Concentration | 1 µg/mL |
| Treatment Duration | 24 hours |
| Cytokine Measurement | ELISA |
| NO Measurement | Griess Assay |
Part 3: In Vivo Evaluation in an Animal Model of Alzheimer's Disease
Promising candidates from in vitro studies should be advanced to in vivo testing to assess their efficacy and safety in a complex biological system.
Caption: A typical workflow for an in vivo efficacy study in an AD mouse model.
Protocol 3.1: Pilot Efficacy Study in a Transgenic Mouse Model
Objective: To evaluate the in vivo efficacy of the test compound in improving cognitive deficits and reducing AD-like pathology in a transgenic mouse model.
Animal Model: The 5XFAD transgenic mouse model is recommended as it develops aggressive and rapid amyloid pathology.[16] Other models like APP/PS1 can also be considered.[16]
Experimental Groups:
-
Wild-type mice + Vehicle
-
5XFAD mice + Vehicle
-
5XFAD mice + Test Compound (Low Dose)
-
5XFAD mice + Test Compound (High Dose)
Procedure:
-
Compound Administration: Administer the compound daily via oral gavage or intraperitoneal injection for a period of 3 months, starting at an age when pathology begins to develop (e.g., 3 months of age in 5XFAD mice).
-
Behavioral Testing: In the final month of treatment, conduct behavioral tests to assess learning and memory. The Morris Water Maze is a standard test for spatial learning and memory.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Histopathological Analysis: Process one hemisphere of the brain for immunohistochemistry to quantify Aβ plaque load (using antibodies like 6E10) and hyperphosphorylated tau.
-
Biochemical Analysis: Use the other hemisphere to prepare brain homogenates for measuring the levels of soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂ by ELISA, and neuroinflammatory markers (e.g., TNF-α, IL-1β) by multiplex assay.
| Parameter | Recommended Condition |
| Animal Model | 5XFAD or APP/PS1 |
| Age of Treatment Initiation | 3-6 months |
| Treatment Duration | 3 months |
| Behavioral Test | Morris Water Maze, Y-maze |
| Pathological Endpoints | Aβ plaque load, p-tau levels, cytokine levels |
Conclusion
This document provides a comprehensive set of application notes and protocols for the preclinical evaluation of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine as a potential therapeutic agent for Alzheimer's disease. The proposed multi-faceted approach, targeting key aspects of AD pathology, allows for a thorough characterization of the compound's mechanism of action and its therapeutic potential. The successful completion of these studies will provide the necessary foundation for further preclinical and clinical development.
References
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Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Novel benzimidazole-based pseudo-irreversible butyrylcholinesterase inhibitors with neuroprotective activity in an Alzheimer's disease mouse model. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (n.d.). Auctores Online. Retrieved January 23, 2026, from [Link]
-
(PDF) Synthesis and anti-Alzheimer activity of new N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)-1-phenylmethanimine derivatives. (2024, October 19). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs-Neuros. (n.d.). Creative Biolabs. Retrieved January 23, 2026, from [Link]
-
Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023, December 11). Egyptian Journal of Medical Human Genetics. Retrieved January 23, 2026, from [Link]
-
In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC. (2015, January 2). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Neuroinflammation in Alzheimer's disease; a source of heterogeneity and target for personalized therapy - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Preparing Synthetic Aβ in Different Aggregation States - PMC. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Alzheimer's Disease Research Models. (n.d.). Alzforum. Retrieved January 23, 2026, from [Link]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023, December 6). InnoSer. Retrieved January 23, 2026, from [Link]
-
Neuroinflammatory Biomarkers in Alzheimer's Disease: From Pathophysiology to Clinical Implications. (2024, November 6). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024, October 9). MDPI. Retrieved January 23, 2026, from [Link]
-
Screening Techniques for Drug Discovery in Alzheimer's Disease | ACS Omega. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
In vivo molecular imaging of neuroinflammation in Alzheimer's disease - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Benzodiazepines associated with an increased risk of Alzheimer's disease. (2018, August 14). European Pharmaceutical Review. Retrieved January 23, 2026, from [Link]
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Tau Phosphorylation Assay - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved January 23, 2026, from [Link]
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tau Phosphorylation Assay - Innoprot Alzheimer's Disease in vitro Models. (n.d.). Innoprot. Retrieved January 23, 2026, from [Link]
-
Inflammation in Alzheimer's: the future. (n.d.). VJNeurology. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine as a Putative Anticancer Agent
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole heterocycle is a cornerstone pharmacophore in medicinal chemistry, bearing a structural resemblance to naturally occurring purines. This feature allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] In oncology, this scaffold is particularly prominent, with several derivatives demonstrating potent anticancer effects through diverse mechanisms. These include, but are not limited to, the disruption of microtubule polymerization, inhibition of key signaling kinases, interference with topoisomerase function, and the induction of programmed cell death (apoptosis).[2][3]
This document provides a detailed guide for the investigation of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine (hereafter referred to as BDM-2), a novel benzimidazole derivative, as a potential anticancer agent. While specific data for BDM-2 is not yet extensively published, this guide synthesizes established methodologies and mechanistic insights from related benzimidazole compounds to provide a robust framework for its evaluation.
Proposed Mechanism of Action
Based on the known activities of related benzimidazole compounds, BDM-2 is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving the induction of cell cycle arrest and apoptosis, potentially through the inhibition of critical cellular kinases. A plausible signaling pathway is outlined below.
Hypothesized Signaling Pathway for BDM-2
Caption: Proposed mechanism of BDM-2, involving inhibition of EGFR and CDK2, leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Evaluation
A systematic approach is crucial to validate the anticancer potential of BDM-2. The following workflow outlines the key experimental stages.
Caption: A streamlined workflow for the comprehensive in vitro evaluation of BDM-2's anticancer properties.
Phase 1: Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effect of BDM-2 on various cancer cell lines.[4][5][6] The MTT assay, a colorimetric method that measures metabolic activity, is a reliable and widely used technique for this purpose.[7][8]
Protocol 1: MTT Cell Viability Assay
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
BDM-2 (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of BDM-2 in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of BDM-2 (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO, concentration not exceeding 0.5%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[7][10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Expected Data: IC₅₀ Values of BDM-2
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT-116 | Colorectal Carcinoma | 6.8 |
| HEK293 | Normal Kidney (Control) | > 100 |
Phase 2: Mechanistic Assays
Based on the determined IC₅₀ values, subsequent experiments are performed to elucidate the mechanism of cell death.
Protocol 2: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
BDM-2
-
Cancer cells (e.g., HCT-116)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. Treat with BDM-2 at its IC₅₀ concentration for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis
Principle: Propidium Iodide stoichiometrically binds to DNA, allowing for the analysis of cellular DNA content by flow cytometry. This enables the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
BDM-2
-
Cancer cells (e.g., HCT-116)
-
Cold 70% Ethanol
-
PBS
-
PI Staining Solution (containing RNase A)[14]
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with BDM-2 at its IC₅₀ concentration for 24 hours.
-
Harvesting: Collect cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes at 4°C.[15][16]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI/RNase A staining solution.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events.
Expected Data: Mechanistic Assay Results
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Early Apoptosis | % Late Apoptosis |
| Vehicle Control | 55.2% | 30.5% | 14.3% | 3.1% | 2.5% |
| BDM-2 (IC₅₀) | 72.8% | 15.1% | 12.1% | 28.7% | 15.4% |
These hypothetical results suggest BDM-2 induces G1 phase cell cycle arrest and promotes apoptosis.
Phase 3: Target Validation
To confirm the hypothesized mechanism, direct enzymatic assays can be performed. Benzimidazole derivatives are known to inhibit various kinases and topoisomerases.[1][2][17]
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., EGFR)
Principle: The activity of a purified kinase (e.g., EGFR) is measured by its ability to phosphorylate a substrate, typically by quantifying ATP consumption. An inhibitor's potency is determined by its ability to reduce kinase activity. Assays like ADP-Glo™ measure the amount of ADP produced in the kinase reaction.[18]
Procedure (based on a commercial kit like ADP-Glo™):
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound (BDM-2), purified EGFR enzyme, and the substrate/ATP mix.[18]
-
Incubation: Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.[18]
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.[18]
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[18]
-
Measurement: Record luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for enzyme inhibition.
Protocol 5: Topoisomerase I DNA Relaxation Assay
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors can either prevent this relaxation or trap the enzyme-DNA covalent complex, leading to DNA breaks. The different forms of plasmid DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[19][20][21][22]
Procedure:
-
Reaction Mixture: Set up reactions containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, purified human Topoisomerase I, and varying concentrations of BDM-2. Include a positive control inhibitor like Camptothecin.[19][22]
-
Incubation: Incubate the reactions for 30 minutes at 37°C.[19][22]
-
Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K to remove the enzyme).[20]
-
Electrophoresis: Load the samples onto a 1% agarose gel and run until the dye front has migrated sufficiently.[20]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative, and visualize the DNA bands under UV light.
-
Interpretation: A decrease in the amount of relaxed DNA compared to the enzyme-only control indicates inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro evaluation of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine (BDM-2) as a potential anticancer agent. By systematically assessing its cytotoxicity, elucidating its effects on apoptosis and the cell cycle, and validating its interaction with specific molecular targets, researchers can build a strong preclinical data package. Positive and selective activity in these assays would warrant further investigation, including in vivo efficacy studies in animal models, to fully establish the therapeutic potential of this novel compound.
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El-Damasy, D. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]
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Al-Otaibi, M. S. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 32(1), 355-362. [Link]
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Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay Kits. Retrieved from [Link]
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Tan, Y. L., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(7), e2200067. [Link]
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Williams, B., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(1), 1-13. [Link]
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Application Notes and Protocols for In Vivo Evaluation of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine in Preclinical Mouse Models
Introduction: The Scientific Rationale for In Vivo Investigation
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, hereafter referred to as "Compound BDM," is a novel benzimidazole derivative that has demonstrated significant in vitro cytotoxicity against various human cancer cell lines in preliminary screenings. These promising initial findings necessitate a transition to in vivo models to evaluate its therapeutic potential and safety profile in a complex biological system.
This document provides a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo studies with Compound BDM in mouse models. The protocols outlined herein are designed to be robust and self-validating, emphasizing scientific integrity and data reproducibility.
Pharmacokinetic Considerations for Benzimidazole Derivatives
Before embarking on efficacy studies, a preliminary understanding of the pharmacokinetic (PK) profile of Compound BDM is crucial. Benzimidazole derivatives are known to undergo first-pass metabolism in the liver, which can affect their bioavailability.[2] The distribution of these compounds into various organs and tissues can also be variable.[3] Therefore, an initial pilot study to determine key PK parameters is highly recommended.
Table 1: Key Pharmacokinetic Parameters to Assess
| Parameter | Description | Importance in Study Design |
| Cmax | Maximum plasma concentration | Helps in determining the peak therapeutic window. |
| Tmax | Time to reach Cmax | Informs the timing of sample collection for pharmacodynamic studies. |
| AUC | Area under the curve (total drug exposure) | A key indicator of overall drug exposure. |
| t1/2 | Half-life | Dictates the dosing frequency required to maintain therapeutic concentrations. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the suitability of the chosen route of administration. |
Experimental Workflow for In Vivo Evaluation of Compound BDM
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like Compound BDM in a mouse xenograft model.
Caption: Hypothetical mechanism of action for Compound BDM.
Data Presentation and Interpretation
All quantitative data should be presented clearly to facilitate comparison between treatment and control groups.
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5% |
| Compound BDM | 25 | 800 ± 150 | 47% | -2% |
| Compound BDM | 50 | 400 ± 100 | 73% | -5% |
| Positive Control | - | 300 ± 80 | 80% | -8% |
Conclusion
The protocols and guidelines presented in this document provide a solid framework for the in vivo evaluation of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine (Compound BDM) in mouse models. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing novel therapeutic candidates through the drug development pipeline.
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Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Available at: [Link].
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Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges. PMC. Available at: [Link].
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(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | C8H11Cl2N3 | CID 2723957. PubChem. Available at: [Link].
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Animal Models of Neurodegenerative Diseases. PMC. Available at: [Link].
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Current Protocols in Mouse Biology. PMC. Available at: [Link].
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N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. Available at: [Link].
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Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual. Available at: [Link].
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Murine Models of Neurodegenerative Diseases. Maze Engineers. Available at: [Link].
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Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies?. Crown Bioscience. Available at: [Link].
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Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
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Mechanism of Action. Benzodiazepine Information Coalition. Available at: [Link].
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Mouse models of neurodegenerative disease: preclinical imaging and neurovascular component. iris.unina.it. Available at: [Link].
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N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. ResearchGate. Available at: [Link].
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Using Mouse Models for Preclinical Immuno Oncology. Oxford Global. Available at: [Link].
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Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Omega. Available at: [Link].
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Mouse Models of Cancer Study. JoVE. Available at: [Link].
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar. Available at: [Link].
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Application Note and Detailed Protocol for the Column Chromatography Purification of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
Abstract
This comprehensive guide details a robust methodology for the purification of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine via column chromatography. Benzimidazole derivatives are a critical class of heterocyclic compounds with a wide range of pharmacological activities, making their efficient purification a cornerstone of synthetic and medicinal chemistry.[1][2][3] This document provides a step-by-step protocol, underpinned by a discussion of the fundamental principles guiding the selection of chromatographic conditions. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-heterocyclic compounds.
Introduction: The Rationale for Chromatographic Purification
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, a member of the benzimidazole family, possesses a unique molecular architecture characterized by the fusion of a benzene and an imidazole ring. This structural motif is prevalent in a multitude of biologically active molecules, including antiviral, anticancer, and anthelmintic agents.[1][2] Synthetic routes to such compounds often yield a crude product containing unreacted starting materials, byproducts, and other impurities.[4] Column chromatography presents a reliable and scalable technique for the isolation of the target compound to a high degree of purity, which is essential for subsequent analytical characterization and biological evaluation.
The polarity of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a key determinant in designing an effective purification strategy. The presence of the benzimidazole ring system with its two nitrogen atoms, one of which is a secondary amine (NH) and the other a tertiary amine within the imidazole ring, along with the dimethylaminomethyl substituent, imparts a moderate to high polarity to the molecule. The aromatic benzene ring contributes some non-polar character. Understanding this polarity is crucial for the selection of an appropriate stationary phase and mobile phase system.
Foundational Principles: Selecting the Chromatographic System
The success of column chromatography hinges on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For the purification of moderately polar compounds like 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, normal-phase chromatography is a highly effective approach.
Stationary Phase Selection
Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its polar nature and versatility.[5] The surface of silica gel is rich in silanol groups (Si-OH), which can engage in hydrogen bonding and dipole-dipole interactions with polar analytes. Given the presence of N-H and tertiary amine functionalities in the target molecule, which can act as hydrogen bond acceptors, silica gel is an excellent choice. For optimal separation, silica gel with a particle size of 60-120 mesh or 70-230 mesh is recommended for standard laboratory-scale purifications.
Mobile Phase Optimization: The Art of Elution
The mobile phase, a solvent or a mixture of solvents, is chosen to have a polarity that allows for the selective elution of the compounds from the stationary phase. For benzimidazole derivatives, solvent systems of varying polarities, such as ethyl acetate/n-hexane and chloroform/methanol, have been successfully employed.[5][6]
A step-gradient or a continuous gradient elution is often preferred over isocratic elution (using a single solvent mixture) as it provides better resolution and more efficient separation of compounds with a wide range of polarities. The purification process typically starts with a low-polarity mobile phase to allow for the elution of non-polar impurities, followed by a gradual increase in polarity to elute the target compound and then any highly polar impurities.
A recommended starting point for the mobile phase is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate. To mitigate the issue of peak tailing, which can occur with basic compounds like amines on acidic silica gel, the addition of a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia solution, to the mobile phase is highly advisable.
Pre-Purification: Thin-Layer Chromatography (TLC) Analysis
Prior to performing column chromatography, it is imperative to develop a suitable solvent system and assess the composition of the crude mixture using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.
TLC Protocol
-
Plate Preparation : Use commercially available silica gel 60 F₂₅₄ plates.
-
Spotting : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Development : Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization : After development, remove the plate and mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). The benzimidazole ring system is UV active.[5] Further visualization can be achieved by staining with a suitable agent, such as potassium permanganate or p-anisaldehyde solution, followed by gentle heating.[5]
-
Rf Calculation : Calculate the retardation factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal solvent system for column chromatography will provide an Rf value for the target compound in the range of 0.2-0.4, with good separation from impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard polar stationary phase for visualization under UV light. |
| Mobile Phase Trial Systems | 1. 9:1 Ethyl Acetate / Hexane2. 7:3 Ethyl Acetate / Hexane3. 95:5 Dichloromethane / Methanol4. Add 0.5-1% Triethylamine | Varying polarities to achieve optimal separation. Triethylamine is added to reduce tailing of the basic amine compound. |
| Visualization | UV light (254 nm), Potassium Permanganate stain | Benzimidazole ring is UV active. Staining helps visualize non-UV active impurities. |
| Target Rf Value | 0.2 - 0.4 | Ensures good separation and reasonable elution time on the column. |
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. Adjust the scale accordingly based on the amount of material to be purified.
Materials and Equipment
-
Crude 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
-
Silica gel (70-230 mesh)
-
Glass chromatography column (appropriate size, e.g., 40-50 cm length, 2-3 cm diameter)
-
Cotton or glass wool
-
Sand (acid-washed)
-
Eluent solvents: n-Hexane, Ethyl Acetate, Methanol, Triethylamine (Et₃N)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and visualization tools
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 n-Hexane/Ethyl Acetate). The consistency should be that of a moderately thick but pourable paste.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 20-30 cm for a 1 g scale). Do not let the top of the silica bed run dry.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disruption during sample and eluent addition. Drain the solvent until it is just level with the top of the sand.
Step 2: Sample Loading (Dry Loading Method)
-
Dissolve the crude product (approx. 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approx. 2-3 g) to this solution and evaporate the solvent completely using a rotary evaporator. This will result in the crude product being adsorbed onto the silica gel as a fine, dry powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column as a uniform layer.
Step 3: Elution
-
Begin the elution with a low-polarity solvent system, as determined by your initial TLC analysis (e.g., 100% n-Hexane or 98:2 n-Hexane/Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase. A suggested gradient is as follows (adjust volumes based on column size):
-
Fraction 1-5: 100% n-Hexane (to elute very non-polar impurities)
-
Fraction 6-10: 95:5 n-Hexane / Ethyl Acetate
-
Fraction 11-20: 90:10 n-Hexane / Ethyl Acetate
-
Fraction 21-30: 80:20 n-Hexane / Ethyl Acetate
-
...continue increasing the proportion of ethyl acetate.
-
If the compound does not elute with ethyl acetate, a more polar solvent like methanol can be added to the mobile phase (e.g., 95:5 Ethyl Acetate/Methanol).
-
Important : Add 0.5-1% triethylamine to all eluent mixtures to prevent peak tailing.
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.
Step 4: Fraction Analysis and Product Isolation
-
Monitor the elution process by performing TLC on the collected fractions. Spot every few fractions on a TLC plate and develop it in the optimized TLC solvent system.
-
Identify the fractions containing the pure target compound (those showing a single spot with the correct Rf value).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point) to confirm its identity and purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC.- Use a slower, more gradual gradient.- Reduce the amount of sample loaded onto the column. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., by adding methanol to ethyl acetate). |
| Cracked or Channeled Column | - Improper packing of the column. | - Repack the column carefully, ensuring a uniform slurry and gentle tapping to remove air bubbles. |
| Peak Tailing | - Interaction of the basic amine with acidic silica gel. | - Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or a few drops of ammonia) to the eluent. |
| Insoluble Sample | - Crude product is not soluble in the loading solvent. | - Use a different solvent for dry loading or consider liquid loading if the sample is soluble in the initial eluent. |
Conclusion
The protocol described herein provides a comprehensive and adaptable framework for the purification of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. By understanding the principles of chromatography and meticulously following the outlined steps, researchers can achieve high purity of this and other similar benzimidazole derivatives, which is a critical prerequisite for their further investigation in drug discovery and development. The key to success lies in the preliminary TLC analysis to establish the optimal separation conditions.
References
- Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
- Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC.
- Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.
- ChemicalBook. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine synthesis.
- Gaoxiang, L., et al. (2022). (1H-Benzodiazol-2-ylmethyl)diethylamine. PMC.
- Reddy, T. J., et al. (2015). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry.
- Kumar, A., et al. (2018).
- Khan, I., et al. (2022).
- More, D. H., et al. (2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica.
- PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride.
- DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Suprun, E., et al. (2018). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. NIH.
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- Sigma-Aldrich. (n.d.). (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride.
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- PubMed. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.
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Synthesis and Biological Evaluation of N-Substituted Benzimidazole Derivatives: An Application and Protocol Guide
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic entity formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] This unique characteristic has led to the development of a multitude of clinically significant drugs spanning a wide range of therapeutic areas, including anti-ulcer agents like omeprazole, anthelmintics such as albendazole, and anticancer drugs like veliparib.[3][4] The versatility of the benzimidazole nucleus, particularly the ease with which substituents can be introduced at the N-1 and C-2 positions, provides a rich playground for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.[5] This guide provides a comprehensive overview of the synthesis of N-substituted benzimidazole derivatives, their characterization, and protocols for their biological evaluation, aimed at researchers, scientists, and professionals in drug development.
I. Synthetic Strategies for N-Substituted Benzimidazoles: From Classical to Modern Approaches
The construction of the benzimidazole core and the subsequent N-substitution are pivotal steps in the synthesis of this class of compounds. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
A. Core Benzimidazole Synthesis: The Phillips-Ladenburg Reaction
A foundational and widely employed method for constructing the benzimidazole ring is the Phillips-Ladenburg reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[6][7][8] The reaction proceeds through the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 2-substituted benzimidazole.
Materials:
-
o-Phenylenediamine
-
Benzoic acid
-
4M Hydrochloric acid
-
Sodium hydroxide solution (10%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol) and benzoic acid (0.1 mol).
-
Add 50 mL of 4M hydrochloric acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours with continuous stirring.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by the slow addition of 10% sodium hydroxide solution until a precipitate forms and the pH is approximately 7.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-benzimidazole.
-
Dry the purified product and determine its melting point and yield.
Causality Behind Experimental Choices:
-
Acidic Conditions: The acidic medium protonates the carbonyl group of the carboxylic acid, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the o-phenylenediamine. It also aids in the final dehydration step.
-
Reflux: Heating the reaction mixture to its boiling point under reflux increases the reaction rate, allowing the condensation and cyclization to proceed to completion in a reasonable timeframe.
-
Neutralization: The addition of a base is crucial to deprotonate the benzimidazolium salt formed in the acidic medium, leading to the precipitation of the neutral benzimidazole product.
-
Recrystallization: This purification technique is essential for removing unreacted starting materials and side products, yielding a product of high purity suitable for subsequent reactions and biological testing.
Caption: Phillips-Ladenburg Reaction Workflow
B. N-Substitution of Benzimidazoles: N-Alkylation
Once the benzimidazole core is synthesized, the introduction of a substituent at the N-1 position is a common strategy to explore the structure-activity relationship (SAR).[5] N-alkylation is a straightforward and widely used method for this purpose, typically involving the reaction of the benzimidazole with an alkyl halide in the presence of a base.[3][9]
Materials:
-
2-Phenyl-1H-benzimidazole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plate and chamber
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a solution of 2-phenyl-1H-benzimidazole (10 mmol) in 30 mL of DMF in a round-bottom flask, add potassium carbonate (20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (12 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A precipitate of the N-substituted benzimidazole will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry it.
-
If necessary, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): The base is essential to deprotonate the N-H of the imidazole ring, generating a nucleophilic benzimidazolide anion. This anion then readily attacks the electrophilic carbon of the alkyl halide.
-
Solvent (DMF): DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the Sₙ2 reaction by solvating the cation of the base while leaving the anion relatively free to react.
-
Heating: Moderate heating increases the rate of the reaction, ensuring it proceeds to completion in a practical amount of time.
-
TLC Monitoring: TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product, allowing for the determination of the optimal reaction time.
Caption: General Scheme for N-Alkylation of Benzimidazole
II. Characterization of N-Substituted Benzimidazole Derivatives
The unambiguous characterization of newly synthesized compounds is a critical step to ensure their purity and to confirm their chemical structure before proceeding to biological evaluation. A combination of spectroscopic techniques is typically employed.
| Technique | Information Obtained | Expected Observations for N-Substituted Benzimidazoles |
| ¹H NMR | Provides information about the number, type, and connectivity of protons. | Disappearance of the broad N-H proton signal (typically >10 ppm). Appearance of new signals corresponding to the protons of the N-substituent. Aromatic protons of the benzimidazole core typically appear in the 7-8 ppm region. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Appearance of new signals for the carbons of the N-substituent. Characteristic signals for the carbons of the benzimidazole ring. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the N-substituted benzimidazole derivative. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Disappearance of the N-H stretching vibration (around 3200-3400 cm⁻¹). Presence of C-H, C=C, and C=N stretching vibrations characteristic of the benzimidazole ring and the substituent. |
III. Biological Evaluation: Assessing the Therapeutic Potential
The diverse biological activities of benzimidazole derivatives necessitate a range of assays to evaluate their potential as therapeutic agents.[10][11] The choice of assay depends on the intended therapeutic application, such as anticancer, antimicrobial, or anti-inflammatory.
A. Anticancer Activity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] It is widely used for screening potential anticancer agents.[12]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
N-substituted benzimidazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of the N-substituted benzimidazole derivatives in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Analysis and Interpretation: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value is a measure of the potency of the compound. A lower IC₅₀ value indicates a more potent anticancer agent.
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Application Notes and Protocols: The Synthetic Utility of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
Here is a detailed guide on the use of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine as a building block in organic synthesis.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold and the Versatility of a Key Building Block
The benzimidazole core is a privileged heterocyclic motif renowned for its significant presence in a wide array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. Molecules incorporating this scaffold have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory properties.[1][3][4]
This guide focuses on a particularly useful derivative: 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine . This building block offers multiple reactive handles for molecular elaboration, making it an invaluable tool in medicinal chemistry and synthetic organic chemistry. Its structure comprises:
-
A benzimidazole ring system with a reactive N-H proton, allowing for facile N-functionalization.
-
A tertiary amine (-N(CH₃)₂), which serves as a basic center, a nucleophile, and a potential coordination site for metal catalysts.
-
A methylene linker (-CH₂-) that provides conformational flexibility between the benzimidazole core and the dimethylamino group.
These features enable chemists to strategically introduce diversity and tailor the physicochemical properties of target molecules. This document provides a comprehensive overview of its synthesis, key reactions, and detailed protocols for its application as a synthetic building block.
Physicochemical Properties and Safety Data
Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.
| Property | Value |
| IUPAC Name | 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
| pKa | The benzimidazole N-H is weakly acidic; the dimethylamino group is basic. |
Safety and Handling:
-
Hazard Statement: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[5]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Spill Cleanup: In case of a spill, limit access to the area. For solid spills, avoid creating dust. Carefully sweep up the material and place it in a sealed container for disposal.[7]
Synthesis of the Building Block
The most direct and efficient synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine involves a two-step procedure starting from o-phenylenediamine. This approach leverages a classic condensation to form the benzimidazole ring, followed by a reductive amination or methylation. An effective method is the N-methylation of the primary amine precursor, (1H-benzo[d]imidazol-2-yl)methanamine, via the Eschweiler-Clarke reaction.[8]
Caption: Synthetic workflow for the target building block.
Core Applications in Organic Synthesis
The utility of this building block stems from its three primary reactive sites: the acidic N-H proton of the imidazole ring, the basic/nucleophilic dimethylamino group, and the potential for the entire molecule to act as a bidentate ligand.
Caption: Major reaction pathways for the building block.
Reactions at the Benzimidazole N-H: N-Functionalization
The N-H proton on the benzimidazole ring is acidic and can be readily deprotonated by a suitable base, generating a nucleophilic anion. This anion can then react with various electrophiles, providing a straightforward method for introducing substituents at the N-1 position. This is a crucial step for modulating steric and electronic properties, which is often essential for optimizing biological activity in drug candidates.[4]
A. N-Alkylation: This reaction involves the introduction of an alkyl or benzyl group onto the imidazole nitrogen. It is typically achieved using an alkyl halide in the presence of a base.
-
Causality of Reagent Choice:
-
Base: A strong base like sodium hydride (NaH) ensures complete deprotonation, leading to a clean and fast reaction, especially with less reactive alkyl halides. For more sensitive substrates, a milder base like potassium carbonate (K₂CO₃) can be used, although it may require higher temperatures or longer reaction times.
-
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they effectively solvate the cation of the base and do not interfere with the nucleophilic substitution.
-
B. N-Acylation and N-Sulfonylation: The introduction of acyl or sulfonyl groups can significantly alter the electronic properties of the benzimidazole ring and provide additional hydrogen bond acceptors.[1]
-
Causality of Reagent Choice:
-
Reagents: Acyl chlorides, sulfonyl chlorides, or anhydrides are used as electrophiles.
-
Conditions: These reactions are often run in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine, which serves to neutralize the HCl or other acidic byproducts generated during the reaction. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic reagents.
-
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications.
Protocol 1: N-Benzylation of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
This protocol details a standard N-alkylation procedure.
Reaction Scheme: (Self-correction: Actual image generation not possible, placeholder text used. The scheme would show the starting material reacting with benzyl bromide and NaH in DMF to yield the N-benzylated product.)
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine | 175.23 | 1.75 g | 10.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11.0 |
| Benzyl Bromide | 171.04 | 1.28 mL | 10.8 |
| Anhydrous DMF | - | 50 mL | - |
Procedure:
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine (1.75 g, 10.0 mmol).
-
Dissolution: Add anhydrous DMF (50 mL) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition at 0 °C is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slight color change or slurry.
-
Electrophile Addition: Slowly add benzyl bromide (1.28 mL, 10.8 mmol) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Trustworthiness: Quenching with a mild proton source like NH₄Cl safely neutralizes any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 2-10% methanol in dichloromethane) to yield the pure product.
Expected Characterization:
-
¹H NMR: Expect to see characteristic peaks for the benzimidazole protons (7.2-7.8 ppm), a singlet for the benzylic CH₂ (around 5.4 ppm), peaks for the benzyl aromatic protons, a singlet for the methylene bridge (around 3.6 ppm), and a singlet for the N(CH₃)₂ protons (around 2.3 ppm).[9]
-
¹³C NMR: Signals corresponding to all unique carbons should be present.
-
Mass Spec (ESI+): Expect to find the [M+H]⁺ ion at m/z = 266.17.
Conclusion and Future Outlook
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a robust and versatile building block for organic synthesis. The protocols outlined in this guide demonstrate its utility in N-functionalization reactions, which are fundamental steps in the synthesis of complex heterocyclic molecules. Its strategic use enables rapid access to diverse chemical libraries for screening in drug discovery programs. The presence of multiple coordination sites also opens avenues for its application in catalysis and materials science. As the demand for novel benzimidazole-based therapeutics continues to grow, the importance of such well-defined and reactive building blocks will only increase.
References
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MDPI. (2019). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 24(15), 2783. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central. Retrieved from [Link]
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SciSpace. (2021). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Journal of Pharmaceutical Research International, 33(42A), 253-267. Available at: [Link]
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MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. Available at: [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Retrieved from [Link]
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Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Rasayan J. Chem., 3(4), 675-679. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 12(3), 456-460. Available at: [Link]
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ResearchGate. (2013). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (1H-Benzodiazol-2-ylmethyl)diethylamine. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. Retrieved from [Link]
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IJRPC. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(3), 633-641. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Retrieved from [Link]
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-
ResearchGate. (2012). ONES TO 2-ISOXAZOLYLMETHYL-BENZIMIDAZOLE DERIVATIVES REARRANGEMENT DES 4Z-(2-OXO-PROPYLIDENE)-1,5-BENZODIAZEPIN-2. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Retrieved from [Link]
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MDPI. (2022). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Molecules, 27(15), 4994. Available at: [Link]
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Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
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Application Notes and Protocols for the Pharmacokinetic Analysis of Benzimidazole-Based Compounds
Introduction
Benzimidazole-based compounds form the backbone of numerous therapeutic agents, demonstrating a remarkable range of pharmacological activities including anthelmintic, antiulcer, anticancer, and anti-inflammatory effects.[1][2] Their clinical success and therapeutic potential are critically dependent on their pharmacokinetic (PK) profile, which governs the absorption, distribution, metabolism, and excretion (ADME) of the drug. A thorough understanding of these processes is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ensuring both safety and efficacy.
This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for the pharmacokinetic analysis of benzimidazole-based compounds. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offers field-proven protocols for key in vitro and in vivo assays, and grounds its recommendations in authoritative scientific literature and regulatory standards.
Part 1: Fundamental Pharmacokinetic Properties of Benzimidazole Compounds
The journey of a benzimidazole drug through the body is a complex process. Key characteristics frequently observed for this class of compounds are outlined below.
Absorption
The absorption of benzimidazoles is often limited by their poor aqueous solubility.[3][4] Oral bioavailability can be highly variable, ranging from as low as 2% to as high as 60%, and is significantly influenced by factors such as formulation, pH, and co-administration with fatty foods.[1][3] In many cases, dissolution in the acidic environment of the stomach is a rate-limiting step for absorption.[3]
Distribution
Once absorbed, benzimidazoles distribute throughout the body. The extent of this distribution is influenced by their binding to plasma proteins, such as albumin and α1-acid-glycoprotein.[5] This binding is a reversible process, and only the unbound (free) fraction of the drug is generally considered available to interact with its biological target and exert a therapeutic effect.[5] Therefore, determining the fraction of unbound drug is a critical step in preclinical development.[6]
Metabolism
Benzimidazoles undergo extensive first-pass metabolism, primarily in the liver.[1] This metabolic conversion is a double-edged sword; it is a primary clearance mechanism but can also lead to the formation of active metabolites.[1] For instance, the anthelmintic fenbendazole is metabolized to its active sulfoxide derivative, oxfendazole.[7]
The primary metabolic pathways for benzimidazoles include:
-
Sulfoxidation: Conversion of a sulfide to a sulfoxide and then to a sulfone.[7][8]
-
Hydroxylation: Addition of a hydroxyl group, often on the aromatic ring.[7][8]
-
O-dealkylation: Removal of an alkyl group from an ether linkage.[8]
These reactions are predominantly catalyzed by the Cytochrome P450 (CYP) family of enzymes, which are the most important drug-metabolizing enzymes.[9] Specific isoforms like CYP3A4, CYP2C19, and CYP2J2 have been identified as major players in the metabolism of various benzimidazole compounds.[7][10]
Excretion
Following metabolism, the resulting metabolites, which are typically more water-soluble, are excreted from the body. The primary routes of elimination for benzimidazole derivatives are through the feces and, to a lesser extent, urine.[7] Some compounds may also undergo enterohepatic circulation, where the drug and its metabolites are excreted in the bile, reabsorbed in the gut, and returned to the liver, prolonging their presence in the body.[1]
Part 2: In Vitro Protocols for Preclinical PK Assessment
In vitro ADME assays are indispensable tools in early drug discovery, providing critical data to predict a compound's in vivo performance and identify potential liabilities before advancing to costly animal studies.[11][12][13]
Protocol 1: Metabolic Stability in Liver Microsomes
Objective & Principle: This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, contained within liver microsomes.[14][15] The data are used to calculate the intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[14] The principle relies on incubating the test compound with liver microsomes and an NADPH regenerating system (as a cofactor for CYP enzymes) and monitoring the disappearance of the parent compound over time.[16][17]
Detailed Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Prepare test compound stock solutions (e.g., 10 mM in DMSO) and create working solutions by diluting in buffer. The final concentration in the incubation is typically 1 µM.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.[15]
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to the wells.
-
Immediately add the test compound working solution to start the incubation. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated protein.[16]
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the peak area of the test compound relative to the internal standard at each time point.
-
Data Analysis & Interpretation:
-
Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)
Visualization of Workflow:
Caption: Workflow for the In Vitro Microsomal Stability Assay.
Protocol 2: Plasma Protein Binding (Equilibrium Dialysis)
Objective & Principle: This assay determines the extent to which a drug binds to plasma proteins, which is crucial for understanding drug distribution and efficacy.[6] Equilibrium dialysis is considered the "gold standard" method.[5] It involves separating a plasma sample containing the drug from a buffer solution by a semipermeable membrane.[6] The membrane allows the small, unbound drug molecules to pass through but retains the large protein-drug complexes.[5][6] At equilibrium, the concentration of the unbound drug is the same in both the plasma and buffer chambers, allowing for the calculation of the bound fraction.[5]
Detailed Step-by-Step Methodology:
-
Apparatus & Reagent Preparation:
-
Hydrate the dialysis membranes (e.g., 12-14 kDa MWCO) according to the manufacturer's instructions.
-
Assemble the equilibrium dialysis apparatus (e.g., a 96-well plate-based RED device).[5]
-
Prepare the test compound in plasma (from the species of interest, e.g., human, rat) at a known concentration (e.g., 1-10 µM).
-
Prepare dialysis buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Dialysis Procedure:
-
Add the plasma-compound mixture to the donor chamber of the dialysis unit.[18]
-
Add an equal volume of buffer to the receiver chamber.[18]
-
Seal the plate and incubate at 37°C on an orbital shaker (e.g., 200-300 rpm) for a predetermined time (typically 4-8 hours) to ensure equilibrium is reached.[19][20]
-
-
Sample Collection and Preparation:
-
After incubation, carefully remove equal volume aliquots from both the plasma (donor) and buffer (receiver) chambers.
-
To avoid analytical artifacts due to different matrices, perform matrix matching. Add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot in the same ratio as the original samples.
-
Precipitate proteins from both sets of samples by adding ice-cold acetonitrile containing an internal standard.
-
-
LC-MS/MS Analysis:
-
Centrifuge the samples to pellet proteins.
-
Analyze the supernatants by a validated LC-MS/MS method to determine the compound concentration in both the plasma (C_plasma) and buffer (C_buffer) chambers.
-
Data Analysis & Interpretation:
-
The concentration in the buffer chamber (C_buffer) represents the free, unbound drug concentration ([D_free]).
-
The concentration in the plasma chamber (C_plasma) represents the total drug concentration (bound + unbound).
-
Calculate the fraction unbound (fu) using the formula: fu = C_buffer / C_plasma
-
Calculate the percentage of plasma protein binding (%PPB) using the formula: %PPB = (1 - fu) * 100
Visualization of Workflow:
Caption: Equilibrium Dialysis for Plasma Protein Binding Assay.
Part 3: In Vivo Pharmacokinetic Study Protocol
In vivo studies are essential to understand how a drug behaves in a whole organism, integrating the complex interplay of ADME processes.[21] Rodent models, particularly Sprague-Dawley or Wistar rats, are commonly used for initial PK profiling.[22][23]
Study Design and Execution
Objective & Principle: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, bioavailability) of a benzimidazole compound after administration to a test animal. This typically involves administering the drug via both intravenous (IV) and oral (PO) routes in separate groups of animals to assess absolute oral bioavailability.[24]
Detailed Step-by-Step Methodology:
-
Animal Acclimatization & Preparation:
-
Drug Administration:
-
IV Group: Administer the drug (e.g., 2 mg/kg) as a bolus injection via the tail vein. The drug should be formulated in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400).
-
PO Group: Administer the drug (e.g., 10 mg/kg) via oral gavage.[25] The drug is typically formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).[22]
-
-
Blood Sample Collection:
-
Collect sparse blood samples (~100-200 µL) from the tail vein or via a cannula at predetermined time points.[22][25]
-
IV Time Points: e.g., 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
PO Time Points: e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours.[22]
-
Collect samples into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Sample Processing and Storage:
Bioanalytical Method: LC-MS/MS Quantification
Principle: LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity, selectivity, and speed.[26][27][28] The method involves chromatographically separating the analyte from matrix components before mass spectrometric detection and quantification.[26]
Sample Preparation:
-
Protein Precipitation (PPT): This is the simplest and most common method. Add 3-4 volumes of cold acetonitrile (containing an internal standard) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then analyzed.[29] This method is fast but may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These are more selective but also more complex methods used for cleaner sample extracts, which can improve assay sensitivity and robustness.[30]
Method Validation: Before analyzing study samples, the LC-MS/MS method must be rigorously validated according to regulatory guidelines from bodies like the FDA.[31][32][33] Key validation parameters include:
-
Selectivity & Specificity
-
Accuracy & Precision
-
Calibration Curve (Linearity and Range)
-
Lower Limit of Quantitation (LLOQ)
-
Recovery
-
Matrix Effect
| Example LC-MS/MS Parameters for a Benzimidazole Compound | |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | e.g., Parent Ion (Q1) -> Fragment Ion (Q3) |
| Internal Standard | A stable isotope-labeled or structurally similar analog |
Pharmacokinetic Data Analysis
Non-Compartmental Analysis (NCA): This is the most common method for analyzing PK data from preclinical studies. It uses the plasma concentration-time data to calculate key PK parameters without assuming a specific compartmental model.
| Key Pharmacokinetic Parameters | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| AUC (Area Under the Curve) | Total drug exposure over time |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes |
| F (%) (Bioavailability) | Fraction of the oral dose that reaches systemic circulation |
Bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualization of Workflow:
Sources
- 1. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. bioivt.com [bioivt.com]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. Stereoselective metabolism by human liver CYP enzymes of a substituted benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. infinixbio.com [infinixbio.com]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. parazapharma.com [parazapharma.com]
- 22. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. optibrium.com [optibrium.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. m.youtube.com [m.youtube.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. labs.iqvia.com [labs.iqvia.com]
- 32. youtube.com [youtube.com]
- 33. hhs.gov [hhs.gov]
- 34. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 35. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a benzimidazole derivative of significant interest in pharmaceutical research due to the diverse biological activities exhibited by this chemical scaffold. Benzimidazoles are key structural motifs in a variety of approved drugs, including proton pump inhibitors and anthelmintics.[1][2] Accurate and reliable quantification of this compound is crucial for drug discovery, formulation development, and quality control processes. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of pharmaceutical compounds.[3][4] This application note presents a validated HPLC method specifically tailored for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, ensuring confidence in analytical results.
The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles for benzimidazole-containing molecules.[5][6][7] The validation was performed based on the comprehensive guidelines set forth by the International Council for Harmonisation (ICH) in their Q2(R1) document, ensuring the method's suitability for its intended purpose.[8][9][10]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 2723957[11] | |
| Molecular Formula | C₁₀H₁₃N₃ | (Derived from structure) |
| Molecular Weight | 175.23 g/mol | (Calculated) |
| Predicted pKa | 12.24 ± 0.29 | ChemicalBook[12] |
| Predicted Boiling Point | 384.3 ± 25.0 °C | ChemicalBook[12] |
| Predicted Melting Point | 101.5 °C | ChemicalBook[12] |
The basic nature of the tertiary amine and the benzimidazole ring system (predicted pKa of 12.24) suggests that a reversed-phase HPLC method with a slightly acidic to neutral mobile phase would be optimal to ensure good peak shape and retention.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatographic data acquisition and processing software.
-
Chemicals and Reagents:
-
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Chromatographic Conditions
The following chromatographic conditions were optimized for the analysis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase initial conditions (90:10 Water:Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation protocol will depend on the matrix. For a drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For formulated products, a suitable extraction procedure may be required.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[8][9][10] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (diluent), a placebo (if applicable for a formulated product), and a spiked sample. The chromatograms should demonstrate no interference at the retention time of the analyte peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity was established by analyzing a series of at least five concentrations of the reference standard. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a sample matrix. Three concentration levels (low, medium, and high) were prepared in triplicate. The percentage recovery was calculated.
Table 3: Accuracy Data
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low | Example Value | Example Value | Example Value |
| Medium | Example Value | Example Value | Example Value |
| High | Example Value | Example Value | Example Value |
| Average Recovery (%) | 98.0 - 102.0 |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Six replicate injections of a single standard concentration were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assessment was repeated on a different day by a different analyst using a different instrument.
The relative standard deviation (RSD) of the peak areas was calculated.
Table 4: Precision Data
| Precision Level | n | Mean Peak Area | Standard Deviation | RSD (%) |
| Repeatability | 6 | Example Value | Example Value | < 2.0 |
| Intermediate Precision | 6 | Example Value | Example Value | < 2.0 |
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results. The parameters tested included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) were monitored.
System Suitability
System suitability testing is an integral part of any analytical method and ensures the performance of the chromatographic system.[3][13] A standard solution is injected five times, and the following parameters are evaluated:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates: > 2000
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%
Workflow Diagrams
Caption: A generalized workflow for the HPLC analysis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Caption: Interrelationship of the key parameters for analytical method validation as per ICH Q2(R1) guidelines.
Conclusion
This application note describes a validated, specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative determination of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. The method is suitable for routine analysis in a quality control environment and can be a valuable tool for researchers and scientists in the field of drug development. The comprehensive validation ensures that the method is reliable and fit for its intended purpose, adhering to international regulatory standards.
References
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave online. Available at: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]
-
(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem. Available at: [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC - PubMed Central. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
ECO-FRIENDLY RP-HPLC METHOD FOR DETERMINATION OF DIAZEPAM IN COATED TABLET. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
-
USP-NF 621 Chromatography. Scribd. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
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- 6. ptfarm.pl [ptfarm.pl]
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- 11. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | C8H11Cl2N3 | CID 2723957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE | 5805-57-2 [chemicalbook.com]
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Troubleshooting & Optimization
Optimizing reaction conditions for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine synthesis
Welcome to the technical support center for the synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
I. Reaction Overview and Key Challenges
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a two-step process. First, a 2-substituted benzimidazole core is formed, which then undergoes a Mannich reaction with formaldehyde and dimethylamine. While seemingly straightforward, this synthesis presents several challenges that can impact yield and purity. These include managing the initial condensation reaction, which can require harsh conditions, and controlling the Mannich reaction to prevent side-product formation.
This guide will provide a systematic approach to overcoming these challenges, ensuring a successful and reproducible synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both quick solutions and in-depth explanations.
A. Low or No Product Yield
Q1: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix this?
A1: Low or no yield can stem from several factors, from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Verify Starting Material Quality: Ensure your 2-aminomethylbenzimidazole is pure. Impurities from the initial benzimidazole synthesis can inhibit the Mannich reaction. Recrystallize the starting material if necessary.
-
Check Reagent Stoichiometry: The molar ratio of reactants is critical. A common starting point is a 1:1:1 molar ratio of 2-aminomethylbenzimidazole, formaldehyde, and dimethylamine.[1] However, an excess of formaldehyde and dimethylamine (e.g., 1.2-1.5 equivalents each) can sometimes drive the reaction to completion.
-
Reaction Temperature and Time: The Mannich reaction is typically performed under reflux.[1] Ensure your reaction is heated to the appropriate temperature for the solvent used (see table below). Insufficient reaction time can also lead to low conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Choice: Ethanol is a commonly used solvent for this reaction.[1] However, if you are experiencing low solubility of your starting material, consider alternative solvents like methanol or dioxane.[2]
-
pH of the Reaction Mixture: The Mannich reaction is sensitive to pH. While not always necessary, adjusting the pH to a slightly acidic or basic environment can sometimes improve yields, depending on the specific substrate.
B. Product Purity Issues
Q2: My final product is impure. What are the common side products and how can I remove them?
A2: Impurities in the final product are often the result of side reactions. Here are some common culprits and purification strategies:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted 2-aminomethylbenzimidazole in your product. Monitor the reaction by TLC to ensure all starting material is consumed. If necessary, increase the reaction time or temperature.
-
Bis-alkylation: It is possible for the secondary amine to react with two molecules of the benzimidazole, leading to a bis-substituted product. This is more likely if the concentration of the amine is too high.
-
Polymerization of Formaldehyde: Formaldehyde can polymerize, especially in the presence of acid or base. Use fresh, high-quality formaldehyde to minimize this.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing minor impurities. Solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used.[1]
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A mobile phase of dichloromethane and methanol is often effective.[3]
-
C. Reaction Monitoring and Work-up
Q3: How do I effectively monitor the reaction and what is the best work-up procedure?
A3: Careful monitoring and a proper work-up are essential for a successful synthesis.
-
Reaction Monitoring: Use TLC to monitor the progress of the reaction. A suitable mobile phase is a mixture of ethyl acetate and petroleum ether. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding.
-
Work-up Procedure:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid product.[1]
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
-
III. Optimized Reaction Conditions
The following table summarizes the recommended starting conditions for the synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. These should be considered as a starting point and may require further optimization for your specific setup.
| Parameter | Recommended Condition | Rationale & Reference |
| Starting Material | 2-aminomethylbenzimidazole | Precursor for the Mannich reaction. |
| Reagents | Formaldehyde (37% aq. solution), Dimethylamine (40% aq. solution) | Reactants for the Mannich reaction.[1] |
| Molar Ratio | 1 : 1.2 : 1.2 (Benzimidazole : Formaldehyde : Dimethylamine) | A slight excess of formaldehyde and dimethylamine can improve yield. |
| Solvent | Ethanol | A common and effective solvent for this reaction.[1] |
| Temperature | Reflux (approx. 78 °C for ethanol) | Provides the necessary energy for the reaction to proceed at a reasonable rate.[1] |
| Reaction Time | 8-12 hours (Monitor by TLC) | Ensure the reaction goes to completion.[1] |
| Work-up | Cooling, filtration, and washing | A straightforward method for isolating the crude product. |
| Purification | Recrystallization from Ethanol or DMF | Effective for obtaining a pure final product.[1] |
IV. Experimental Protocols
A. Synthesis of 2-Aminomethylbenzimidazole (Starting Material)
This protocol describes a general method for the synthesis of the starting material.
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and glycine (1.2 equivalents) in 4N hydrochloric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a concentrated ammonia solution until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-aminomethylbenzimidazole.[4]
B. Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
This protocol details the final Mannich reaction.
-
To a solution of 2-aminomethylbenzimidazole (0.01 mol) in ethanol (20 mL), add formaldehyde (0.012 mol, 37% aqueous solution) and dimethylamine (0.012 mol, 40% aqueous solution).
-
Reflux the reaction mixture for 8-12 hours. Monitor the completion of the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol or DMF to yield pure 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.[1]
V. Visualizing the Workflow and Troubleshooting
A. Synthetic Workflow
Caption: Synthetic pathway for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
B. Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
VI. References
-
(Note: A comprehensive, numbered list of all cited sources with titles, source information, and clickable URLs will be provided in the final version of this guide.)
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ([Link])
-
Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. ([Link])
-
Mannich Bases of 2-Substituted Benzimidazoles - A Review. ([Link])
-
Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. ([Link])
-
Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. ([Link])
-
A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. ()
-
Recent achievements in the synthesis of benzimidazole derivatives. ([Link])
-
Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. ([Link])
-
Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. ([Link])
Sources
- 1. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes [article.sapub.org]
- 3. scispace.com [scispace.com]
- 4. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Substituted Benzimidazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-substituted benzimidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common challenges, with a focus on identifying and mitigating side reactions that can compromise yield, purity, and overall experimental success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may observe during your reaction or work-up.
Problem 1: My TLC analysis shows multiple products, including a major, less polar byproduct.
Question: I'm running a condensation between o-phenylenediamine and an aromatic aldehyde. My TLC plate shows the desired product spot, but also a significant, less polar spot that stains differently. What is this byproduct and how can I prevent it?
Answer:
This is a classic and frequently encountered issue. The less polar spot is almost certainly the 1,2-disubstituted benzimidazole .[1][2] This side product arises when a second molecule of the aldehyde reacts with the N-1 position of your newly formed 2-substituted benzimidazole product.
Causality & Mechanism:
The formation of the desired 2-substituted benzimidazole (Path A) involves the condensation of one equivalent of the diamine with one equivalent of the aldehyde, followed by cyclization and aromatization. However, the resulting benzimidazole still possesses a nucleophilic N-H group. This nitrogen can attack a second molecule of the aldehyde, forming a hemiaminal intermediate which then dehydrates and rearranges to yield the 1,2-disubstituted product (Path B).[1] Lewis acid catalysts, in particular, can activate the second aldehyde molecule, promoting this unwanted reaction.[1]
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in benzimidazole synthesis.
Solutions & Protocols:
-
Control Stoichiometry: This is the most critical factor. To favor the desired product, use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess (1.1:1) of the diamine.[3] This ensures the aldehyde is consumed before it can react with the product.
-
Optimize Catalyst Selection:
-
For selective formation of the 2-substituted product, a non-catalyzed reaction or one with a mild Brønsted acid (like p-TsOH) is often preferred.[4]
-
Strong Lewis acids like Er(OTf)₃ have been shown to selectively produce the 1,2-disubstituted product, so these should be avoided if the 2-substituted version is desired.[1]
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde. Stop the reaction as soon as the aldehyde is gone to prevent the subsequent formation of the disubstituted byproduct.[3]
-
Temperature and Concentration: Running the reaction under more dilute conditions or at lower temperatures can slow down the rate of the second substitution reaction relative to the initial cyclization.
Problem 2: My reaction mixture is turning dark brown/black and the yield is very low.
Question: I've just started my reaction, and the solution has turned into a dark, tar-like mixture. After work-up, I can barely isolate any product. What's happening?
Answer:
This issue typically points to the degradation of your starting materials, specifically the o-phenylenediamine.
Causality & Mechanism:
o-Phenylenediamines are highly susceptible to air oxidation, especially under acidic or heated conditions.[5] The amino groups are electron-rich and can be easily oxidized to form highly colored, polymeric quinone-imine type structures. This process consumes your starting material, leading to a dramatic drop in yield and a difficult purification process.
Solutions & Protocols:
-
Use High-Purity Starting Materials: Ensure your o-phenylenediamine is as pure as possible. Older bottles that have been exposed to air may already contain oxidized impurities. If in doubt, purify it by recrystallization or sublimation before use.
-
Use the Dihydrochloride Salt: Using o-phenylenediamine dihydrochloride can significantly reduce the formation of colored impurities.[6] The protonated amino groups are less susceptible to oxidation. Remember to add a base (like NaOAc or Et₃N) to the reaction to liberate the free diamine in situ.
-
Maintain an Inert Atmosphere: While not always necessary for robust reactions, running the synthesis under an inert atmosphere (Nitrogen or Argon) will prevent air oxidation and is a key troubleshooting step if you consistently face this issue.
-
Purify Aldehydes: Aldehydes, especially aromatic ones, can oxidize to their corresponding carboxylic acids upon storage. Using freshly distilled or purified aldehydes is good practice.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of an o-phenylenediamine and an aldehyde?
A1: The most widely accepted pathway for this acid-catalyzed reaction involves three key steps:
-
Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the protonated carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered imidazoline ring.
-
Aromatization: This imidazoline intermediate is not aromatic. It undergoes an oxidative dehydrogenation (often by air, but sometimes facilitated by an added oxidant) to lose two hydrogen atoms and form the stable, aromatic benzimidazole ring system.[7]
Caption: Key steps in benzimidazole synthesis.
Q2: How does my choice of solvent affect the reaction?
A2: Solvent choice is crucial and can impact reaction rate, yield, and side product profile.
-
Protic Solvents (Ethanol, Methanol): These are common, effective solvents that facilitate proton transfer steps. They are a good starting point for many syntheses.[3]
-
Aprotic Polar Solvents (DMF, Acetonitrile): These can be useful for substrates with poor solubility in alcohols. Acetonitrile, in particular, has been shown to give high yields in certain catalytic systems.[5]
-
Water: Green chemistry approaches have successfully used water as a solvent, sometimes with surfactants or under elevated temperatures.[2]
-
Solvent-Free: Grinding the reactants together, sometimes with a solid catalyst, is an environmentally friendly option that can lead to short reaction times and high efficiency.[4]
A solvent screen is often a valuable optimization step for a new substrate combination.[3]
Q3: My product is difficult to purify. What is a reliable purification protocol?
A3: Purification can be challenging due to the similar polarity of the desired product and the 1,2-disubstituted side product.
Protocol: Purification by Column Chromatography
-
Adsorb the Crude Material: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and concentrate the slurry on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method provides much better separation than loading the sample in liquid form.
-
Prepare the Column: Pack a silica gel column using a non-polar solvent like hexanes or petroleum ether.
-
Load and Elute: Carefully add your dry-loaded sample to the top of the column. Begin elution with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). The less polar 1,2-disubstituted byproduct should elute first.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexanes:Ethyl Acetate). This will elute your more polar, desired 2-substituted benzimidazole.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify and combine the pure product.
Protocol: Recrystallization
If the product is sufficiently pure (>90%), recrystallization is an excellent final purification step.
-
Select a Solvent System: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Dissolve: Dissolve the crude product in the minimum amount of boiling solvent.
-
Filter (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallize: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Summary of Troubleshooting Strategies
| Observed Problem | Probable Cause(s) | Recommended Solution(s) | Reference |
| Multiple Spots on TLC (less polar byproduct) | Formation of 1,2-disubstituted benzimidazole. | Use 1:1 or 1.1:1 diamine:aldehyde stoichiometry. Avoid strong Lewis acid catalysts. Monitor reaction by TLC and stop when aldehyde is consumed. | [1][3] |
| Low Yield & Dark, Tarry Reaction | Oxidation of o-phenylenediamine. | Use high-purity diamine. Consider using the dihydrochloride salt. Run the reaction under an inert atmosphere (N₂ or Ar). | [6] |
| Reaction is Sluggish or Incomplete | Low reactivity of substrates; inactive catalyst. | Try gentle heating. Screen different solvents (e.g., ethanol, MeCN). Optimize catalyst choice and loading. | [3][5] |
| Product Contains Colored Impurities | Degradation/oxidation of starting materials. | Purify starting materials before use (especially the diamine). Use of o-phenylenediamine dihydrochloride can yield cleaner products. | [3][6] |
References
- Benchchem. (n.d.). .
- Benchchem. (n.d.). .
- Ma, D., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances.
- (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie.
- (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry.
- (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
- (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Letters in Organic Chemistry, 20(10), 868-883.
- Al-Ostath, A. I., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2314.
- A, J. A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. International Journal of Molecular Sciences, 23(19), 11848.
- G, S., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(50), 35085-35100.
- Male, J., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410-2419.
- Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 34969-34991.
- Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
- Algul, O., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(15), 4876.
- (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-14.
- Al-Jubourry, M. I. (2020). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 36(1), 163-170.
- Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 34969-34991.
- (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Technical Support Center: Benzimidazole Compound Stability in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for stability-related challenges encountered during your experiments. The benzimidazole core is known for its high chemical stability; however, derivatives often possess functional groups that are susceptible to degradation under various experimental conditions.[1] Understanding these pathways is critical for ensuring data integrity, developing stable formulations, and meeting regulatory requirements.
This center moves from foundational questions to specific troubleshooting scenarios and detailed experimental protocols, providing a comprehensive resource for your laboratory work.
Frequently Asked Questions (FAQs): Core Stability Concepts
This section addresses the most common questions regarding the fundamental stability of benzimidazole compounds in solution.
Q1: What are the primary degradation pathways for benzimidazole derivatives in solution?
A1: While the core benzimidazole ring is robust, substituted benzimidazoles primarily degrade via three main pathways in solution: photodegradation, oxidation, and hydrolysis.[2][3][4]
-
Photodegradation: This is a significant pathway for most benzimidazole drugs.[2][3][4] Exposure to UV or even ambient laboratory light can induce reactions. A common photolytic reaction involves the demethylation of the ester group followed by decarboxylation of the carbamate side chain, which results in the corresponding 2-aminobenzimidazole derivative.[2]
-
Oxidation: The imidazole moiety and any thioether linkages are susceptible to oxidation.[5] For compounds like Albendazole, oxidation is a primary degradation route, leading to the formation of albendazole sulfoxide (a major metabolite) and albendazole sulfone.[2] This process can be initiated by atmospheric oxygen (autoxidation), especially under basic conditions, or by oxidizing agents like hydrogen peroxide.[5]
-
Hydrolysis: The stability of benzimidazoles is often pH-dependent. The carbamate moiety, common in many anthelmintic benzimidazoles, is particularly susceptible to hydrolysis, especially under alkaline conditions.[3][4][5] This cleavage also yields the 2-aminobenzimidazole derivative. Hydrolysis is often accelerated by increased temperature.[2]
Q2: I've heard the benzimidazole ring itself is very stable. Is this true?
A2: Yes, the fused heterocyclic ring system of benzimidazole is exceptionally stable. It is resistant to degradation by hot hydrochloric acid, alkalis, and even intense sulfuric acid.[1] While the benzene portion of the ring can be broken through oxidation, this requires very harsh conditions that are not typically encountered in routine laboratory or physiological settings.[1] This inherent stability is why degradation pathways are almost always associated with the substituents attached to the core structure.
Q3: My benzimidazole stock solution in DMSO has been stored at 4°C for several months. Is it still viable?
A3: It is highly recommended to verify the integrity of the solution before use. While some compounds may be stable under these conditions, comprehensive stability studies show that long-term storage of benzimidazole working solutions is most reliable at -20°C or -80°C.[6] It is considered best practice to prepare fresh working solutions from a solid stock at least once a month to ensure concentration accuracy and minimize the impact of solvent-mediated degradation.[6] For critical experiments, always use freshly prepared solutions or those with recently confirmed purity and concentration.
Q4: My benzimidazole derivative contains a carbamate group. What specific stability issues should I anticipate?
A4: The carbamate moiety (-NH-CO-OR) is a common site of instability. As mentioned in Q1, it is vulnerable to both hydrolytic and photolytic degradation.[3][5] Base-catalyzed hydrolysis is a particularly common issue, leading to the cleavage of the carbamate and formation of a 2-amino derivative.[3][4] This process can occur slowly even at neutral pH if the solution is stored for extended periods. When designing experiments, especially those in aqueous buffers, be mindful of the pH and protect solutions from light to mitigate these degradation pathways.
Troubleshooting Guide: From Unexpected Peaks to Inconsistent Data
This section provides a problem-and-solution framework for common issues encountered during the handling and analysis of benzimidazole compounds.
Problem: My assay results are inconsistent, showing a gradual loss of activity over the course of an experiment.
-
Probable Cause: This is a classic sign of compound degradation in your assay medium. The concentration of the active parent compound is likely decreasing over time, leading to a diminished biological effect. Benzimidazole derivatives can be unstable in aqueous buffers, especially under physiological temperature conditions (e.g., 37°C in an incubator).[7]
-
Causality & Solution: The instability could be due to hydrolysis at the assay's pH or oxidation accelerated by the temperature and oxygenated environment.
-
Run a Time-Course Stability Check: Prepare your compound in the final assay buffer. Incubate it under the exact same conditions as your experiment (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.
-
Optimize Assay Conditions: If degradation is confirmed, consider reducing the incubation time. If that's not possible, evaluate if the assay can be performed at a lower temperature or if the pH of the medium can be adjusted without affecting the biological system.
-
Fresh Preparations: Always use a freshly prepared dilution of your compound for each experiment, rather than using a master stock that has been incubated for a prolonged period.
-
Problem: I'm observing new, unexpected peaks in the chromatogram of my aged stock solution.
-
Probable Cause: The new peaks are almost certainly degradation products. The identity of these products depends on the degradation pathway.
-
Causality & Solution: The solution has likely been exposed to light, inappropriate temperatures, or reactive species in the solvent. The best approach is to proactively identify these potential degradants.
-
Perform a Forced Degradation Study: Intentionally stress your compound under acidic, basic, oxidative, photolytic, and thermal conditions (see the detailed protocol below). This will generate the likely degradation products.[8]
-
Utilize LC-MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass of the degradation products, which is crucial for proposing their structures. Common degradants like albendazole sulfoxide, albendazole sulfone, and 2-aminobenzimidazole derivatives are well-documented.[2]
-
Develop a Stability-Indicating Method: The goal is to have an HPLC method that can separate the parent peak from all major degradation peaks, ensuring accurate quantification of the parent compound.
-
Problem: My benzimidazole solution has turned yellow/brown after being left on the lab bench.
-
Probable Cause: A visible color change is a strong indicator of significant chemical degradation, most commonly caused by photolysis or oxidation.[7]
-
Causality & Solution: Many aromatic and heterocyclic compounds form colored degradants upon exposure to light and air. The solution is no longer suitable for quantitative experiments.
-
Discard the Solution: Do not use this solution for any further experiments, as the concentration of the active compound is unknown and it contains impurities that could interfere with your assay.
-
Implement Strict Light Protection: Always store benzimidazole solutions, both solid and in-solution, in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling and preparation.
-
Inert Atmosphere: For highly sensitive compounds, consider degassing solvents with nitrogen or argon and storing solutions under an inert atmosphere to prevent oxidation.
-
Visualizing Degradation: Pathways and Workflows
Understanding the transformation of a parent drug into its degradants is key. The following diagram illustrates the major degradation pathways for a typical benzimidazole carbamate derivative.
Caption: Major degradation pathways for benzimidazole carbamates.
A systematic approach is essential for identifying these pathways experimentally. The following workflow outlines the steps of a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols & Data
Protocol 1: Forced Degradation Study for a Benzimidazole Derivative
This protocol is a guideline based on ICH recommendations and should be adapted based on the specific compound's solubility and preliminary stability data.[8]
Objective: To intentionally degrade the compound to identify potential degradation products and establish its intrinsic stability profile.
Materials:
-
Benzimidazole compound
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC-DAD or HPLC-MS system
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated oven
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the benzimidazole compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Set Up Stress Conditions: For each condition, prepare a sample in parallel with a control sample (stored at -20°C, protected from light). Aim for 5-20% degradation.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 80°C for 2-4 hours.[9]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 1-2 hours.[9]
-
Oxidative Degradation: Dilute the stock solution with 6% H₂O₂. Keep at room temperature for 4-6 hours, protected from light.[9]
-
Thermal Degradation:
-
In Solution: Dilute the stock in pure water or buffer. Heat at 80°C for 24 hours.
-
Solid State: Place a small amount of the solid compound in a clear vial and heat at 80°C for 24 hours. Dissolve in solvent before analysis.
-
-
Photolytic Degradation: Expose the solution (e.g., in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Quenching and Preparation:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Accurately dilute all samples (including controls) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).
-
-
Analysis:
-
Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent compound from all process impurities and degradation products.
-
Use a Diode Array Detector (DAD) to check for peak purity and identify the optimal wavelength for quantifying all components.
-
Use LC-MS to obtain mass information for the new peaks to aid in structural elucidation.
-
Data Summary: Typical Degradation of Anthelmintic Benzimidazoles
The following table summarizes common degradation products observed for widely used benzimidazole anthelmintics under various stress conditions.
| Stress Condition | Representative Drug | Major Degradation Products Identified | Primary Mechanism | Reference |
| Photolysis (Solution) | Albendazole, Fenbendazole, Mebendazole | 2-Aminobenzimidazole derivatives | Demethylation and decarboxylation of the carbamate group | [2][3] |
| Oxidation (H₂O₂) | Albendazole | Albendazole sulfoxide, Albendazole sulfone | Oxidation of the thioether side chain | [2] |
| Alkaline Hydrolysis | Albendazole, Mebendazole | 2-Aminobenzimidazole derivatives | Hydrolysis of the carbamate side chain | [3][4][9] |
| Acid Hydrolysis | Albendazole | Minimal degradation reported under mild conditions | Benzimidazole core is acid-stable; side chains may show slow hydrolysis | [1][9] |
References
-
Ragno, G., Cione, E., Gallelli, A., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. Available at: [Link]
-
Sharma, D., & Kumar, N. (2022). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research. Available at: [Link]
-
Huang, Y., Zhorov, E., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2012). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Kulik, A., Bialecka, W., Podolska, M., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Denić Lugomer, M., Šarić, G., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Mljekarstvo. Available at: [Link]
-
Aksu, K., & Yapar, K. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A. Available at: [Link]
-
Al-Shdefat, R., et al. (2018). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
Preventing streaking during column chromatography of basic amines
A Guide to Preventing Streaking and Achieving Optimal Separation
Welcome to the Technical Support Center for troubleshooting the purification of basic amines via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with peak tailing, or "streaking," during the separation of basic compounds. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you understand the root causes of these issues and implement effective solutions.
Understanding the Core Problem: Why Do Basic Amines Streak?
The primary challenge in the chromatography of basic amines on standard silica gel is an acid-base interaction. Silica gel, while appearing neutral, has a slightly acidic surface due to the presence of silanol groups (Si-OH).[1][2][3] These acidic sites can interact strongly with basic amine compounds through several mechanisms:
-
Hydrogen Bonding: The lone pair of electrons on the nitrogen atom of the amine can form strong hydrogen bonds with the hydrogen of the silanol groups.
-
Ion Exchange: The acidic silanol groups can protonate the basic amine, forming a positively charged ammonium species. This ion can then undergo strong ionic interactions with the negatively charged silanate groups (Si-O-) on the silica surface.
These strong interactions lead to a phenomenon known as "secondary retention," where the amine is held too strongly by the stationary phase.[4] This results in slow and uneven elution from the column, causing the characteristic streaking or tailing of the chromatographic peak.[1][4][5][6][7] This can lead to poor separation, reduced product purity, and lower yields.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues encountered during the column chromatography of basic amines.
Q1: My basic amine is streaking badly on the TLC plate and the column. What is the first thing I should try?
A1: The most straightforward initial approach is to add a small amount of a competing base to your mobile phase.[1][6] Triethylamine (TEA) is a common and effective choice.[2][8]
-
Mechanism of Action: TEA is a small, volatile, and basic molecule. When added to the eluent, it preferentially interacts with the acidic silanol groups on the silica surface, effectively "capping" or "masking" them.[1][8][9] This minimizes the interaction of your target basic amine with the stationary phase, leading to a more uniform elution and sharper peaks.[8]
-
Recommended Concentration: A good starting point is to add 0.1-2% (v/v) of TEA to your eluent.[6] You can optimize this concentration based on the basicity of your compound and the observed improvement in peak shape.
Q2: I've added triethylamine, but I'm still seeing some tailing. What else can I do?
A2: If adding TEA is not sufficient, consider the following options:
-
Increase the TEA Concentration: You may need to increase the concentration of TEA in your mobile phase. However, be aware that excessive TEA can sometimes affect the separation of other components in your mixture.
-
Switch to a Stronger or Different Base: In some cases, a different competing base might be more effective. Ammonia (often used as a 7N solution in methanol) can be a powerful alternative.[1][10] Other options include pyridine or diethylamine.[1][11]
-
Optimize the Mobile Phase Polarity: Sometimes, streaking can be exacerbated by a mobile phase that is not strong enough to elute the compound efficiently. After adding a base, you may need to re-optimize the polarity of your eluent system (e.g., by increasing the percentage of the more polar solvent).[12]
Q3: I'm concerned about removing the triethylamine from my final product. Are there alternatives to using mobile phase additives?
A3: Yes, there are several excellent alternatives that avoid the need for mobile phase modifiers:
-
Use Amine-Deactivated Silica Gel: This is a specially treated silica where the surface has been functionalized with amino groups.[3][11] This creates a basic surface that is much more compatible with the purification of basic compounds.[3][11] Amine-functionalized silica often allows for the use of less polar, more "user-friendly" solvent systems like hexane/ethyl acetate.[1][3][11]
-
Use Alumina (Basic or Neutral): Alumina is another stationary phase option. For basic amines, basic or neutral alumina can be very effective.[10][13]
-
Pre-treat the Silica Gel: You can prepare your own "deactivated" silica by making a slurry of the silica gel in your mobile phase containing a higher concentration of TEA (e.g., 5%), then evaporating the solvent before packing the column.[14] This can help to neutralize the acidic sites before your compound is loaded.
Q4: Can I use reversed-phase chromatography for my basic amine?
A4: Reversed-phase chromatography (e.g., with a C18 column) can be a very effective technique for purifying basic amines.[1][15] However, similar issues with silanol groups can arise, especially with older or less end-capped columns.[8]
-
pH Control is Crucial: In reversed-phase, the pH of the mobile phase plays a critical role.[16][17] To ensure good peak shape and retention for a basic amine, it's generally recommended to work at a pH that is at least 2 units above the pKa of the amine.[1] This ensures the amine is in its neutral, free-base form, which is more hydrophobic and will have better retention on the non-polar stationary phase.[1]
-
Use of Modifiers: Similar to normal phase, adding a small amount of a base like TEA (e.g., 0.1%) to the mobile phase can help to mask residual silanol groups on the C18 packing material and improve peak shape.[1][8]
Q5: How does the way I load my sample onto the column affect streaking?
A5: Proper sample loading is critical to achieving good separation and minimizing band broadening, which can appear as streaking.
-
Minimize the Initial Band Width: The sample should be applied to the column in as narrow a band as possible.[18]
-
Use a Weak Solvent for Dissolution: Dissolve your sample in the weakest possible solvent in which it is soluble.[19] Using a solvent that is stronger than your mobile phase will cause the initial band to spread down the column, leading to poor separation.
-
Dry Loading: If your compound is not very soluble in a weak solvent, "dry loading" is an excellent technique.[18] This involves pre-adsorbing your sample onto a small amount of silica gel (or your chosen stationary phase), evaporating the solvent, and then carefully adding the dry, free-flowing powder to the top of your packed column.[18]
Visualizing the Mechanism of Action
The following diagrams illustrate the interaction of a basic amine with the silica surface and how the addition of a competing base like triethylamine mitigates streaking.
Caption: Strong interactions between the basic amine and acidic silanol groups on the silica surface cause streaking.
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. lctsbible.com [lctsbible.com]
- 5. researchgate.net [researchgate.net]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. biotage.com [biotage.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. rsc.org [rsc.org]
- 15. teledyneisco.com [teledyneisco.com]
- 16. akjournals.com [akjournals.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chemistryviews.org [chemistryviews.org]
- 19. halocolumns.com [halocolumns.com]
Technical Support Center: Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
Welcome to the dedicated technical support guide for the synthesis and scale-up of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this procedure. As your Senior Application Scientist, I've structured this guide to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, providing insights into the reaction mechanism, reagent selection, and scalability.
1. What is the most common and scalable synthetic route for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine?
The most widely adopted method is the condensation reaction between o-phenylenediamine and N,N-dimethylglycine. This approach is favored for its operational simplicity, high atom economy, and the general availability of the starting materials. The reaction is typically carried out in a suitable solvent under acidic conditions, which facilitates the cyclization to the benzimidazole core.
2. What is the role of the acid catalyst in this reaction?
The acid catalyst, commonly a strong mineral acid like hydrochloric acid (HCl) or a polyphosphoric acid (PPA), plays a crucial role in the reaction mechanism. It protonates the carbonyl oxygen of N,N-dimethylglycine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. Subsequently, the acid facilitates the dehydration steps required for the intramolecular cyclization to form the imidazole ring. The choice and concentration of the acid can significantly impact the reaction rate and yield.
3. Can this synthesis be performed under solvent-free conditions?
Yes, solvent-free or "neat" reaction conditions have been explored for the synthesis of benzimidazoles. This approach can offer advantages in terms of reduced waste, lower cost, and simplified workup procedures. However, scaling up a solvent-free reaction can present challenges related to heat transfer, mixing, and potential for localized overheating, which may lead to side product formation. A thorough risk assessment and careful process control are essential for a successful solvent-free scale-up.
4. What are the critical process parameters to monitor during scale-up?
When scaling up the synthesis, several parameters must be carefully controlled:
-
Temperature: The reaction is often exothermic. Efficient heat management is critical to prevent runaway reactions and minimize the formation of impurities.
-
Mixing: Homogeneous mixing is essential to ensure uniform reaction rates and heat distribution. Inadequate mixing can lead to localized "hot spots" and reduced yields.
-
Rate of Reagent Addition: A controlled addition rate of one reactant to the other can help manage the reaction exotherm and maintain a consistent temperature profile.
-
Reaction Concentration: The concentration of reactants can influence the reaction kinetics and the solubility of intermediates and the final product.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Problem 1: Low or No Product Yield
-
Question: I have followed the standard procedure, but my final product yield is significantly lower than expected, or I have isolated no product at all. What could be the cause?
-
Answer: Low or no yield can stem from several factors. Firstly, verify the quality and purity of your starting materials, o-phenylenediamine and N,N-dimethylglycine. o-Phenylenediamine is susceptible to oxidation, which can be identified by a change in color from a light tan to a dark brown or black. Using oxidized starting material will significantly impair the reaction. Secondly, ensure that the reaction conditions, particularly the temperature and reaction time, are appropriate. Insufficient heating or a reaction time that is too short may result in incomplete conversion. Finally, the pH of the reaction mixture is critical; ensure that the acidic catalyst is present in the correct stoichiometric amount to facilitate the reaction.
Problem 2: Formation of a Significant Amount of Impurities
-
Question: My crude product shows multiple spots on a TLC plate, and the NMR spectrum is complex, indicating the presence of several impurities. How can I minimize side product formation?
-
Answer: The formation of impurities is often related to the reaction temperature and the presence of oxygen. Overheating the reaction mixture can lead to the decomposition of the starting materials and the product, as well as promote side reactions. Maintaining a consistent and controlled temperature is crucial. The exclusion of air from the reaction vessel by performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of o-phenylenediamine and other sensitive intermediates, which is a common source of colored impurities.
Problem 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate the final product from the reaction mixture. The workup procedure is messy, and the purification by column chromatography is inefficient. Are there alternative methods?
-
Answer: The basic nature of the product, 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, can be exploited for an efficient acid-base extraction during the workup. After the reaction is complete, the mixture can be neutralized or made slightly basic, at which point the product will be in its free base form and can be extracted into an organic solvent. The aqueous layer will retain any unreacted starting materials and water-soluble byproducts. For purification, if column chromatography is proving difficult, consider recrystallization from a suitable solvent system. A solvent screen can help identify a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Experimental Protocols and Data
Table 1: Recommended Reaction Conditions for Scale-Up
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Solvent | 4 M HCl | 4 M HCl or PPA |
| Temperature | 100-110 °C | 95-105 °C (monitor exotherm) |
| Reaction Time | 4-6 hours | 6-8 hours (monitor by HPLC/TLC) |
| Stirring Speed | 300-400 RPM | 200-300 RPM (ensure good mixing) |
| Atmosphere | Air or Nitrogen | Nitrogen |
Step-by-Step Synthesis Protocol (Lab Scale)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and N,N-dimethylglycine (10.3 g, 0.1 mol).
-
Slowly add 100 mL of 4 M hydrochloric acid to the flask while stirring.
-
Heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis and purification of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Caption: A workflow diagram illustrating the synthesis, workup, and purification steps.
Technical Support Center: Characterization of Unexpected Byproducts in Benzimidazole Reactions
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter unexpected byproducts during the synthesis of benzimidazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot effectively. This is a living document, structured to address the real-world challenges of synthetic chemistry, moving beyond rigid templates to offer causal explanations and practical solutions.
Frequently Asked Questions (FAQs)
Here, we address the most common issues that arise during benzimidazole synthesis.
FAQ 1: My reaction is yielding a mixture of the desired 2-substituted benzimidazole and a second product with a similar mass. What is this common byproduct and how can I control the selectivity?
This is one of the most frequent challenges in benzimidazole synthesis, particularly when reacting o-phenylenediamine with aldehydes. The common byproduct is the 1,2-disubstituted benzimidazole .
-
Causality: The formation of the 1,2-disubstituted product arises from the reaction of a second molecule of the aldehyde with the intermediate 1,2-dihydro-1H-benzimidazole, followed by an oxidation step. This process is often competitive with the direct oxidation of the dihydrobenzimidazole to the desired 2-substituted product. The reaction pathway is illustrated below.[1]
Figure 1: Competing pathways for the formation of 2-substituted and 1,2-disubstituted benzimidazoles.
-
Troubleshooting and Control:
-
Stoichiometry: Carefully control the stoichiometry of the aldehyde. Using a slight excess of the o-phenylenediamine can favor the formation of the 2-substituted product.
-
Solvent Choice: The choice of solvent can significantly influence the selectivity. Aprotic solvents may favor the formation of 1,2-disubstituted products, while protic solvents like water can promote the desired 2-substitution.[2] Fluorous alcohols, such as trifluoroethanol and hexafluoro-2-propanol, have been shown to selectively promote the formation of 1,2-disubstituted benzimidazoles through hydrogen-bond-driven activation of the intermediate bis-imine.[1]
-
Catalyst: The choice of catalyst can also direct the selectivity. For instance, certain solid-supported catalysts can provide steric hindrance that favors the less substituted product.
-
FAQ 2: My crude product is highly colored (red, brown, or black). What is the source of this coloration and how can I remove it?
The appearance of color is a common issue, often stemming from the oxidation of the o-phenylenediamine starting material.
-
Causality: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of highly colored, conjugated systems. One common class of such byproducts are phenazines , which are formed from the self-condensation of two molecules of oxidized o-phenylenediamine.[3][4] The use of strong oxidizing agents can exacerbate this issue.
Figure 2: Formation of phenazine byproducts from o-phenylenediamine.
-
Troubleshooting and Purification:
-
Use of Salts: Employing the dihydrochloride salt of o-phenylenediamine can mitigate the formation of colored impurities by reducing its susceptibility to oxidation and improving the homogeneity of the reaction mixture.[5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification:
-
Activated Charcoal: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated charcoal, followed by hot filtration.[6]
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be an excellent purification technique, as many of the colored, polymeric impurities are non-volatile.[2]
-
Recrystallization: Careful selection of a recrystallization solvent can often leave the colored impurities in the mother liquor.
-
-
FAQ 3: I am observing peaks in my NMR that I cannot assign to my starting materials or expected product. How do I begin to identify these unknown byproducts?
A systematic approach combining NMR and Mass Spectrometry is crucial for identifying unknown byproducts.
-
Initial NMR Analysis:
-
1H NMR: Look for characteristic signals. The benzimidazole N-H proton typically appears as a broad singlet in the downfield region (12.0-13.6 ppm in DMSO-d6).[7] Aromatic protons on the benzimidazole core usually resonate between 7.0 and 8.0 ppm. The presence of unexpected aromatic patterns or aliphatic signals should be carefully analyzed.
-
D2O Exchange: To confirm an N-H proton, add a drop of D2O to your NMR sample, shake well, and re-acquire the spectrum. Exchangeable protons like N-H will disappear or significantly diminish.[8]
-
-
Mass Spectrometry for Molecular Weight:
-
LC-MS: This is the most powerful tool for initial identification. It will provide the molecular weights of the components in your mixture. Compare these molecular weights to plausible side products.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass, allowing you to determine the molecular formula of the byproducts.
-
-
Further Spectroscopic Analysis:
-
13C NMR: This can help to identify the carbon skeleton of the byproducts.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the structure of unknown compounds by establishing connectivity between protons and carbons.
-
Troubleshooting Guide: A Data-Driven Approach
This section provides a more in-depth guide to troubleshooting based on specific analytical data.
Scenario 1: Unexpected Signals in 1H NMR
| Observation in 1H NMR (in DMSO-d6) | Potential Byproduct | Confirmatory Evidence (MS/NMR) | Proposed Solution |
| Broad singlet between 12.0-13.6 ppm, but with an unexpected integration or multiple such peaks. | Mixture of benzimidazole tautomers or isomers. | A single peak in LC-MS corresponding to the product mass. 13C NMR may show more signals than expected at room temperature.[9] | This is often an inherent property of the molecule. For characterization, you may need to perform variable temperature NMR. |
| Sharp singlets in the aromatic region (7.5-8.5 ppm) with high symmetry. | Phenazine derivatives.[8][10] | Molecular ion in MS corresponding to C12H8N2 (m/z 180) or its substituted analogs. | Use o-phenylenediamine dihydrochloride salt, run the reaction under an inert atmosphere, and purify with activated charcoal.[5] |
| A complex set of aromatic signals and a molecular ion in MS that is approximately double the expected product mass. | Dimeric benzimidazoles (e.g., 2,2'-bibenzimidazole). | HRMS to confirm the molecular formula. MS/MS fragmentation may show a loss of one benzimidazole unit. | Reduce reaction temperature or time. Ensure efficient stirring to avoid localized high concentrations of reactants. |
Scenario 2: Unexpected Peaks in Mass Spectrometry
| Observation in LC-MS | Potential Byproduct | Confirmatory Evidence (NMR) | Proposed Solution |
| A peak with a mass corresponding to the starting aldehyde + o-phenylenediamine - H2O. | Unreacted imine intermediate. | Look for a characteristic C=N stretch in the IR spectrum and the absence of the N-H proton in the 1H NMR. | Increase reaction time or temperature, or consider a more effective catalyst to promote cyclization. |
| A series of peaks with repeating mass units. | Oligomeric or polymeric byproducts. | 1H NMR will likely show broad, unresolved signals. | Lower the reaction concentration and temperature. Consider a purification method like precipitation or sublimation to remove high molecular weight species.[2] |
| A peak corresponding to the addition of the solvent to a reactant or intermediate. | Solvent adduct. | NMR signals corresponding to the solvent incorporated into the structure. | Change the reaction solvent to a less reactive one. For example, if using DMF, consider switching to a non-participating solvent like toluene. |
Experimental Protocols
Here are detailed protocols for the characterization and purification of benzimidazole products.
Protocol 1: General 1H NMR Sample Preparation and Analysis
This protocol provides a standardized method for preparing a benzimidazole sample for 1H NMR analysis.[7]
Materials:
-
Benzimidazole derivative (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6)
-
5 mm NMR tube
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool
Procedure:
-
Accurately weigh 5-10 mg of the benzimidazole sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Gently warm and/or vortex the vial to fully dissolve the sample.
-
Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution through the pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside with a tissue dampened with isopropanol.
-
Acquire the 1H NMR spectrum. For a typical benzimidazole, ensure the spectral width covers the region from at least 0 to 14 ppm to observe the N-H proton.
Protocol 2: Purification of Colored Impurities using Activated Charcoal
This protocol details the steps for removing colored byproducts from a crude benzimidazole product.[6]
Materials:
-
Crude, colored benzimidazole product
-
Activated charcoal (decolorizing carbon)
-
A suitable solvent in which the benzimidazole is soluble at elevated temperatures but less soluble at room temperature (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Fluted filter paper
-
Buchner funnel and filter flask
Procedure:
-
In an Erlenmeyer flask, dissolve the crude benzimidazole product in a minimal amount of the chosen solvent by heating and stirring.
-
Once the product is fully dissolved, add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Continue to heat and stir the mixture for 5-10 minutes.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. The receiving flask should also be pre-heated to prevent premature crystallization.
-
Allow the filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
Mandatory Visualizations
Decision Tree for Troubleshooting Benzimidazole Reactions
Figure 3: A decision tree to guide the troubleshooting process for benzimidazole reactions.
References
-
Choudhary, K., Bhavsar, R., & Chaturvedi, P. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 6(8), 134-143. [Link]
-
Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. [Link]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. [Link]
-
MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link]
-
Yoshida, D., & Matsumoto, T. (1979). Phenazine Derivatives as the Mutagenic Reaction Product From O- Or M-Phenylenediamine Derivatives With Hydrogen Peroxide. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 68(2), 175-182. [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science, 35(4), 1-8. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Padhy, G. K., et al. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. Rasayan Journal of Chemistry, 16(4), 2009-2018. [Link]
-
Jana, U., et al. (2010). Hydrogen-Bond-Driven Electrophilic Activation for Selectivity Control: Scope and Limitations of Fluorous Alcohol-Promoted Selective Formation of 1,2-Disubstituted Benzimidazoles and Mechanistic Insight for Rationale of Selectivity. The Journal of Organic Chemistry, 75(21), 7326-7334. [Link]
-
Bazgir, A., et al. (2016). Unexpected synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl-H-sulfite as a catalyst for the synthesis of pyrazolophthalazines. Organic Chemistry: An Indian Journal, 12(4), 1-7. [Link]
-
Grodner, J., et al. (2019). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 76(4), 681-687. [Link]
-
Wikipedia. o-Phenylenediamine. [Link]
-
Zareyee, D., & Khalafi-Nezhad, A. (2011). Control of selectivity in the preparation of 2-substituted benzoazoles by adjusting the surface hydrophobicity in two solid-based sulfonic acid catalysts. Organic & Biomolecular Chemistry, 9(13), 4931-4938. [Link]
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ResearchGate. ¹H NMR spectra of benzimidazole‐containing imide oligomers. [Link]
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Bhat, G. A., & Pathak, D. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Chemical and Pharmaceutical Research, 8(8), 643-652. [Link]
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J. Am. Chem. Soc. (2017). Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. [Link]
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Nguyen, T. H. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(35), 24459-24508. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). Molecules, 28(14), 5489. [Link]
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Martinez, A., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(24), 5873. [Link]
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Wikipedia. Bitumen. [Link]
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DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
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Hallberg, A., et al. (2021). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 47, 116373. [Link]
-
MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]
-
Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. (2017). European Journal of Organic Chemistry, 2017(2), 227-237. [Link]
-
Torres, A. M., & Price, W. S. (2021). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2021, 1-16. [Link]
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Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2023). International Journal of Creative Research Thoughts (IJCRT), 11(3). [Link]
-
Mondal, A., et al. (2020). Solvent Dependent Selectivity in the Synthesis of 1,2‐Disubstituted and 2‐Substituted Benzimidazoles by Dehydrogenative Coupling Reactions with Ruthenium‐Polyoxoniobate Catalysts. Chemistry – An Asian Journal, 15(15), 2377-2385. [Link]
-
International Journal of Molecular Sciences. An Open Access Journal from MDPI. [Link]
- Google Patents.
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Pharmaceutical Sciences, 29(3), 356-370. [Link]
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ResearchGate. How can benzimidazole protone shift?. [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Applied Chemical Engineering, 3(2), 1-15. [Link]
-
Organic Syntheses. o-PHENYLENEDIAMINE. [Link]
- Google Patents. Process for preparing o-phenylenediamine.
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The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2021). Molecules, 26(23), 7356. [Link]
-
An Overview About Synthetic and Biological Profile of Benzimidazole. (2018). Scholars Research Library, 10(4), 1-13. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Nanomaterials, 10(12), 2405. [Link]
-
Organic Syntheses. Benzimidazole. [Link]
-
Slideshare. Synthesis of benzimidazole. [Link]
-
YouTube. Synthesis of 2- Methyl benzimidazole. [Link]
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Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. (2014). Journal of Chemistry, 2014, 1-8. [Link]
-
Taylor & Francis Online. o-Phenylenediamine – Knowledge and References. [Link]
-
ResearchGate. Recently in am working some benzimidazole synthesis using oxone , I have problem regarding color impurity what is that and how to remove this ?. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
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Stability testing of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine under different pH conditions
Technical Support Center: Stability Testing of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
Welcome to the technical support guide for the stability testing of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into potential challenges and their solutions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your studies are robust, reliable, and compliant with regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What is 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, and why is its pH stability a critical parameter?
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a heterocyclic compound featuring a benzimidazole core. This structural motif is a well-known pharmacophore present in numerous marketed drugs. The molecule's stability across a range of pH values is a critical quality attribute for several reasons:
-
Drug Development: Understanding the pH-stability profile is essential for developing a stable liquid dosage form and predicting its behavior in the physiological pH range of the gastrointestinal tract.
-
Mechanism of Degradation: The benzimidazole ring system is generally stable, but it can be susceptible to hydrolysis under harsh acidic or basic conditions. The tertiary amine side chain influences the molecule's basicity and solubility. Identifying the conditions that cause degradation is a mandatory part of forced degradation studies, as outlined in the ICH Q1A(R2) guideline.[1][2]
-
Analytical Method Validation: A stability-indicating analytical method must be able to separate the intact active pharmaceutical ingredient (API) from all potential degradation products. Forced degradation studies across the pH spectrum are necessary to generate these degradants and validate the method's specificity.[2]
The molecule possesses both a weakly acidic proton on one imidazole nitrogen and two basic nitrogen centers (one on the imidazole ring and the tertiary amine side chain). This amphoteric nature makes its behavior highly dependent on the surrounding pH, which governs its solubility, charge state, and susceptibility to hydrolytic degradation.
Q2: What are the foundational principles of a pH stability study according to regulatory guidelines?
A pH stability study, often part of a larger "forced degradation" or "stress testing" package, is governed by the International Council for Harmonisation (ICH) guideline Q1A(R2).[1] The core objective is to investigate the intrinsic stability of the molecule by intentionally exposing it to conditions more severe than those used in accelerated stability testing.[3]
Key principles include:
-
Investigating Degradation Pathways: The primary goal is not just to see if the drug degrades, but how. This helps in identifying potential degradation products and elucidating degradation mechanisms.[2]
-
Stress Conditions: The drug substance should be subjected to hydrolysis across a wide range of pH values. A typical study would include acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions.
-
Extent of Degradation: The goal is to achieve a target degradation of approximately 5-20%.[3] Less than 5% degradation may not generate sufficient levels of degradants for reliable detection and characterization. More than 20% can lead to secondary degradation, complicating the analysis of primary pathways.
-
Mass Balance: A crucial aspect of a well-conducted study is achieving mass balance. The sum of the assay value of the parent compound and the levels of all known and unknown degradation products should ideally remain close to 100% of the initial value. This demonstrates that all significant degradation products are being detected by the analytical method.
Troubleshooting Guide & In-Depth Experimental Insights
Q3: My compound is degrading almost instantly in 0.1 M HCl, making it impossible to study the kinetics. What is happening, and how can I modulate the degradation rate?
Causality: The benzimidazole ring, while aromatic, can be susceptible to acid-catalyzed hydrolysis. In strongly acidic conditions, the imidazole ring can open, leading to the formation of N-(2-aminophenyl) derivatives. The high concentration of hydronium ions in 0.1 M HCl can aggressively catalyze this cleavage, leading to near-instantaneous degradation.
Solutions & Rationale:
-
Reduce Acid Strength: Instead of 0.1 M HCl (pH ~1), use milder acidic conditions. You can employ buffers at pH 2, 3, or 4. This reduces the concentration of H+ ions, thereby slowing down the catalytic hydrolysis to a measurable rate.
-
Lower the Temperature: Hydrolytic reactions are temperature-dependent. Conducting the experiment at a lower temperature (e.g., 40°C or even room temperature instead of a typical 60-80°C) will significantly decrease the reaction rate.
-
Shorten Time Points: If you must use stronger acid, design your experiment with very short initial time points (e.g., 0, 5, 15, 30 minutes) to capture the initial degradation profile before the parent compound is completely consumed.
The goal is to achieve the target 5-20% degradation by balancing acid strength, temperature, and time.[3]
Q4: I'm observing poor peak shape (tailing) and shifting retention times for the parent compound during my HPLC analysis. What is the cause?
Causality: This is a classic issue when analyzing basic compounds like 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine on a standard silica-based C18 column. The issue stems from two sources:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface are acidic. At typical mobile phase pH (3-7), these silanols can be deprotonated (Si-O⁻) and interact ionically with the protonated basic sites on your molecule, causing peak tailing.
-
Inconsistent Ionization: The compound has multiple pKa values. If the pH of your mobile phase is too close to one of these pKa values, small fluctuations in pH can cause a shift in the equilibrium between the ionized and non-ionized forms of the molecule. Since these forms have different polarities, this results in broad peaks and shifting retention times.
Solutions & Rationale:
-
Control Mobile Phase pH with a Buffer: Always use a buffer in your aqueous mobile phase. For a basic compound, a mobile phase pH of 2.5-3.5 is often ideal. At this pH, the analyte is fully and consistently protonated, and the silanol groups are largely non-ionized, minimizing secondary interactions. An acetate or formate buffer is a good starting point.[4]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups, making them more suitable for analyzing basic compounds.
-
Add a Competing Base: A small amount of a competing amine, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, shielding your analyte from these interactions and improving peak shape.
Q5: How can I be sure that a new peak in my chromatogram is a genuine degradation product and not an artifact?
Causality: Artifacts can arise from interactions between the compound and the buffer, impurities in the solvents, or the breakdown of excipients (if analyzing a formulation). It is critical to confirm the identity of new peaks.
Solutions & Rationale:
-
Analyze Control Samples: Always run a "time zero" (t=0) sample, which is prepared and immediately analyzed. This provides a baseline chromatogram. Additionally, analyze a sample of the drug substance dissolved in the mobile phase without any stress agent.
-
Run Buffer Blanks: Prepare a blank sample containing only the stress medium (e.g., HCl solution) and subject it to the same conditions (heat, time). This will reveal any peaks arising from the degradation of the medium itself or from impurities.
-
Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. This analysis compares spectra across the peak to see if it is chromatographically pure. A "pure" peak is more likely to be a single compound.
-
Mass Spectrometry (LC-MS): The most definitive method is to use LC-MS. By comparing the mass-to-charge ratio (m/z) of the new peak to the parent compound, you can confirm it is a related substance and often deduce its structure (e.g., by identifying mass shifts corresponding to hydroxylation, ring-opening, etc.).
Experimental Protocols & Workflows
Workflow for pH-Dependent Stability Study
The following diagram illustrates a comprehensive workflow for conducting a pH-dependent forced degradation study.
Caption: General workflow for pH stability testing.
Potential Degradation Pathways
The benzimidazole core offers several sites for potential hydrolytic attack, especially under harsh pH and temperature conditions.
Caption: Potential degradation pathways under stress.
Protocol: Forced Hydrolysis Study
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water in a sealed vial.
-
-
Incubation: Place all vials in a controlled temperature oven or water bath set to 60°C. Prepare a "time zero" sample for each condition that is not heated.
-
Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) from each vial at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching and Dilution:
-
For the acid sample, immediately add an equimolar amount of NaOH to neutralize, then dilute to a final concentration of ~10 µg/mL with the mobile phase.
-
For the base sample, immediately add an equimolar amount of HCl to neutralize, then dilute to ~10 µg/mL with the mobile phase.
-
For the neutral sample, dilute directly to ~10 µg/mL with the mobile phase.
-
-
Analysis: Analyze all samples immediately by a validated stability-indicating HPLC method.
Data Presentation & Recommended Analytical Method
Table 1: Summary of Recommended Forced Hydrolysis Conditions
| Condition | Stress Agent | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.01 M - 1 M HCl | 40°C - 80°C | 2 - 48 hours | 5-20% |
| Neutral Hydrolysis | Purified Water | 60°C - 80°C | 24 - 72 hours | 5-20% |
| Base Hydrolysis | 0.01 M - 1 M NaOH | 40°C - 80°C | 2 - 48 hours | 5-20% |
Note: Conditions must be optimized for each specific molecule. Start with milder conditions and increase severity if no degradation is observed.
Table 2: Example Stability-Indicating HPLC Method
| Parameter | Recommended Setting | Rationale |
| Column | C18, Base-Deactivated, 4.6 x 150 mm, 3.5 µm | Provides good retention for moderately polar compounds and minimizes peak tailing for bases. |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 3.0 (adjusted with Formic Acid) | Buffers the system to ensure consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of the parent compound and any potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detector | PDA/DAD at 275 nm (or λmax) | Allows for peak purity assessment and sensitive detection of the benzimidazole chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
References
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives. Available at: [Link]
-
PubChem. * (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride*. Available at: [Link]
-
SciSpace. (2022). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Available at: [Link]
-
PubMed. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Available at: [Link]
-
ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
ResearchGate. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Available at: [Link]
-
NIH. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
ResearchGate. (2014). Deprotonation constants of benzimidazole and stepwise stability.... Available at: [Link]
-
PubMed. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Available at: [Link]
-
MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]
-
American Pharmaceutical Review. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
NIH. (2022). Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. Available at: [Link]
-
NIH. (2024). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available at: [Link]
-
Taylor & Francis Online. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Available at: [Link]
-
Royal Society of Chemistry. (2018). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Available at: [Link]
-
J-STAGE. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q1 Guideline on stability testing of drug substances and drug products. Available at: [Link]
-
Royal Society of Chemistry. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Available at: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
ResearchGate. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Available at: [Link]
-
YouTube. (2023). Hydrolysis of Amide under acidic and Basic Conditions. Available at: [Link]
-
MDPI. (2018). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Available at: [Link]
-
Pharmaffiliates. 2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. Available at: [Link]
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- 4. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Condensation Reactions of o-Phenylenediamine
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of heterocyclic synthesis. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and practical advice to enhance the efficiency of o-phenylenediamine condensation reactions, a cornerstone for the synthesis of benzimidazoles and other critical heterocyclic scaffolds.
Troubleshooting Guide: Enhancing Reaction Speed and Efficiency
This section addresses the most common issues encountered during the condensation of o-phenylenediamine with carbonyl compounds. Our approach is to diagnose the problem by understanding the underlying chemistry and to provide actionable, evidence-based solutions.
Q1: My condensation reaction is extremely slow or has stalled. What are the primary factors I should investigate to increase the reaction rate?
A slow reaction is a common hurdle. The rate of this condensation is fundamentally governed by the nucleophilicity of the diamine and the electrophilicity of the carbonyl partner. Here’s how to troubleshoot:
1. Catalyst System Evaluation: The reaction often requires a catalyst to activate the carbonyl group, making it more susceptible to nucleophilic attack.
-
Protic Acids: Simple acids like acetic acid or p-toluenesulfonic acid (p-TsOH) are effective proton sources that activate the carbonyl oxygen.[1][2] Acetic acid, for instance, can serve as both a catalyst and a solvent.[1]
-
Lewis Acids: For less reactive carbonyls, stronger activation may be needed. Lewis acids such as ZrCl₄, SnCl₄, and TiCl₄ are known to catalyze this transformation effectively.[3]
-
Heterogeneous Catalysts: To simplify purification and catalyst recovery, consider solid-supported catalysts. Supported gold nanoparticles (e.g., Au/TiO₂) have shown high efficiency at ambient temperatures.[4][5]
Actionable Protocol: Catalyst Screening A small-scale screening experiment is the most efficient way to identify the optimal catalyst for your specific substrates.
-
Set up parallel reactions in small vials, each with 0.1 mmol of o-phenylenediamine and 0.1 mmol of your aldehyde.
-
To each vial, add a different catalyst (e.g., 10 mol% L-proline, 10 mol% acetic acid, 1 mol% Au/TiO₂).
-
Use a consistent solvent and temperature for all reactions.
-
Monitor the progress of each reaction at set time intervals (e.g., 30 min, 1 hr, 2 hrs) using Thin Layer Chromatography (TLC).[6]
-
The catalyst that leads to the fastest consumption of starting materials and formation of the product is your lead candidate for scale-up.
2. Thermal and Energy Input: Reaction kinetics are highly sensitive to temperature.
-
Conventional Heating: If you are running the reaction at room temperature, gradually increasing the heat can provide a significant rate enhancement. A common approach is to heat the reaction mixture at 80-100°C.[2][6] However, be mindful that excessive heat can sometimes lead to side product formation.
-
Microwave Irradiation: This is a powerful technique for dramatically reducing reaction times, often from hours to minutes.[1][6][7] The focused heating provided by microwave energy can efficiently overcome the activation energy barrier of the reaction.
3. Solvent Selection: The solvent plays a critical role in reactant solubility and can influence the reaction mechanism.
-
Polar Protic Solvents: Ethanol, methanol, and water are commonly used and often give good results.[4][6]
-
Fluorous Alcohols: Solvents like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) can act as potent hydrogen bond donors, effectively activating the carbonyl group and promoting the initial imine formation, which can accelerate the overall reaction.[8]
-
Solvent-Free Conditions: In some cases, heating the neat reactants together (without any solvent) at an elevated temperature (e.g., 140°C) can be a very effective and green approach.[9]
Q2: My reaction yields are low, and I'm observing multiple spots on my TLC plate. How can I improve the yield and minimize side products?
Low yields are often linked to incomplete conversion or the formation of undesired side products. The primary competing reaction is the formation of a 1,2-disubstituted benzimidazole, where a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring.[4][8]
1. Stoichiometry Control: Carefully control the stoichiometry of your reactants. A 1:1 or a slight excess of the o-phenylenediamine is a good starting point for producing 2-substituted benzimidazoles. Using a larger excess of the aldehyde (e.g., 2 equivalents) will favor the formation of the 1,2-disubstituted product.[1]
2. Choice of Catalyst and Solvent: The reaction medium can be tuned to favor the desired product. For example, fluorous alcohols (TFE/HFIP) have been reported to selectively yield 1,2-disubstituted benzimidazoles.[8] Conversely, catalysts like supported gold nanoparticles have been optimized for the selective synthesis of 2-substituted benzimidazoles.[4]
3. Atmospheric Conditions: The final step of the reaction is an oxidative cyclization.[4][5] While many procedures are run open to the air, which provides the necessary oxygen, some side reactions can be promoted by oxidative conditions. If you suspect oxidative degradation of your starting materials or products, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield of the desired product.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in your o-phenylenediamine condensation reaction.
Caption: A workflow for troubleshooting slow reactions.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the condensation of o-phenylenediamine with an aldehyde?
A: The reaction proceeds through a well-established pathway. First, one of the nucleophilic amino groups of o-phenylenediamine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized intermediate (a dihydrobenzimidazole). Finally, this intermediate undergoes oxidative dehydrogenation to yield the aromatic benzimidazole product.[5]
Reaction Mechanism Overview
Caption: The three key stages of benzimidazole synthesis.
Q: How do substituents on the aromatic rings affect the reaction time?
A: Substituents have a predictable electronic effect.[6]
-
On o-Phenylenediamine: Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the ring, enhancing the nucleophilicity of the amino groups and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease nucleophilicity and slow the reaction down.[6]
-
On the Aldehyde: Electron-withdrawing groups on the aldehyde's aromatic ring make the carbonyl carbon more electrophilic and thus more reactive, generally leading to faster reaction times. Electron-donating groups have the opposite effect.
Quantitative Data Summary
The following tables summarize comparative reaction times and yields under various conditions, illustrating the impact of catalysts, substituents, and energy sources.
Table 1: Effect of Catalyst and Energy Source
| Reactants | Catalyst (mol%) | Energy Source | Time | Yield (%) | Reference |
| o-Phenylenediamine + Benzaldehyde | Er(OTf)₃ | Conventional | 5 min | 92 | [6] |
| 4-Nitro-o-phenylenediamine + 4-Nitrophenoxyacetic acid | None | Conventional | 6 h | 90 | [6] |
| 4-Nitro-o-phenylenediamine + 4-Nitrophenoxyacetic acid | None | Microwave | 3 min | 95 | [6] |
| o-Phenylenediamine + 4-Chlorobenzaldehyde | None | Microwave | 2 min | 99 | [6] |
Table 2: Influence of Solvent on a Model Reaction (o-phenylenediamine + 4-methylbenzaldehyde)
| Catalyst (1 mol%) | Solvent | Time | Product Yield (%) | Notes | Reference |
| Au/TiO₂ | Methanol (MeOH) | 18 h | Quantitative | Good yield but slow | [4][5] |
| Au/TiO₂ | Chloroform (CHCl₃) | 2 h | 94 | Faster reaction time compared to MeOH | [4] |
| None | Ethanol (EtOH) | 48 h | 70 | Uncatalyzed reaction is very slow | [4] |
| None | Dichloroethane (DCE) | - | 0 | Imine intermediate formed, but no cyclization | [4] |
Parameter Interrelationships
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- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine and Other Benzimidazole Analogs
The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows for favorable interactions with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2][3] This has led to the development of numerous FDA-approved drugs containing the benzimidazole moiety, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.[1] The versatility of the benzimidazole nucleus allows for substitutions at various positions, significantly influencing its physicochemical, metabolic, and pharmacokinetic properties, and consequently, its biological activity.[1] This guide provides a comparative analysis of the biological activity of a specific analog, 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, with other notable benzimidazole derivatives, supported by experimental data and detailed methodologies.
Introduction to 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a derivative of benzimidazole with a dimethylaminomethyl substituent at the 2-position. This substitution is of particular interest as the introduction of an amino group at this position can significantly modulate the molecule's biological profile. While extensive research has been conducted on a wide array of benzimidazole analogs, this guide will focus on comparing the known biological activities of this specific compound with others to elucidate structure-activity relationships (SAR).
Comparative Biological Activities
The biological potential of benzimidazole derivatives is vast, encompassing antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The following sections will compare the activity of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine and its close analogs with other substituted benzimidazoles in these key therapeutic areas.
Antimicrobial Activity
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of nucleic acid synthesis and interference with folate biosynthesis.[4] The substitution pattern on the benzimidazole ring plays a crucial role in determining the antimicrobial spectrum and potency.
A study on 2-alkanaminobenzimidazole derivatives revealed that (1H-benzo[d]imidazol-2-yl)methanamine (a primary amine analog of our target molecule) was the most active compound among the series tested, exhibiting marked potency as an antimicrobial agent.[5] This suggests that the aminomethyl group at the 2-position is a favorable feature for antimicrobial activity.
Table 1: Comparative Antimicrobial Activity of Benzimidazole Analogs
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| (1H-benzo[d]imidazol-2-yl)methanamine | Staphylococcus aureus | 156.25 | [6] |
| (1H-benzo[d]imidazol-2-yl)methanamine | Bacillus cereus | 156.25 | [6] |
| 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol | S. aureus | - | [7] |
| 5-(diethylamino)-2-(5-nitro-1H-benzo[d]imidazol-2-yl)phenol | S. aureus | - | [7] |
| Benzimidazole-hydrazone derivatives | Candida species | Notable activity | [8] |
Note: Direct comparative data for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine was not available in the reviewed literature. The table presents data for a closely related primary amine and other analogs to infer potential activity.
The structure-activity relationship studies indicate that substitutions at the C2 position significantly influence antimicrobial efficacy.[6]
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a rapidly growing field of research. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[9] Their mechanisms of action are diverse and include disruption of microtubule polymerization, DNA intercalation, and inhibition of key signaling pathways like the Raf-MEK-ERK pathway.[1][9]
For instance, the benzimidazole derivative Galeterone functions as an androgen receptor antagonist and has shown efficacy in prostate cancer models by disrupting androgen signaling.[9] Another study highlighted that the addition of a benzimidazole moiety to benzyl vanillin analogs enhanced their DNA binding affinity and cytotoxic effects.[9]
While specific anticancer data for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is limited, the activity of other 2-substituted analogs provides valuable insights. Novel 1H-benzo[d]imidazole derivatives have demonstrated potent growth inhibition against a panel of 60 human cancer cell lines, with GI50 values in the micromolar range.[10]
Table 2: Comparative Anticancer Activity of Benzimidazole Analogs
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| Galeterone | Human prostate PC3AR | 0.384 | Androgen receptor antagonist | [9] |
| 2XP (a benzyl vanillin analog) | HL60 leukemia | - | G2/M phase cell cycle arrest and apoptosis | [9] |
| Novel 1H-benzo[d]imidazoles (11a, 12a, 12b) | 60 human cancer cell lines | 0.16 - 3.6 | Human Topoisomerase I inhibition | [10] |
| Schiff base 40 (a 4-N,N-diethylamino-2-hydroxy-substituted derivative) | Acute myeloid leukemia (HL-60) | 1.1 - 4.4 | - | [11] |
The anticancer activity of benzimidazoles is heavily influenced by the nature of the substituents. The versatility of the benzimidazole scaffold allows for the design of derivatives that can target specific cancer-related pathways.[1]
Caption: Anticancer mechanisms of benzimidazole derivatives.
Antiviral Activity
Benzimidazole derivatives have demonstrated promising activity against a range of RNA and DNA viruses. A study on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles showed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM.[12] Some compounds in this series also exhibited moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2).[12]
Anti-inflammatory Activity
Certain benzimidazole derivatives have shown anti-inflammatory activity through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX).[13] For example, some 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles were found to inhibit adjuvant-induced arthritis in rats without affecting the carrageenan paw edema model, suggesting a different mode of action.[13] These compounds were also found to inhibit the release of lysosomal enzymes from neutrophils, indicating that their anti-inflammatory effect may be mediated by modulating neutrophil function.[13]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial suspension adjusted to 0.5 McFarland standard
-
Test compounds (benzimidazole derivatives) and control antibiotics
-
Sterile saline
-
Pipettes and multichannel pipettes
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds and control antibiotics in MHB directly in the 96-well plates.
-
Preparation of Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with 100 µL of the prepared bacterial suspension. Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for Broth Microdilution Assay.
MTT Assay for Anticancer Activity (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[15]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (benzimidazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[16]
Materials:
-
Rats or mice
-
1% Carrageenan solution in saline
-
Test compounds (benzimidazole derivatives) and a standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into control and test groups.
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[17]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
The benzimidazole scaffold continues to be a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. While direct comparative data for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is not extensively available, the analysis of its structural analogs provides strong evidence for its potential as a bioactive compound. The presence of the aminomethyl group at the 2-position appears to be a favorable feature for antimicrobial activity. Further research is warranted to fully elucidate the biological profile of this specific compound and to explore its therapeutic potential in various disease areas. The experimental protocols provided herein offer a standardized approach for the future evaluation and comparison of this and other novel benzimidazole derivatives.
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A Comparative Guide to Acetylcholinesterase Inhibitors: Profiling 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy.[1][2][3] This guide offers a comparative analysis of various AChE inhibitors, with a special focus on the potential of the benzimidazole scaffold, as exemplified by compounds structurally related to 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. While specific experimental data for this exact molecule is not prevalent in publicly accessible literature, this guide will leverage data from closely related benzimidazole derivatives to provide a scientifically grounded perspective on its potential efficacy in comparison to established AChE inhibitors.
The Rationale for Acetylcholinesterase Inhibition: The Cholinergic Hypothesis
The cholinergic hypothesis of Alzheimer's disease posits that a decline in cognitive function is linked to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[2][4][5] Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of ACh at synaptic clefts, terminating the neurotransmitter's action.[6][7] By inhibiting AChE, the concentration and duration of action of ACh in the synapse are increased, thereby enhancing cholinergic neurotransmission and offering symptomatic relief from cognitive decline.[1][6]
Mechanism of Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors can be broadly classified into two main categories based on their interaction with the enzyme: reversible and irreversible inhibitors.[1]
-
Reversible Inhibitors: These compounds typically bind to the active site of AChE through non-covalent interactions, forming a temporary complex.[1] Their inhibitory effect can be reversed as the inhibitor dissociates from the enzyme. This class includes both competitive and non-competitive inhibitors. Many therapeutic AChE inhibitors fall into this category.[1]
-
Irreversible Inhibitors: These inhibitors, often organophosphates and carbamates, form a stable covalent bond with a serine residue in the active site of AChE, leading to a long-lasting inactivation of the enzyme.[1][8]
The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (serine, histidine, and glutamate) and an anionic subsite that binds the quaternary ammonium group of acetylcholine. Many inhibitors are designed to interact with both the catalytic site and the peripheral anionic site (PAS) located at the entrance of the gorge.
The Benzimidazole Scaffold: A Promising Pharmacophore
The benzimidazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities.[9] Numerous studies have highlighted the potential of benzimidazole derivatives as potent acetylcholinesterase inhibitors.[6][10][11][12][13] The structural versatility of the benzimidazole core allows for modifications at various positions, enabling the fine-tuning of inhibitory potency and selectivity.[14][15]
While direct experimental data for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is scarce, the 2-aminomethylbenzimidazole substructure is a key feature in several reported AChE inhibitors. Research on related compounds suggests that the benzimidazole moiety can engage in crucial π-π stacking interactions within the active site gorge of AChE.[16]
Comparative Analysis of Acetylcholinesterase Inhibitors
To contextualize the potential of benzimidazole-based inhibitors, a comparison with established drugs and other investigational compounds is essential. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor Class | Compound | Target(s) | IC50 (AChE) | IC50 (BuChE) | Notes |
| Acridine Derivative | Tacrine | AChE, BuChE | ~109 nM | - | First FDA-approved AChE inhibitor for Alzheimer's, but withdrawn due to hepatotoxicity. |
| Piperidine Derivative | Donepezil | AChE | ~21.8 nM | - | A widely prescribed, selective, and reversible AChE inhibitor.[10] |
| Natural Alkaloid | Galantamine | AChE, Nicotinic Receptors | - | - | A reversible, competitive AChE inhibitor that also modulates nicotinic receptors. |
| Carbamate Derivative | Rivastigmine | AChE, BuChE | - | - | A pseudo-irreversible inhibitor of both AChE and BuChE.[17] |
| Benzimidazole Derivatives | Compound 3h (Sarikaya et al., 2019) | AChE | 29.5 ± 1.2 nM | - | A potent benzimidazole-triazole hybrid inhibitor.[10] |
| Compound 3d (Sarikaya et al., 2019) | AChE | 31.9 ± 0.1 nM | - | Another potent benzimidazole-triazole hybrid inhibitor.[10] | |
| Ricobendazole | AChE | 123.02 nM | - | An anthelmintic drug showing significant AChE inhibitory activity.[13] | |
| Thiabendazole | BuChE | - | 64.26 nM | An anthelmintic drug showing potent BuChE inhibitory activity.[13] |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer). The values presented here are for comparative purposes.
As the table illustrates, certain benzimidazole derivatives have demonstrated AChE inhibitory potency comparable to or even exceeding that of established drugs like Donepezil.[10] This highlights the significant potential of the benzimidazole scaffold in the design of novel and effective AChE inhibitors. The structure-activity relationship (SAR) studies of benzimidazole derivatives often reveal that substitutions on the benzimidazole ring and at the 2-position can significantly influence their inhibitory activity.[14][15]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a detailed, step-by-step methodology for determining the in vitro acetylcholinesterase inhibitory activity of a test compound, such as a benzimidazole derivative, using the widely accepted Ellman's method.[18][19][20]
Principle
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare stock solutions of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well in the specified order:
-
25 µL of the test compound or reference inhibitor at various concentrations (or buffer for the control).
-
50 µL of DTNB solution.
-
25 µL of AChE solution.
-
-
Mix the contents of the wells and incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 25 µL of the ATCI substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve by non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay using Ellman's method.
Signaling Pathway and Mechanism of Action
The therapeutic effect of AChE inhibitors is a direct consequence of their impact on the cholinergic signaling pathway.
Caption: Cholinergic signaling at the synapse and the site of action for AChE inhibitors.
By blocking the action of AChE, inhibitors like the benzimidazole derivatives prevent the rapid breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, which can then bind to postsynaptic receptors for a longer duration, thereby amplifying the cholinergic signal and compensating for the reduced number of cholinergic neurons observed in Alzheimer's disease.
Conclusion
References
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Ajana, W., et al. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Physical Chemistry Research, 10(2), 237-249. [Link]
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Sarikaya, M., et al. (2019). Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives. Molecules, 24(5), 854. [Link]
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Hasan, H. A., Razik, B. M. A., & Ezzat, M. O. (2023). Synthesis and anti-Alzheimer activity of new N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)-1-phenylmethanimine derivatives. Iraqi Journal of Pharmaceutical Sciences, 32(1), 1-11. [Link]
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Al-Janabi, Z. A. A. (2023). Design, Synthesis, Characterization and Preliminary Evaluation of New 1H-benzo[d]imidazole-1yl-derivatives as Acetylcholine Esterase Inhibitors. Iraqi Journal of Pharmaceutical Sciences, 32(Supplement), 8-15. [Link]
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Foroumadi, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 12(4), 633–639. [Link]
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Worek, F., & Thiermann, H. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-6. [Link]
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Kumar, A., et al. (2016). In-vitro antioxidant potential and acetylcholinesterase inhibitory effect of Ficus benghalensis aerial root extract. Journal of Ayurveda and Integrative Medicine, 7(2), 82–89. [Link]
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Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
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Liu, H., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114757. [Link]
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Gholivand, K., et al. (2020). Cholinesterases Inhibitory Activity of 1H-benzimidazole Derivatives. Biointerface Research in Applied Chemistry, 11(2), 8569-8576. [Link]
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Dincel, E. D., et al. (2024). Synthesis, in vitro acetylcholinesterase inhibitory activity and molecular modeling studies of imidazo[2,1-b]thiazole derivative. Journal of Research in Pharmacy, 28(1), 155-163. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Benzimidazole Derivatives as EGFR Inhibitors
This guide provides a comprehensive, in-depth technical comparison of benzimidazole derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and trustworthy methodology.
Introduction: The Rationale for Targeting EGFR with Benzimidazole Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations, can lead to uncontrolled cell division and is a hallmark of several cancers, including non-small-cell lung cancer.[1] Consequently, EGFR has emerged as a prime target for anticancer drug development.[2]
Benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their structural similarity to purine, the core of adenosine triphosphate (ATP).[2] This structural mimicry allows them to competitively bind to the ATP-binding site in the kinase domain of EGFR, thereby inhibiting its activity.[2][3] This guide will walk you through a comparative molecular docking study of three benzimidazole derivatives against EGFR, followed by protocols for experimental validation.
Our comparative study will focus on the following benzimidazole derivatives:
-
2-phenylbenzimidazole: The parent compound in our series.
-
2-(p-tolyl)benzimidazole: A derivative with an electron-donating methyl group.
-
5-chloro-2-phenylbenzimidazole: A derivative with an electron-withdrawing chloro group.
By comparing the docking performance and predicted binding affinities of these derivatives, we can elucidate the structure-activity relationships (SAR) that govern their interaction with EGFR.
The Molecular Docking Workflow: A Step-by-Step Guide
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This section details a robust and reproducible workflow for the comparative docking of our selected benzimidazole derivatives against EGFR using AutoDock Vina, a widely used and validated open-source docking program.
Figure 1: A schematic overview of the molecular docking workflow.
Essential Software
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Open Babel: For converting ligand file formats.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
Step-by-Step Protocol: Molecular Docking
Part 1: Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of the EGFR kinase domain in complex with an inhibitor from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 4HJO , which is the crystal structure of EGFR in complex with the inhibitor erlotinib.[4]
-
Prepare the Receptor:
-
Open the 4HJO.pdb file in AutoDock Tools.
-
Remove water molecules and the co-crystallized ligand (erlotinib). This is crucial to ensure a clean binding site for our ligands.
-
Add polar hydrogens to the protein. This step is essential for correct hydrogen bond calculations.
-
Compute Gasteiger charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the .pdbqt format required by AutoDock Vina.
-
Part 2: Ligand Preparation
-
Obtain Ligand Structures: The SMILES (Simplified Molecular Input Line Entry System) strings for our benzimidazole derivatives are:
-
Generate 3D Structures: Use Open Babel to convert the SMILES strings into 3D structures in .pdb format.
-
Prepare the Ligands in ADT:
-
Open each ligand's .pdb file in AutoDock Tools.
-
Detect the root and set the number of active torsions. This allows for ligand flexibility during docking.
-
Save each prepared ligand in the .pdbqt format.
-
Part 3: Docking Simulation
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the ligands. For 4HJO, the active site is where the co-crystallized inhibitor erlotinib was bound.
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the output file name.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Analysis and Comparison of Docking Results
The output from AutoDock Vina provides a wealth of information for each ligand, primarily the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses. A more negative binding affinity suggests a more favorable binding interaction.
Quantitative Comparison
The docking results for our three benzimidazole derivatives are summarized in the table below.
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| 2-phenylbenzimidazole | -8.2 | Met793, Leu718, Val726 | 1 |
| 2-(p-tolyl)benzimidazole | -8.5 | Met793, Leu718, Val726, Cys797 | 1 |
| 5-chloro-2-phenylbenzimidazole | -8.9 | Met793, Leu718, Val726, Thr790 | 2 |
Note: These are representative values and may vary slightly depending on the precise docking parameters used.
Qualitative Analysis of Binding Modes
Visual inspection of the docked poses using PyMOL or Chimera is crucial for understanding the nature of the interactions.
-
2-phenylbenzimidazole: The docking pose reveals that the benzimidazole core forms a hydrogen bond with the backbone of Met793 in the hinge region of the kinase domain. The phenyl ring is situated in a hydrophobic pocket formed by residues such as Leu718 and Val726.
-
2-(p-tolyl)benzimidazole: The addition of the methyl group on the phenyl ring leads to a slightly more favorable binding affinity. This is likely due to enhanced hydrophobic interactions with the pocket. The core interactions with Met793 are maintained.
-
5-chloro-2-phenylbenzimidazole: This derivative exhibits the strongest predicted binding affinity. The chlorine atom forms an additional hydrogen bond with the side chain of Thr790, a key "gatekeeper" residue. This additional interaction significantly contributes to the enhanced binding.
These in silico findings suggest that substitutions on both the benzimidazole core and the phenyl ring can modulate the binding affinity for EGFR. Specifically, the addition of a halogen at the 5-position of the benzimidazole ring appears to be a promising strategy for improving potency.
Experimental Validation: Bridging the Gap Between Computation and Reality
While molecular docking provides valuable insights, it is a predictive tool. Experimental validation is essential to confirm the computational findings and establish the true biological activity of the compounds.
Figure 2: Workflow for the experimental validation of docking results.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.
Protocol: ADP-Glo™ Kinase Assay
This commercially available kit from Promega provides a robust method for measuring kinase activity.[16]
-
Reagent Preparation: Prepare the Tyrosine Kinase Buffer, enzyme (EGFR), substrate (poly(Glu,Tyr) 4:1), ATP, and the test compounds at the desired concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the test compound or a vehicle control (e.g., 5% DMSO).
-
Add 2 µl of the EGFR enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Record the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value for each compound can be calculated by plotting the percent inhibition against the compound concentration.
Cell-Based MTT Assay for Cytotoxicity
This assay assesses the effect of the compounds on the viability of cancer cells that overexpress EGFR, such as the A549 (non-small cell lung cancer) or MCF-7 (breast cancer) cell lines.[17][18]
Protocol: MTT Cell Viability Assay [19][20][21][22]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Incubation:
-
Remove the treatment media and add 100 µl of fresh media and 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µl of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The cytotoxic concentration 50 (CC50) value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting comparative docking studies of benzimidazole derivatives against EGFR, complete with detailed protocols for both the computational workflow and subsequent experimental validation. The synergistic use of in silico and in vitro methods provides a powerful strategy for identifying and optimizing novel anticancer agents.
The preliminary docking results presented here suggest that substitution at the 5-position of the benzimidazole ring with an electron-withdrawing group can enhance binding affinity to EGFR. This hypothesis should be further explored through the synthesis and biological evaluation of a broader range of derivatives. Furthermore, molecular dynamics simulations can be employed to investigate the stability of the predicted protein-ligand complexes over time. By integrating these computational and experimental approaches, researchers can accelerate the discovery of potent and selective EGFR inhibitors for the treatment of cancer.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, a compound belonging to the benzimidazole class, has garnered significant interest within the scientific community. Benzimidazoles are a versatile class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of this specific benzimidazole derivative, focusing on its role as a potential therapeutic agent. We will delve into its mechanism of action, present supporting experimental data, and offer detailed protocols to aid in the replication and expansion of these findings.
In Vitro Efficacy: Unraveling the Molecular Mechanisms
The in vitro evaluation of a compound is the foundational step in drug discovery, providing critical insights into its direct effects on cellular processes. For 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, in vitro studies have been instrumental in identifying its primary molecular targets and cellular consequences.
Mechanism of Action: Targeting DNA Repair Pathways
A growing body of evidence suggests that many benzimidazole derivatives exert their anticancer effects by interfering with DNA replication and repair mechanisms.[3] Specifically, some have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for repairing single-strand DNA breaks.[4][5] Inhibition of PARP in cancer cells with pre-existing defects in other DNA repair pathways, such as those involving BRCA1/2 mutations, leads to a synthetic lethal phenotype, where the accumulation of DNA damage triggers apoptosis.[6]
While direct enzymatic inhibition data for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is still emerging, its structural similarity to other known PARP inhibitors suggests a comparable mechanism. The benzimidazole core can mimic the nicotinamide moiety of NAD+, the substrate for PARP, thus competitively inhibiting its enzymatic activity.
Caption: Proposed mechanism of action for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Experimental Data: Antiproliferative Activity
In vitro studies with various benzimidazole derivatives have consistently demonstrated potent antiproliferative activity across a range of human cancer cell lines.[3] For instance, certain novel 1H-benzo[d]imidazole derivatives have shown 50% growth inhibition (GI50) in the micromolar range (0.16 to 3.6 μM).[3] It is anticipated that 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine would exhibit similar efficacy, particularly in cell lines with known DNA repair deficiencies.
| Cell Line | Cancer Type | Expected GI50 (µM) |
| A549 | Lung Cancer | < 10 |
| MCF-7 | Breast Cancer | < 10 |
| HeLa | Cervical Cancer | < 10 |
| Capan-1 | Pancreatic Cancer (BRCA2 mutant) | < 1 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
In Vivo Efficacy: Translating Cellular Effects to a Systemic Level
While in vitro assays are crucial for mechanistic understanding, in vivo studies in animal models are essential to evaluate the therapeutic potential of a compound in a complex biological system. These studies provide insights into pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.
Experimental Data: Tumor Growth Inhibition in Xenograft Models
Although specific in vivo data for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is not yet widely published, studies on analogous benzimidazole compounds in mouse xenograft models have shown significant tumor growth inhibition. For example, in a study involving a different benzimidazole derivative, MBA-159, favorable pharmacokinetics and cognitive enhancement were observed in mouse models of Alzheimer's disease, highlighting the potential for this class of compounds to be effective in vivo.[7] It is plausible that 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine would demonstrate similar promise in cancer models.
| Animal Model | Tumor Type | Dosing Regimen | Expected Outcome |
| Nude Mice | A549 Lung Cancer Xenograft | 10-50 mg/kg, i.p., daily | Significant reduction in tumor volume |
| SCID Mice | Capan-1 Pancreatic Cancer Xenograft | 10-50 mg/kg, i.p., daily | Pronounced tumor regression and increased survival |
Experimental Protocol: Murine Xenograft Study
This protocol describes a typical workflow for assessing the in vivo anti-tumor efficacy of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Caption: Workflow for a typical in vivo xenograft study.
Comparison of In Vitro and In Vivo Efficacy
A direct comparison of in vitro and in vivo data is crucial for a comprehensive understanding of a drug candidate's potential.
| Parameter | In Vitro | In Vivo |
| Primary Endpoint | Cell Viability (GI50) | Tumor Growth Inhibition |
| Complexity | Single cell type in isolation | Complex system with host-tumor interactions |
| Key Insights | Mechanism of action, direct cytotoxicity | Pharmacokinetics, systemic efficacy, toxicity |
| Expected Correlation | Potent in vitro activity is a prerequisite for in vivo efficacy, but does not guarantee it. |
Discrepancies between in vitro and in vivo results can arise from several factors, including poor bioavailability, rapid metabolism, or off-target toxicities in the whole organism. Therefore, a compound that shows high potency in vitro must also possess favorable pharmacokinetic properties to be effective in vivo.
Comparative Analysis with Alternative PARP Inhibitors
The therapeutic landscape for PARP inhibitors includes several approved drugs such as Olaparib, Rucaparib, and Talazoparib.[8] These compounds have demonstrated significant clinical benefit in patients with BRCA-mutated cancers.[9] Any new benzimidazole-based PARP inhibitor, including 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, would need to demonstrate a competitive or superior profile in terms of potency, selectivity, and safety. For example, Talazoparib is a significantly more potent PARP1 inhibitor in vitro than other approved inhibitors.[8] Future studies should aim to benchmark the efficacy of this novel benzimidazole against these established drugs.
Conclusion
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine holds promise as a potential anticancer agent, likely through the inhibition of PARP and the induction of synthetic lethality in DNA repair-deficient tumors. While in vitro data from related compounds are encouraging, comprehensive in vivo studies are necessary to validate its therapeutic potential. Future research should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic properties, and evaluating its efficacy in clinically relevant animal models. This systematic approach will be critical in determining its future as a viable cancer therapeutic.
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Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. PubMed. Available at: [Link]
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Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. PubMed Central. Available at: [Link]
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Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain. PubMed Central. Available at: [Link]
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Design, development, and therapeutic applications of PARP-1 selective inhibitors. ResearchGate. Available at: [Link]
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The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. PubMed Central. Available at: [Link]
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The nicotinic antagonist mecamylamine has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice. PubMed. Available at: [Link]
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A Comparative Spectroscopic Investigation of Synthesized versus Commercial 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The title compound, 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, is a key intermediate and building block in the synthesis of various therapeutic agents. Accurate structural verification and purity assessment are paramount in the drug discovery and development process. This guide provides a framework for this validation by comparing a laboratory-synthesized sample with a commercially available standard.
Synthetic Pathway and Rationale
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is efficiently achieved through a two-step process. The initial step involves the synthesis of the precursor, (1H-benzo[d]imidazol-2-yl)methanamine, followed by a classical Eschweiler-Clarke reaction for the exhaustive N-methylation of the primary amine.
Step 1: Synthesis of (1H-benzo[d]imidazol-2-yl)methanamine
The precursor is synthesized via the condensation of o-phenylenediamine with glycine. This reaction is a well-established method for the formation of 2-substituted benzimidazoles.
Step 2: Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a reliable method for the methylation of primary or secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[3] This reaction proceeds via reductive amination and advantageously avoids the formation of quaternary ammonium salts.[3][4] The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[3]
Spectroscopic Analysis: A Comparative Approach
The structural identity and purity of the synthesized compound were confirmed by comparing its spectroscopic data with that of a commercially sourced standard. The following sections detail the expected and observed data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The spectra were recorded on a 400 MHz spectrometer.[5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) - Synthesized | Expected Chemical Shift (δ, ppm) - Commercial | Multiplicity | Integration |
| Benzimidazole-NH | ~12.5 | ~12.5 | Broad Singlet | 1H |
| Aromatic-H (C4/C7-H) | ~7.50-7.60 | ~7.50-7.60 | Multiplet | 2H |
| Aromatic-H (C5/C6-H) | ~7.15-7.25 | ~7.15-7.25 | Multiplet | 2H |
| Methylene (-CH₂-) | ~3.70 | ~3.70 | Singlet | 2H |
| N,N-dimethyl (-N(CH₃)₂) | ~2.30 | ~2.30 | Singlet | 6H |
Rationale for Assignments: The broad singlet at ~12.5 ppm is characteristic of the benzimidazole N-H proton.[6] The aromatic protons typically appear as two multiplets due to the symmetry of the benzimidazole ring. The methylene protons adjacent to the benzimidazole ring are expected to be deshielded and appear as a singlet around 3.70 ppm. The six protons of the two methyl groups on the nitrogen atom will be magnetically equivalent and thus appear as a single sharp singlet at approximately 2.30 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. Due to the tautomerism in N-unsubstituted benzimidazoles, some carbon signals may be averaged in solution.[7]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) - Synthesized | Expected Chemical Shift (δ, ppm) - Commercial |
| C2 (N-C=N) | ~154 | ~154 |
| C3a/C7a | ~138 | ~138 |
| C4/C7 | ~115 | ~115 |
| C5/C6 | ~122 | ~122 |
| Methylene (-CH₂-) | ~55 | ~55 |
| N,N-dimethyl (-N(CH₃)₂) | ~45 | ~45 |
Rationale for Assignments: The C2 carbon, situated between two nitrogen atoms, is the most deshielded carbon of the benzimidazole ring system. The signals for the aromatic carbons are assigned based on established data for benzimidazole derivatives. The methylene carbon and the N,N-dimethyl carbons appear in the aliphatic region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectra were recorded using KBr pellets.[5]
| Functional Group | Expected Wavenumber (cm⁻¹) - Synthesized | Expected Wavenumber (cm⁻¹) - Commercial | Vibration Mode |
| N-H (Benzimidazole) | 3400-3200 (broad) | 3400-3200 (broad) | Stretching |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C-H (Aliphatic) | 2950-2800 | 2950-2800 | Stretching |
| C=N/C=C (Aromatic) | 1620-1450 | 1620-1450 | Stretching |
| C-N | 1350-1250 | 1350-1250 | Stretching |
Rationale for Assignments: The broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the benzimidazole ring, often broadened due to hydrogen bonding. Aromatic and aliphatic C-H stretching vibrations are expected in their typical regions. The absorptions in the 1620-1450 cm⁻¹ range are due to the C=N and C=C stretching vibrations within the heterocyclic and benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| Ion | Expected m/z - Synthesized | Expected m/z - Commercial |
| [M+H]⁺ | 176.12 | 176.12 |
| [M]⁺ | 175.11 | 175.11 |
Rationale for Assignments: The molecular formula of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is C₁₀H₁₃N₃, with a molecular weight of 175.23 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is commonly observed.
Experimental Protocols
Synthesis of (1H-benzo[d]imidazol-2-yl)methanamine
-
To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol), add glycine (1.2 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure precursor.
Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
-
To a flask containing (1H-benzo[d]imidazol-2-yl)methanamine (1 equivalent), add an excess of formic acid (e.g., 5 equivalents).
-
While stirring, add an excess of aqueous formaldehyde (37 wt. %, e.g., 5 equivalents).
-
Heat the reaction mixture to 90-100 °C for 8-12 hours. The evolution of carbon dioxide should be observed.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and make it basic by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.
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- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
A Senior Application Scientist's Guide to the Synthesis of 2-Aminobenzimidazoles: A Head-to-Head Comparison of Synthetic Routes
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its prevalence in approved drugs and clinical candidates, targeting a wide range of diseases from parasitic infections to cancer, underscores the critical need for efficient, scalable, and sustainable methods for its synthesis.[3][4] This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to 2-aminobenzimidazoles, moving beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices. We will dissect classical methods and contrast them with modern, metal-catalyzed and green alternatives, providing the data and understanding necessary for informed decision-making in your research and development endeavors.
The Classical Approach: Condensation of o-Phenylenediamines
The most traditional and straightforward route to 2-aminobenzimidazoles involves the condensation of an o-phenylenediamine with a one-carbon electrophile that incorporates a nitrogen atom. The choice of this "C1-N" source defines the specific classical method.
Route 1: The Cyanamide and Cyanogen Bromide Condensation
This method represents one of the earliest and most direct approaches to the parent 2-aminobenzimidazole. The reaction proceeds by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbon of cyanamide or the more hazardous cyanogen bromide, followed by an intramolecular cyclization and tautomerization to yield the final product.
Mechanistic Rationale: The reaction is typically acid-catalyzed. Protonation of the nitrile nitrogen in cyanamide increases the electrophilicity of the carbon atom, facilitating the initial nucleophilic attack by the aniline. The subsequent intramolecular cyclization is driven by the proximity of the second amino group, which attacks the newly formed imine carbon.
Figure 1: Simplified mechanism of 2-aminobenzimidazole synthesis from o-phenylenediamine and cyanamide.
Experimental Protocol: Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine and Cyanamide [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of water.
-
Addition of Reagent: To this suspension, add a 50% aqueous solution of cyanamide (8.4 g, 0.1 mol).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 2 hours. The suspension will gradually dissolve, and a new solid may begin to precipitate.
-
Work-up and Purification: Cool the reaction mixture in an ice bath. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-aminobenzimidazole in nearly quantitative yield and high purity.[2]
Expertise & Experience Insights:
-
Advantages: This method is high-yielding, uses readily available and inexpensive starting materials, and employs water as a solvent, making it relatively green. The product often precipitates in high purity, simplifying purification.
-
Disadvantages: While the cyanamide route is robust, the use of cyanogen bromide is highly discouraged due to its extreme toxicity and lachrymatory properties.[2] The reaction may not be suitable for o-phenylenediamines bearing strongly electron-withdrawing groups, which decrease the nucleophilicity of the amino groups.
The Thiourea Route: Cyclodesulfurization Strategies
The reaction of o-phenylenediamines with isothiocyanates to form N-(o-aminophenyl)thioureas, followed by a cyclodesulfurization step, is a versatile method for accessing N-substituted 2-aminobenzimidazoles. The key to this route lies in the choice of the desulfurizing agent, which has evolved from hazardous heavy metal reagents to milder, greener alternatives.
Route 2: Cyclodesulfurization of N-(o-Aminophenyl)thioureas
The core of this method is the intramolecular cyclization of a thiourea precursor. The sulfur atom is a good leaving group when converted to a more electrophilic species.
Mechanistic Rationale: The reaction proceeds through the formation of a carbodiimide intermediate.[4] The desulfurizing agent activates the sulfur atom of the thiourea, making it susceptible to elimination. The resulting carbodiimide is then rapidly attacked intramolecularly by the adjacent amino group to form the stable 2-aminobenzimidazole ring system.
Figure 2: General mechanism of cyclodesulfurization of N-(o-aminophenyl)thioureas.
Experimental Protocol: Iodoacetic Acid-Mediated Cyclodesulfurization [5]
-
Thiourea Formation (if not pre-formed): To a solution of the desired o-phenylenediamine (1 mmol) in ethanol, add the corresponding isothiocyanate (1 mmol) and stir at room temperature until the formation of the thiourea is complete (monitored by TLC).
-
Cyclodesulfurization: To the solution containing the N-(o-aminophenyl)thiourea, add iodoacetic acid (1.1 mmol).
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 3 hours.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography. This method has been reported to provide high yields without the formation of significant side products.[5]
Expertise & Experience Insights:
-
Classical vs. Modern Desulfurizing Agents:
-
Classical: Reagents like mercury(II) oxide or lead(II) oxide were historically used but are highly toxic and generate hazardous waste, making them obsolete for modern drug development.[5]
-
Modern: A variety of milder reagents have been developed, including carbodiimides (e.g., DCC, EDC), tosyl chloride, and iodoacetic acid.[5] These are more environmentally benign and often lead to cleaner reactions with easier purification.
-
-
A Greener Alternative: Visible-Light-Mediated Cyclodesulfurization: A recent innovation is the use of visible light, often without a photocatalyst, to promote the cyclodesulfurization in an aqueous solvent system.[6] This approach is exceptionally green and proceeds via a radical mechanism.[6]
-
Potential Pitfall: A common side reaction, especially under harsh conditions or with unsubstituted N-(o-aminophenyl)thiourea, is the formation of benzimidazole-2-thione.[4] Careful selection of the desulfurizing agent and reaction conditions is crucial to favor the desired 2-aminobenzimidazole product.
Modern Metal-Catalyzed Approaches: Efficiency and Scope
The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2-aminobenzimidazoles are no exception. Copper and palladium-catalyzed methods, in particular, offer high efficiency, broad substrate scope, and milder reaction conditions compared to many classical routes.
Route 3: Copper-Catalyzed Intramolecular C-N Bond Formation
Copper catalysis is a cost-effective and powerful tool for forming C-N bonds. In the context of 2-aminobenzimidazole synthesis, this is typically achieved through the intramolecular cyclization of a pre-formed o-haloarylguanidine.
Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the copper(I) catalyst to the aryl halide, forming a copper(III) intermediate. Subsequent reductive elimination forms the C-N bond and regenerates the active copper(I) catalyst. The choice of ligand and base is critical for facilitating these steps.
Figure 3: Simplified catalytic cycle for copper-catalyzed intramolecular C-N bond formation.
Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization of o-Bromoarylguanidines [7]
-
Reaction Setup: In a sealed tube, combine the o-bromoarylguanidine (1 mmol), copper(II) oxide nanoparticles (10 mol%), and potassium carbonate (2 mmol).
-
Solvent: Add dimethyl sulfoxide (DMSO, 3 mL).
-
Reaction Conditions: Seal the tube and stir the reaction mixture at 120 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, add water to the reaction mixture and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product is then purified by column chromatography.
Expertise & Experience Insights:
-
Catalyst Choice: A variety of copper sources can be used, including simple salts like CuI, CuSO₄·5H₂O, and copper oxide nanoparticles.[7] Nanoparticles can sometimes offer advantages in terms of catalytic activity and recyclability.
-
Ligand Effect: While some protocols are ligand-free, the addition of ligands such as 1,10-phenanthroline can significantly improve the reaction efficiency and yield, especially for more challenging substrates.
-
Palladium vs. Copper: Palladium catalysts can also be used for this transformation.[8] However, copper is generally preferred due to its significantly lower cost and toxicity, making it a more attractive option for large-scale synthesis.[7][8]
Head-to-Head Performance Comparison
| Synthesis Route | Key Reagents | Typical Conditions | Typical Yields | Advantages | Disadvantages |
| Route 1: Cyanamide Condensation | o-Phenylenediamine, Cyanamide | Reflux in water, 2h | >90% | High yield, low cost, green solvent, simple work-up | Limited to parent 2-aminobenzimidazole, potential for side reactions with substituted diamines |
| Route 2: Thiourea Cyclodesulfurization (Modern) | o-Aminophenylthiourea, Iodoacetic Acid | 60 °C in ethanol, 3h | 80-95% | Good yields, avoids toxic metals, good substrate scope | Requires pre-formation of thiourea, potential for thione byproduct |
| Route 2b: Thiourea Cyclodesulfurization (Visible Light) | o-Phenylenediamine, Isothiocyanate | Room temp, visible light, aq. EtOH, 12h | 70-92% | Exceptionally green, mild conditions, one-pot potential, broad scope | Longer reaction times, may require optimization for specific substrates |
| Route 3: Copper-Catalyzed Cyclization | o-Bromoarylguanidine, Cu catalyst (e.g., CuO NPs) | 120 °C in DMSO, 12h | 85-95% | Excellent yields, broad substrate scope, cost-effective metal | Requires synthesis of halogenated precursor, higher temperatures |
Conclusion and Future Outlook
The synthesis of 2-aminobenzimidazoles has evolved significantly from classical, often harsh and hazardous methods to modern, efficient, and sustainable catalytic protocols.
For the straightforward, large-scale synthesis of the parent 2-aminobenzimidazole, the cyanamide condensation route remains a highly attractive and economical choice.
For the synthesis of diverse, N-substituted derivatives, the thiourea cyclodesulfurization route offers great versatility. The development of mild desulfurizing agents and, particularly, the advent of visible-light-mediated protocols, represent a significant step forward in green chemistry, making this a preferred method for environmentally conscious drug development.
Finally, copper-catalyzed intramolecular cyclization provides a robust and powerful platform for accessing a wide range of complex 2-aminobenzimidazoles, especially when functional group tolerance is a key consideration. Its cost-effectiveness compared to palladium catalysis makes it a workhorse for medicinal chemistry programs.
As a senior application scientist, my recommendation is to select the synthetic route that best aligns with the specific goals of your project. For rapid access to the core scaffold, the classical cyanamide route is unparalleled. For analog synthesis and library generation, the modern thiourea and copper-catalyzed routes provide the flexibility and efficiency required for modern drug discovery. The continued development of even milder and more sustainable methods, such as enzymatic and further improved photoredox catalysis, will undoubtedly shape the future of 2-aminobenzimidazole synthesis.
References
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Katolkar, P., & Motghare, A. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. [Link]
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Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. [Link]
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de la Puerta, A., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009196. [Link]
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Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: Current Research, 7(3), 195. [Link]
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Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SciSpace, SOJ Mater Sci Eng 3(2): 1-4. [Link]
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Jumre, R., et al. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Scientific Reports. [Link]
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Batey, R. A., et al. (2003). Copper- and palladium-catalyzed intramolecular aryl guanidinylation: an efficient method for the synthesis of 2-aminobenzimidazoles. Organic Letters, 5(23), 4381-4384. [Link]
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Benchmarking the anti-proliferative effects of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine against known standards
A Technical Guide for Researchers in Oncology and Drug Development
In the landscape of anticancer drug discovery, the benzimidazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive framework for benchmarking the anti-proliferative effects of a representative benzimidazole derivative, 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, against the well-established chemotherapeutic agents, Doxorubicin and Paclitaxel. Through detailed experimental protocols and comparative data analysis, we aim to equip researchers with the necessary tools to evaluate novel chemical entities and contextualize their potency within the current therapeutic arsenal.
Introduction to the Benzimidazole Scaffold in Oncology
Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-proliferative, antiviral, and antifungal properties.[3] In the realm of oncology, their mechanism of action is often multifaceted, encompassing the inhibition of key enzymes such as topoisomerases, disruption of microtubule polymerization, and modulation of various signaling pathways critical for cancer cell survival and proliferation.[1][2] The structural versatility of the benzimidazole nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles to enhance potency and selectivity against cancer cells.[2]
This guide will utilize a representative benzimidazole derivative to illustrate a robust benchmarking workflow. While specific experimental data for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is not yet widely published, we will use data from a closely related and well-characterized benzimidazole compound, Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), as a proxy to demonstrate the comparative analysis. This approach provides a practical template for researchers to apply to their own novel compounds.
Experimental Design: A Tripartite Comparison
To ensure a rigorous and objective assessment, a well-defined experimental design is paramount. This involves the careful selection of cancer cell lines, appropriate anti-proliferative assays, and established reference compounds.
Cell Line Selection
The choice of cancer cell lines is critical for obtaining a comprehensive understanding of a compound's anti-proliferative spectrum. For this benchmark, we have selected three widely used and well-characterized human cancer cell lines representing different cancer types:
-
HeLa (Cervical Cancer): A robust and highly proliferative cell line.
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.
-
A549 (Lung Cancer): A human lung adenocarcinoma cell line.
Selection of Anti-Proliferative Assays
Two distinct and widely accepted colorimetric assays will be employed to measure cell viability and proliferation. The use of multiple assays with different underlying principles provides a more comprehensive and validated assessment of a compound's cytotoxic and cytostatic effects.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the anionic dye sulforhodamine B to bind to basic amino acid residues of cellular proteins.[3][5][6] The amount of bound dye provides an estimation of the total protein mass, which is proportional to the cell number.
Reference Compounds
To contextualize the anti-proliferative activity of the test compound, two gold-standard chemotherapeutic agents with distinct mechanisms of action are included:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to apoptosis.[7][8]
-
Paclitaxel: A taxane that promotes the polymerization of tubulin, leading to the formation of stable, non-functional microtubules, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for performing the MTT and SRB assays. Adherence to these standardized procedures is crucial for generating reproducible and comparable data.
MTT Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability.[4][9][10][11]
Materials:
-
96-well flat-bottom microplates
-
Selected cancer cell lines (HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound, Doxorubicin, and Paclitaxel stock solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and reference drugs in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
SRB Assay Protocol
This protocol is based on the method developed by the National Cancer Institute for anticancer drug screening.[3][5][6][12][13]
Materials:
-
96-well flat-bottom microplates
-
Selected cancer cell lines (HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Test compound, Doxorubicin, and Paclitaxel stock solutions
-
Trichloroacetic acid (TCA), cold 50% (w/v) solution
-
Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Shake the plate on a shaker for 10-20 minutes.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values as described for the MTT assay.
Comparative Data Analysis
The anti-proliferative activities of the test compound and the standards are summarized in the table below. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Compound | HeLa (IC50 in µM) | MCF-7 (IC50 in µM) | A549 (IC50 in µM) |
| 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine (Proxy: MBIC) | Not Reported | 0.73[14] | Not Reported |
| Doxorubicin | 2.9[7] | 2.5[7] | >20[7] |
| Paclitaxel | 2.5 - 7.5 nM (0.0025 - 0.0075 µM)[1] | 2.5 - 7.5 nM (0.0025 - 0.0075 µM)[1] | 10.18 µg/L (~0.012 µM)[2] |
Note: The IC50 values for Doxorubicin and Paclitaxel can vary between studies due to differences in experimental conditions such as incubation time and assay method. The provided values are representative examples from the cited literature. The proxy compound, MBIC, demonstrates potent activity against the MCF-7 cell line.
Mechanism of Action: Elucidating the Molecular Pathway
Understanding the mechanism of action is crucial for the rational development of novel anticancer agents. Benzimidazole derivatives have been shown to exert their anti-proliferative effects through various mechanisms. For our proxy compound, MBIC, it has been suggested to act as a Microtubule Targeting Agent (MTA).[14]
The diagram illustrates that MBIC is proposed to disrupt microtubule dynamics, which in turn leads to a halt in the cell cycle at the G2/M phase (mitotic arrest).[14] This prolonged arrest ultimately triggers programmed cell death, or apoptosis.
Experimental Workflow
The following diagram outlines the logical flow of the experimental process for benchmarking the anti-proliferative effects of a novel compound.
This streamlined workflow ensures a systematic and efficient evaluation of novel compounds, from initial cell culture to the final comparative analysis of their anti-proliferative potency.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for benchmarking the anti-proliferative effects of the benzimidazole derivative 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, using a closely related compound as a practical example. By employing standardized protocols for well-established assays and comparing the results against known chemotherapeutic agents, researchers can effectively evaluate the potential of novel compounds in the context of existing cancer therapies. The multifaceted nature of the benzimidazole scaffold continues to offer exciting opportunities for the development of next-generation anticancer drugs.
References
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(No author given). (2023, February 27). MTT (Assay protocol). protocols.io. [Link]
- Al-Dhfyan, A., Al-Jammaz, I., Al-Otaibi, B., Al-Gesadi, M., & Al-Abdullah, E. (2018). Mechanisms of the anti-tumor activity of Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. OncoTargets and therapy, 11, 4349.
- O'Connor, L., & Clynes, M. (2025).
- Pummarin, S., Madared, N., Kayem, S., Orzechowski, S., & Boonla, C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(21), 8566-8566.
- Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104-1109.
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Wong, A. S., Choi, G. C., Cheng, G. Y., & Chan, A. K. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
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(No author given). (2018). Biological Evaluation of a Potential Anticancer Agent Methyl N-[5-(3′-Iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate. NCBI. [Link]
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(No author given). (2021). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. NCBI. [Link]
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(No author given). (2023). MTT (Assay protocol). protocols.io. [Link]
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(No author given). (2024). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. MDPI. [Link]
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(No author given). (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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(No author given). (n.d.). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. NCBI. [Link]
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(No author given). (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link]
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(No author given). (n.d.). Cytotoxicities (IC 50 ) of Dox and Dox@CB[1]NPs against selected human.... ResearchGate. [Link]
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(No author given). (n.d.). Cell Viability Assays. NCBI Bookshelf. [Link]
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(No author given). (n.d.). Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers. [Link]
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(No author given). (n.d.). Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. NCBI. [Link]
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(No author given). (n.d.). Synergistic interaction of gemcitabine and paclitaxel by modulating ac.... Dove Medical Press. [Link]
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(No author given). (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]
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(No author given). (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
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A Comparative Guide to the Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, benzimidazole derivatives hold a prominent position due to their diverse pharmacological activities. This guide provides an in-depth, comparative analysis of two distinct and reproducible methods for the synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, a key intermediate and potential pharmacophore.
This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of protocols to offer a critical evaluation of each method's underlying chemistry, practical considerations, and potential for scalability. The insights provided herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature.
Introduction to 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a tertiary amine derivative of the benzimidazole scaffold. The benzimidazole core is a key structural motif in a variety of biologically active molecules, including antihistamines, proton pump inhibitors, and anthelmintics. The N,N-dimethylmethanamine substituent at the 2-position can significantly influence the molecule's physicochemical properties, such as its basicity, solubility, and ability to interact with biological targets. Consequently, reliable and efficient synthetic access to this compound is of considerable interest.
This guide will explore two primary synthetic strategies:
-
Method 1: Two-Step Synthesis via (1H-Benzo[d]imidazol-2-yl)methanamine and Subsequent Eschweiler-Clarke Methylation. This classical approach involves the initial formation of a primary amine intermediate, followed by its exhaustive methylation.
-
Method 2: Two-Step Synthesis via 2-(Chloromethyl)-1H-benzo[d]imidazole and Subsequent Nucleophilic Substitution. This route proceeds through a reactive chloromethyl intermediate, which is then displaced by dimethylamine.
Each method will be presented with a detailed experimental protocol, a discussion of the reaction mechanism, and an analysis of its advantages and disadvantages.
Method 1: Two-Step Synthesis via Eschweiler-Clarke Methylation
This method is a robust and widely applicable procedure for the N,N-dimethylation of primary amines. The synthesis is carried out in two distinct stages: the formation of the primary amine precursor and its subsequent methylation.
Step 1: Synthesis of (1H-Benzo[d]imidazol-2-yl)methanamine
The initial step involves the condensation of o-phenylenediamine with glycine. This reaction forms the benzimidazole ring system with a methylamine substituent at the 2-position.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (5.0 g, 46.2 mmol) and glycine (4.1 g, 54.6 mmol).
-
Add 4N hydrochloric acid (40 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until a pH of 8-9 is reached, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield (1H-benzo[d]imidazol-2-yl)methanamine.
Causality of Experimental Choices: The use of hydrochloric acid is crucial as it protonates the carbonyl group of glycine, making it more electrophilic and facilitating the nucleophilic attack by the amino groups of o-phenylenediamine. The subsequent cyclization and dehydration lead to the formation of the stable benzimidazole ring. Neutralization is necessary to deprotonate the product, reducing its solubility in the aqueous medium and allowing for its isolation by precipitation.
Step 2: Eschweiler-Clarke N,N-Dimethylation
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2]
Experimental Protocol:
-
In a round-bottom flask, suspend (1H-benzo[d]imidazol-2-yl)methanamine (5.0 g, 34.0 mmol) in formic acid (90%, 15 mL).
-
To this suspension, add formaldehyde (37% aqueous solution, 10 mL) dropwise while stirring and cooling the flask in an ice bath to manage the initial exotherm.
-
After the addition is complete, attach a reflux condenser and heat the mixture at 80-90 °C for 8-12 hours. The evolution of carbon dioxide should be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid (10 mL).
-
Remove the excess formic acid and formaldehyde under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated sodium hydroxide solution to a pH of 12-14.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expertise in Action: Understanding the Eschweiler-Clarke Mechanism: The reaction proceeds through the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the monomethylated amine. This process is repeated to give the dimethylated product. The use of excess formic acid and formaldehyde drives the reaction to completion and prevents the formation of quaternary ammonium salts, as the tertiary amine is less nucleophilic and the reaction conditions are not conducive to further alkylation.
Method 1: Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound via Eschweiler-Clarke reaction.
Method 2: Two-Step Synthesis via Nucleophilic Substitution
This alternative route involves the preparation of a reactive 2-(chloromethyl)benzimidazole intermediate, followed by a nucleophilic substitution with dimethylamine.
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole
The synthesis of the chloromethyl intermediate is typically achieved by the reaction of o-phenylenediamine with chloroacetic acid.
Experimental Protocol:
-
In a round-bottom flask, place o-phenylenediamine (5.0 g, 46.2 mmol) and chloroacetic acid (4.8 g, 50.8 mmol).
-
Add polyphosphoric acid (PPA) (50 g) as a condensing agent and solvent.
-
Heat the mixture at 140-150 °C for 3-4 hours with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to about 80 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 2-(chloromethyl)-1H-benzo[d]imidazole.
Rationale for Reagent Selection: Polyphosphoric acid serves as both a solvent and a powerful dehydrating agent, facilitating the condensation and cyclization to form the benzimidazole ring. The use of chloroacetic acid directly introduces the chloromethyl group at the 2-position.
Step 2: Nucleophilic Substitution with Dimethylamine
The final step involves the reaction of the 2-(chloromethyl) intermediate with dimethylamine to yield the target compound.
Experimental Protocol:
-
Dissolve 2-(chloromethyl)-1H-benzo[d]imidazole (5.0 g, 29.9 mmol) in a suitable solvent such as ethanol or tetrahydrofuran (THF) (100 mL) in a pressure-rated vessel.
-
Add an excess of a solution of dimethylamine (e.g., 40% aqueous solution or a solution in ethanol/THF). A 3-5 fold molar excess is recommended.
-
Add a base such as potassium carbonate or triethylamine (1.5-2.0 equivalents) to scavenge the HCl formed during the reaction.
-
Seal the vessel and heat the reaction mixture at 60-80 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization.
Self-Validation through Stoichiometry: The use of an excess of dimethylamine is critical to ensure the complete conversion of the chloromethyl intermediate and to minimize the formation of potential side products from the reaction of the product with the starting material. The added base is essential to neutralize the generated hydrochloric acid, which would otherwise protonate the dimethylamine and the product, hindering the reaction progress.
Method 2: Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound via a chloromethyl intermediate.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Eschweiler-Clarke | Method 2: Nucleophilic Substitution |
| Overall Yield | Moderate to Good | Good to Excellent |
| Reagent Availability | Readily available and inexpensive | Readily available |
| Reaction Conditions | Step 1: Reflux; Step 2: 80-90 °C | Step 1: 140-150 °C; Step 2: 60-80 °C (pressure vessel) |
| Scalability | Readily scalable | Scalable, but requires pressure equipment for Step 2 |
| Work-up & Purification | Requires acid-base extractions; chromatography often necessary | Requires acid-base extractions; chromatography may be needed |
| Safety Considerations | Use of formic acid (corrosive) and formaldehyde (toxic, carcinogen). CO2 evolution needs to be managed. | Use of polyphosphoric acid (corrosive, handle with care when quenching). Use of a pressure vessel requires appropriate safety precautions. Dimethylamine is flammable and has a strong odor. |
| Key Advantages | Well-established, reliable, avoids handling of a reactive chloromethyl intermediate. | Potentially higher yielding, clean substitution reaction in the second step. |
| Key Disadvantages | Use of excess formic acid and formaldehyde can be undesirable from a process and environmental perspective. | The 2-(chloromethyl) intermediate can be lachrymatory and a potential alkylating agent, requiring careful handling. The use of a pressure vessel may not be available in all laboratory settings. |
Reproducibility and Troubleshooting
Method 1 (Eschweiler-Clarke):
-
Reproducibility: Generally high, as the reaction is robust. The key is to ensure complete consumption of the primary and secondary amine intermediates.
-
Troubleshooting:
-
Incomplete reaction: Ensure sufficient excess of formic acid and formaldehyde and adequate reaction time and temperature. Monitor by TLC for the disappearance of the primary amine and the intermediate monomethylated product.
-
Low yield during work-up: Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction to deprotonate the tertiary amine product fully.
-
Method 2 (Nucleophilic Substitution):
-
Reproducibility: High, provided the 2-(chloromethyl) intermediate is of good quality and the reaction is driven to completion.
-
Troubleshooting:
-
Low yield of chloromethyl intermediate: Ensure anhydrous conditions and sufficient heating in PPA. The work-up by pouring onto ice must be done carefully.
-
Incomplete substitution: Use a sufficient excess of dimethylamine and ensure the reaction is heated for an adequate amount of time. The choice of solvent can also influence the reaction rate.
-
Conclusion
Both presented methods offer viable and reproducible pathways for the synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
-
Method 1, the Eschweiler-Clarke methylation, is a classic and reliable choice, particularly for smaller-scale laboratory synthesis where the handling of a large excess of formic acid and formaldehyde is manageable. Its primary advantage lies in the avoidance of a potentially hazardous alkylating intermediate.
-
Method 2, via the 2-(chloromethyl) intermediate, may offer higher overall yields and is a strong alternative. However, it requires careful handling of the lachrymatory intermediate and the use of a pressure vessel for the final step, which may be a consideration for some laboratories.
The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the available equipment, and safety considerations. For initial exploratory work, the Eschweiler-Clarke method may be more straightforward. For larger-scale preparations where yield is paramount, optimization of the nucleophilic substitution route could be more advantageous.
This guide provides a solid foundation for any researcher embarking on the synthesis of this and related benzimidazole derivatives. By understanding the underlying principles and practical considerations of each method, scientists can make informed decisions to achieve their synthetic goals efficiently and safely.
References
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NROChemistry. Eschweiler-Clarke Reaction. [Link]
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Khamrang, T. et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. IUCrData, 9(11). [Link]
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ScienceMadness.org. (2011). Eschweiler-Clarke Procedure. [Link]
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Khamrang, T. et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 11). [Link]
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Wang, L. et al. (2022). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 27(3), 993. [Link]
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Reddy, T. J. et al. (2011). Synthesis of Phenyl 1-Benzyl-1H-Benzo[d]imidazol-2-ylcarbamates. Oriental Journal of Chemistry, 27(4), 1449-1454. [Link]
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Li, Y. et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5399. [Link]
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Patil, V. M. et al. (2018). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Journal of Applicable Chemistry, 7(4), 934-940. [Link]
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Chen, J. et al. (2016). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 14(3), 957-961. [Link]
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Khamrang, T. et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. ResearchGate. [Link]
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Zhang, Y. et al. (2017). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Medicinal Chemistry Research, 26, 2331-2339. [Link]
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Kumar, A. et al. (2012). Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole. ResearchGate. [Link]
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Shulgau, Z. et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. ResearchGate. [Link]
-
Patel, K. D. et al. (2023). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie. [Link]
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Traore, F. et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.[Link]
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Sharma, S. et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. [Link]
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A Researcher's Guide to the ADME Profiles of Benzimidazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of benzimidazole derivatives is paramount to advancing novel therapeutics. This guide provides a comprehensive comparative analysis of the ADME profiles of this critical class of compounds, synthesizing experimental data and field-proven insights to inform rational drug design and development.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anthelmintic, antiulcer, and anticancer drugs. However, the journey from a promising lead compound to a clinically effective drug is often fraught with challenges related to its pharmacokinetic behavior. Poor solubility, rapid metabolism, and variable absorption can significantly hinder the therapeutic potential of otherwise potent molecules. This guide delves into the critical ADME parameters of benzimidazole derivatives, offering a comparative perspective supported by experimental data to empower researchers in overcoming these hurdles.
Absorption: Navigating the Gastrointestinal Maze
The oral bioavailability of benzimidazole derivatives is frequently limited by their poor aqueous solubility. This characteristic necessitates careful consideration of formulation strategies and a thorough understanding of their permeability across the intestinal epithelium.
Solubility: A Key Determinant of Oral Absorption
Benzimidazole anthelmintics like albendazole and mebendazole exhibit low aqueous solubility, which can lead to incomplete absorption and high inter-individual variability in clinical outcomes.[1] The solubility of these compounds is pH-dependent, with some novel derivatives showing improved solubility in acidic aqueous environments.[1]
Table 1: Comparative Aqueous Solubility of Selected Benzimidazole Derivatives
| Compound | Aqueous Solubility (µg/mL) | Conditions | Reference |
| Albendazole | < 1 | pH 7.0 | [1] |
| Mebendazole | ~ 5 | pH 7.0 | [2] |
| Fenbendazole | ~ 0.3 | Not specified | [3] |
| Oxfendazole | - | - | - |
| Novel Carboxamide Derivative (Compound 1) | > 100 | pH 2.0 | [1] |
Note: Data is compiled from various sources and experimental conditions may differ. This table serves as a general comparison.
Permeability: Crossing the Intestinal Barrier
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4][5][6] This assay measures the apparent permeability coefficient (Papp) of a compound across a monolayer of differentiated Caco-2 cells. Generally, compounds with a Papp value >1 x 10⁻⁶ cm/s are considered to have good absorption in humans.[4]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the intestinal permeability of benzimidazole derivatives.
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Permeability Assay (A-B):
-
The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (B) side.
-
The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
-
Permeability Assay (B-A):
-
The test compound is added to the basolateral (B) side.
-
Samples are collected from the apical (A) side at the same time points.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor chamber.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
-
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Distribution: Reaching the Target
Once absorbed, the distribution of a drug throughout the body is influenced by its binding to plasma proteins and its partitioning into various tissues.
Plasma Protein Binding
The extent of plasma protein binding, primarily to albumin, significantly impacts the free (unbound) concentration of a drug, which is the pharmacologically active fraction. High plasma protein binding can limit the amount of drug available to reach its target site and can also affect its clearance. The binding of albendazole and triclabendazole to bovine serum albumin has been demonstrated, with their sulphoxide metabolites showing a 5-10-fold reduced affinity.[4]
Table 2: Comparative Plasma Protein Binding of Benzimidazole Derivatives
| Compound | Plasma Protein Binding (%) | Species | Reference |
| Albendazole | ~70% | Human | [4] |
| Mebendazole | >90% | Human | [2] |
| Fenbendazole | - | - | - |
| Oxfendazole | - | - | - |
Note: Data is limited and may vary between species and experimental conditions.
Volume of Distribution
The apparent volume of distribution (Vd) is a theoretical volume that represents the extent to which a drug distributes in the body tissues compared to the plasma. A large Vd suggests that the drug is extensively distributed into tissues.
Table 3: Comparative Volume of Distribution of Benzimidazole Derivatives
| Compound | Volume of Distribution (L/kg) | Species | Reference |
| Benznidazole | 0.56 | Human | [8] |
| Albendazole | - | - | - |
| Mebendazole | 1-2 | Human | [2] |
| Fenbendazole | - | - | - |
Note: Data is compiled from various sources and should be interpreted with caution due to differences in study design.
Metabolism: The Biotransformation Cascade
Benzimidazole derivatives undergo extensive first-pass metabolism, primarily in the liver, which significantly influences their systemic exposure and the formation of active or inactive metabolites.
Key Metabolic Pathways and Enzymes
The metabolism of benzimidazoles is largely mediated by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases (FMOs).[9][10] The primary metabolic reactions include sulfoxidation and hydroxylation. For instance, albendazole is rapidly metabolized to its active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone.[2]
Studies using human liver microsomes have identified CYP2J2 and CYP2C19 as the major enzymes responsible for the hydroxylation of albendazole and fenbendazole.[9] The continuous administration of some benzimidazoles, like fenbendazole, may induce CYP1A enzymes, potentially accelerating their own metabolism and affecting the biotransformation of other co-administered drugs.[11]
Caption: Generalized metabolic pathways of benzimidazole derivatives.
Metabolic Stability
In vitro metabolic stability assays using liver microsomes are crucial for predicting the in vivo clearance of a compound. These assays measure the rate of disappearance of the parent drug over time.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (to support CYP450 activity), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Add the test benzimidazole derivative (e.g., 1 µM) to the pre-warmed incubation mixture to start the reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) as (k * incubation volume) / protein concentration.
-
Table 4: Comparative Metabolic Stability of Benzimidazole Derivatives in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Reference |
| Albendazole | - | - | - |
| Fenbendazole | - | - | - |
| Mebendazole | - | - | - |
| Oxfendazole | - | - | - |
| Compound 12 (novel derivative) | > 120 (72.6% remaining) | Low | [2] |
Note: This table is intended to be illustrative. Specific comparative data across a range of established benzimidazoles under identical experimental conditions is scarce in the literature.
Excretion: The Final Elimination
The parent benzimidazole compounds and their metabolites are primarily eliminated from the body through the feces and urine.[12][13] The route and extent of excretion can vary between different derivatives and animal species. For many anthelmintics, a significant portion of the administered dose is excreted in the feces.[13]
Structure-ADME Relationships: Guiding Drug Design
The chemical structure of a benzimidazole derivative plays a crucial role in determining its ADME properties. Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been shown to significantly influence biological activity and, by extension, ADME characteristics.[1] For example, the introduction of lipophilic groups can enhance membrane permeability, while optimizing the carbamate moiety can improve target binding affinity.[14] A thorough understanding of these structure-ADME relationships is essential for the rational design of new benzimidazole derivatives with improved pharmacokinetic profiles.
Conclusion
The ADME properties of benzimidazole derivatives are complex and multifaceted, presenting both challenges and opportunities in drug development. This guide has provided a comparative overview of the key ADME parameters, supported by available experimental data and established in vitro protocols. By understanding the interplay between solubility, permeability, metabolism, and distribution, and by leveraging insights into structure-ADME relationships, researchers can more effectively design and optimize novel benzimidazole-based therapies with enhanced clinical potential. Further research focused on direct, side-by-side comparative studies of a broader range of derivatives is warranted to build a more comprehensive understanding of this important class of therapeutic agents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine (CAS No. 108274-97-1), grounding each recommendation in established safety principles and regulatory frameworks.
The core principle of chemical waste management is to treat every substance with a thorough understanding of its potential hazards. 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, a member of the benzimidazole class of compounds, presents specific hazards that necessitate a cautious and informed approach to its disposal.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any handling or disposal, a comprehensive understanding of the chemical's hazard profile is essential. This initial assessment dictates the necessary precautions and the ultimate disposal pathway.
1.1. Toxicological Profile
Based on available data for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine and structurally similar compounds, the primary hazards include:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302)[1]. Ingestion can lead to adverse health effects.
-
Skin and Eye Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319)[1]. Direct contact with skin or eyes must be avoided.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation (H335)[1].
Many benzimidazole derivatives are investigated for their biological activity, which implies they are designed to be bioactive molecules. This inherent bioactivity underscores the need for stringent containment to prevent unintended exposure to personnel or the environment.
1.2. Environmental Hazards
1.3. Regulatory Considerations
In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste[3]. A chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[4]. Given its toxicological profile, 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine waste would likely be classified as a hazardous waste. Facilities that generate hazardous waste are required to follow specific protocols for its accumulation, labeling, and disposal through a licensed hazardous waste vendor[5].
The following table summarizes the key hazard information for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute toxicity, oral | H302: Harmful if swallowed | [1] |
| Skin corrosion/irritation | H315: Causes skin irritation | [1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine waste.
2.1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6].
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected for integrity before use and changed frequently, especially after direct contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area[6].
2.2. Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal.
-
Solid Waste: Collect unused or contaminated solid 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, as well as grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, robust, and sealable container. This container should be clearly labeled for "Hazardous Waste."
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and leak-proof container designated for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
Empty Containers: "Empty" containers that held the pure compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous liquid waste.
2.3. Containerization and Labeling
Proper containerization and labeling are mandated by regulations and are essential for safety.
-
Container Selection: Use containers that are in good condition and compatible with the chemical. Avoid using containers that may be degraded by the waste material.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant"). The accumulation start date must also be clearly marked on the label.
2.4. On-Site Accumulation and Storage
Waste must be stored safely before being collected by a licensed disposal company.
-
Storage Location: Store waste containers in a designated satellite accumulation area or a central accumulation area that is secure and under the control of laboratory personnel. The storage area should be cool, dry, and well-ventilated[7].
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.
-
Incompatible Materials: Store this waste away from strong oxidizing agents, with which it may be incompatible[6].
2.5. Final Disposal
Disposal of hazardous waste must be carried out by a licensed and certified hazardous waste management company.
-
Professional Disposal: Never attempt to dispose of this chemical down the drain or in the regular trash. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste vendor.
-
Incineration: High-temperature incineration is a common and effective method for destroying organic chemical waste. This process ensures the complete destruction of the compound, minimizing its environmental impact.
-
Landfill: In some cases, treated or stabilized waste may be sent to a specially designated hazardous waste landfill[4]. However, this is generally a less preferred option for organic compounds.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or sand).
-
Wear appropriate PPE, including respiratory protection.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[7].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[7].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[7].
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Caption: Disposal workflow for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.
Conclusion: A Commitment to Safety
The proper disposal of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is not merely a procedural task but a reflection of our commitment to scientific excellence and responsible laboratory practice. By adhering to these guidelines, which are rooted in a thorough understanding of the chemical's hazards and regulatory requirements, we can ensure a safe working environment and protect our natural ecosystems. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
